molecular formula C18H34N2O2Sn B181793 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester CAS No. 141998-85-8

5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B181793
CAS No.: 141998-85-8
M. Wt: 429.2 g/mol
InChI Key: IVTNFPBKDVQZLF-UHFFFAOYSA-N
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Description

5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C18H34N2O2Sn and its molecular weight is 429.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-tributylstannyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N2O2.3C4H9.Sn/c1-2-10-6(9)5-3-4-7-8-5;3*1-3-4-2;/h3H,2H2,1H3,(H,7,8);3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTNFPBKDVQZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NN1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566283
Record name Ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141998-85-8
Record name Ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. This document outlines a detailed experimental protocol, delves into the underlying reaction mechanism, and emphasizes critical safety considerations for handling the organometallic reagents involved. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both a practical laboratory procedure and a deeper understanding of the chemical principles at play.

Introduction: The Strategic Importance of Stannylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. The ability to functionalize the pyrazole ring at specific positions is paramount for the development of novel therapeutic agents and advanced materials. This compound serves as a key intermediate in this endeavor. The tributylstannyl group at the 5-position acts as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Stille coupling. This enables the introduction of a wide array of substituents, including aryl, heteroaryl, and vinyl groups, thereby allowing for the systematic exploration of the chemical space around the pyrazole core. The ethyl ester at the 3-position provides a site for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, further enhancing its utility as a flexible synthetic intermediate.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound from ethyl 1H-pyrazole-3-carboxylate proceeds via a two-step, one-pot reaction. The core of this transformation lies in the regioselective deprotonation of the pyrazole ring followed by quenching with an electrophilic tin reagent.

Reaction Scheme:

Mechanism:

The reaction is initiated by the deprotonation of the N-H proton of the pyrazole ring by n-butyllithium (n-BuLi), a strong organolithium base. This is followed by a second deprotonation at the C5 position, which is the most acidic carbon proton on the pyrazole ring. This heightened acidity is due to the electron-withdrawing nature of the adjacent nitrogen atom and the ester group. This deprotonation occurs at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions. The resulting pyrazolyl lithium species is a potent nucleophile.

In the second step, tributyltin chloride (Bu3SnCl) is introduced as the electrophile. The nucleophilic carbon at the 5-position of the pyrazole ring attacks the electrophilic tin atom of tributyltin chloride, displacing the chloride ion and forming the desired C-Sn bond. The reaction is then quenched with a proton source, such as saturated aqueous ammonium chloride, to neutralize any remaining organolithium species and facilitate the work-up.

Detailed Experimental Protocol

This protocol is a self-validating system, where careful execution and monitoring are key to a successful outcome.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Role
Ethyl 1H-pyrazole-3-carboxylateC6H8N2O2140.14Starting Material
n-Butyllithium (2.5 M in hexanes)C4H9Li64.06Base
Tributyltin chlorideC12H27ClSn325.51Stannylating Agent
Anhydrous Tetrahydrofuran (THF)C4H8O72.11Solvent
Saturated aq. Ammonium ChlorideNH4Cl53.49Quenching Agent
Diethyl Ether(C2H5)2O74.12Extraction Solvent
Anhydrous Magnesium SulfateMgSO4120.37Drying Agent

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Initial Charge: The flask is charged with ethyl 1H-pyrazole-3-carboxylate (1.40 g, 10.0 mmol) and anhydrous THF (50 mL). The solution is stirred until the starting material is fully dissolved.

  • Deprotonation: The flask is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.5 M in hexanes, 8.8 mL, 22.0 mmol, 2.2 eq.) is added dropwise via syringe over a period of 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. A color change to a pale yellow or orange is typically observed, indicating the formation of the lithium salt.

  • Stannylation: Tributyltin chloride (3.25 g, 10.0 mmol, 1.0 eq.) is added dropwise via syringe to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 2 hours.

  • Quenching and Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (20 mL) at -78 °C. The mixture is then allowed to warm to room temperature.

  • Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as a pale yellow oil.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford the pure this compound.

Characterization of the Final Product

The structure and purity of the synthesized compound can be confirmed using standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show the characteristic signals for the ethyl ester group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), the pyrazole ring proton (a singlet around 6.8 ppm), and the multiplets corresponding to the protons of the three butyl groups attached to the tin atom (in the range of 0.9 to 1.6 ppm).

  • ¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR will display signals for the carbonyl carbon of the ester (around 162 ppm), the carbons of the pyrazole ring, and the carbons of the butyl groups.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product. The fragmentation pattern will likely show the loss of butyl groups from the parent ion.

Critical Safety Precautions

The synthesis of this compound involves the use of hazardous reagents that require strict safety protocols.

  • n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water and air.[1][2][3][4] It should always be handled under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques.[5] Personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves, is mandatory.[1][4] A Class D fire extinguisher for combustible metals should be readily accessible.

  • Tributyltin Chloride: Organotin compounds are toxic and can be absorbed through the skin.[6][7][8][9][10] It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate gloves and eye protection.[6][8] All waste containing organotin compounds must be disposed of as hazardous waste according to institutional guidelines.[7]

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow Start Start: Ethyl 1H-pyrazole-3-carboxylate in THF Deprotonation Deprotonation with n-BuLi at -78 °C Start->Deprotonation Stannylation Addition of Tributyltin Chloride Deprotonation->Stannylation Quench Quenching with aq. NH4Cl Stannylation->Quench Workup Extraction and Purification Quench->Workup Product Final Product: this compound Workup->Product

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide has detailed a robust and reliable method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the stringent safety protocols, researchers can confidently prepare this valuable intermediate for their synthetic endeavors. The versatility of this stannylated pyrazole derivative opens up numerous possibilities for the creation of novel molecules with potential applications in various scientific disciplines.

References

  • n-butyl lithium safety - YouTube. (2024, June 6). Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • n-Butyllithium: Lessons Learned - Stanford Environmental Health & Safety. (n.d.). Retrieved from [Link]

Sources

Preparation of Ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details the synthesis of ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate, a valuable intermediate in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of the synthetic strategy, including the preparation of the key precursor, ethyl 5-bromo-1H-pyrazole-3-carboxylate, and its subsequent palladium-catalyzed stannylation. The guide emphasizes the rationale behind experimental choices, offers detailed, step-by-step protocols, and addresses the critical safety considerations associated with the handling of highly toxic organotin compounds. Characterization data and purification techniques are also discussed to ensure the synthesis of a high-purity final product.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] The introduction of a tributylstannyl group at the C5 position of the pyrazole ring, as in ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate, transforms the molecule into a versatile building block for further functionalization, primarily through Stille cross-coupling reactions.[2][3][4][5] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds with a variety of organic electrophiles, enabling the synthesis of complex molecular architectures.

This guide provides a detailed roadmap for the preparation of this key organostannane intermediate, focusing on robust and reproducible synthetic methods.

Synthetic Strategy Overview

The synthesis of ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate is a two-step process. The first part involves the synthesis of the precursor, ethyl 5-bromo-1H-pyrazole-3-carboxylate, followed by a palladium-catalyzed stannylation reaction.

Synthesis_Overview A Starting Materials (Diethyl acetylenedicarboxylate & Hydrazine) B Step 1: Pyrazole Formation & Bromination Ethyl 5-bromo-1H-pyrazole-3-carboxylate A->B Cyclization/ Bromination C Step 2: Palladium-Catalyzed Stannylation Ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate B->C Pd Catalyst D Bis(tributyltin) D->C

Caption: Overall synthetic workflow.

Part 1: Synthesis of Ethyl 5-bromo-1H-pyrazole-3-carboxylate

The synthesis of the brominated pyrazole precursor is a critical first step. Several methods exist for the formation of the pyrazole ring, often followed by halogenation. A common and effective approach involves the cyclization of a 1,3-dicarbonyl compound with hydrazine, followed by bromination.

Experimental Protocol: Synthesis of Ethyl 5-bromo-1H-pyrazole-3-carboxylate

Materials:

  • Diethyl acetylenedicarboxylate

  • Hydrazine hydrate

  • Phosphorus oxybromide (POBr₃) or N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Pyrazole Formation: In a round-bottom flask, dissolve diethyl acetylenedicarboxylate in a suitable solvent like ethanol. Cool the solution in an ice bath and slowly add hydrazine hydrate dropwise while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation of Pyrazole Intermediate: Remove the solvent under reduced pressure. The resulting residue contains the crude ethyl 1H-pyrazole-3,5-dicarboxylate. This intermediate can often be used in the next step without extensive purification.

  • Bromination: Dissolve the crude pyrazole intermediate in acetonitrile. To this solution, add phosphorus oxybromide (POBr₃) portion-wise at room temperature. Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a pre-cooled saturated aqueous sodium carbonate solution to neutralize the excess acid. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-bromo-1H-pyrazole-3-carboxylate.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.

Rationale for Experimental Choices:

  • Hydrazine hydrate is a common and efficient reagent for the synthesis of pyrazoles from 1,3-dicarbonyl compounds.

  • Phosphorus oxybromide (POBr₃) is an effective brominating agent for this type of heterocyclic system. Alternatively, N-Bromosuccinimide (NBS) can be used under radical or acidic conditions.

  • Acetonitrile is a suitable solvent for the bromination reaction due to its relatively high boiling point and ability to dissolve the reactants.

Part 2: Palladium-Catalyzed Stannylation

The core of this synthesis is the introduction of the tributylstannyl group onto the pyrazole ring. This is achieved through a palladium-catalyzed cross-coupling reaction, a variant of the Stille coupling.

Stille_Mechanism cluster_cat Catalytic Cycle Pd0 Pd(0)L_n PdII R-Pd(II)(Br)L_n Pd0->PdII Oxidative Addition (R-Br) PdII_Sn R-Pd(II)(SnBu_3)L_n PdII->PdII_Sn Transmetalation ((Bu_3Sn)_2) PdII_Sn->Pd0 Reductive Elimination Product R-SnBu_3 PdII_Sn->Product Start Ethyl 5-bromo-1H-pyrazole-3-carboxylate (R-Br) Stannane Bis(tributyltin) ((Bu_3Sn)_2)

Caption: Simplified mechanism of the Stille coupling.

Experimental Protocol: Synthesis of Ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate

Materials:

  • Ethyl 5-bromo-1H-pyrazole-3-carboxylate

  • Bis(tributyltin) [(Bu₃Sn)₂]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Argon or Nitrogen)

  • Silica gel or alumina for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve ethyl 5-bromo-1H-pyrazole-3-carboxylate in anhydrous toluene.

  • Addition of Reagents: To this solution, add bis(tributyltin) and a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

  • Reaction Conditions: Heat the reaction mixture to reflux (around 110 °C for toluene) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The purification of organotin compounds requires special attention due to their toxicity and the difficulty in removing tin byproducts.

    • Filtration: Dissolve the crude residue in a suitable solvent and filter through a pad of Celite to remove the palladium catalyst.

    • Aqueous Work-up with KF: Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.

    • Column Chromatography: Further purification can be achieved by column chromatography on silica gel or alumina.[6] It is often recommended to use a solvent system containing a small amount of triethylamine to prevent the decomposition of the product on the acidic silica gel.

Rationale for Experimental Choices:

  • Bis(tributyltin) is a common and effective source of the tributylstannyl group in Stille coupling reactions.

  • Tetrakis(triphenylphosphine)palladium(0) is a widely used and efficient catalyst for this type of cross-coupling reaction.

  • Anhydrous and inert conditions are crucial to prevent the decomposition of the catalyst and the organotin reagent.

  • Potassium fluoride work-up is a standard and effective method for removing tin byproducts from the reaction mixture.[7]

Characterization

The final product, ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate, should be characterized using standard analytical techniques to confirm its structure and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl ester group (triplet and quartet), the pyrazole proton, and the protons of the three butyl groups attached to the tin atom.
¹³C NMR Resonances for the pyrazole ring carbons, the ester carbonyl carbon, and the carbons of the ethyl and tributyl groups.
Mass Spec The molecular ion peak corresponding to the calculated mass of the product. The isotopic pattern of tin (multiple isotopes) will be a characteristic feature.
IR Spec Characteristic absorption bands for the C=O of the ester, C=N and C=C of the pyrazole ring, and C-H stretches of the alkyl groups.

Safety and Handling of Organotin Compounds

EXTREME CAUTION IS ADVISED.

Tributyltin (TBT) compounds are highly toxic and pose significant health and environmental risks.[8]

  • Toxicity: Organotin compounds, particularly tributyltin derivatives, are neurotoxins and can be absorbed through the skin.[9] They can cause severe skin and eye irritation.[9] Long-term exposure can lead to neurological damage.

  • Handling:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves may not be sufficient; thicker, more resistant gloves are recommended), a lab coat, and safety goggles.

    • Avoid inhalation of vapors and direct contact with the skin.

  • Waste Disposal: All waste containing organotin compounds must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not pour organotin waste down the drain.

Conclusion

The synthesis of ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate provides a valuable intermediate for the development of novel compounds in the pharmaceutical and agrochemical industries. The procedures outlined in this guide, based on established synthetic methodologies, offer a reliable pathway to this important building block. Strict adherence to safety protocols is paramount when working with highly toxic organotin reagents.

References

  • Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds? (2015). ResearchGate. Available at: [Link]

  • Get the Facts: Organotins. Toxic-Free Future. Available at: [Link]

  • Stille Coupling. OpenOChem Learn. Available at: [Link]

  • Tin and Compounds | Public Health Statement | ATSDR. CDC. Available at: [Link]

  • Stille Coupling. Organic Chemistry Portal. Available at: [Link]

  • Stille reaction. Wikipedia. Available at: [Link]

  • Stille Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Workup for Removing Tin Byproducts. University of Rochester Department of Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties and Spectroscopic Data

The structural and electronic properties of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester dictate its reactivity and handling requirements. Below is a summary of its expected physicochemical properties.

PropertyValue
Chemical Name This compound
Synonyms Ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate
Molecular Formula C₁₈H₃₄N₂O₂Sn
Molecular Weight 445.18 g/mol
CAS Number Not Assigned
Appearance Expected to be a colorless to pale yellow oil or low-melting solid
Solubility Soluble in common organic solvents (e.g., THF, dioxane, toluene, dichloromethane); insoluble in water.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the analysis of similar structures.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 13.0-14.0 (br s, 1H, N-H)

    • δ 7.10 (s, 1H, pyrazole C4-H)

    • δ 4.40 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

    • δ 1.50-1.65 (m, 6H, Sn-(CH₂CH₂CH₂CH₃)₃)

    • δ 1.30-1.45 (m, 9H, -OCH₂CH₃ and Sn-(CH₂CH₂CH₂CH₃)₃)

    • δ 1.10-1.20 (m, 6H, Sn-(CH₂CH₂CH₂CH₃)₃)

    • δ 0.85-0.95 (t, J = 7.3 Hz, 9H, Sn-(CH₂CH₂CH₂CH₃)₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 163.0 (C=O)

    • δ 150.0 (pyrazole C5-Sn)

    • δ 142.0 (pyrazole C3)

    • δ 115.0 (pyrazole C4)

    • δ 61.0 (-OCH₂)

    • δ 29.1 (Sn-CH₂CH₂CH₂CH₃)

    • δ 27.3 (Sn-CH₂CH₂CH₂CH₃)

    • δ 14.3 (-OCH₂CH₃)

    • δ 13.7 (Sn-CH₂CH₂CH₂CH₃)

    • δ 10.5 (Sn-CH₂CH₂CH₂CH₃)

  • Mass Spectrometry (ESI+):

    • m/z 447 [M+H]⁺, exhibiting a characteristic isotopic pattern for tin.

Synthesis and Purification

The most logical and established route to synthesize this compound is via the stannylation of a corresponding 5-halopyrazole precursor. The following is a detailed protocol for a two-step synthesis starting from the commercially available ethyl 5-amino-1H-pyrazole-3-carboxylate.

Step 1: Synthesis of Ethyl 5-Iodo-1H-pyrazole-3-carboxylate

This procedure is a Sandmeyer-type reaction to convert the amino group to an iodide.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve ethyl 5-amino-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0 °C.

  • Diazotization: Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (3 equivalents) in water. Slowly add the diazonium salt solution to the potassium iodide solution at 0-5 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1-2 hours until nitrogen evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature and extract with ethyl acetate. Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 5-iodo-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of this compound

This step involves a palladium-catalyzed reaction between the 5-iodopyrazole and hexabutylditin.

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add ethyl 5-iodo-1H-pyrazole-3-carboxylate (1 equivalent), hexabutylditin (1.2 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add anhydrous and degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C and monitor the progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the solution with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford the final product.

Synthesis Workflow Diagram:

SynthesisWorkflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Stannylation start1 Ethyl 5-amino-1H-pyrazole-3-carboxylate reagents1 1. NaNO₂, H₂SO₄, H₂O, 0°C 2. KI, H₂O start1->reagents1 product1 Ethyl 5-iodo-1H-pyrazole-3-carboxylate reagents1->product1 reagents2 Hexabutylditin, Pd(PPh₃)₄ Toluene, 110°C product1->reagents2 final_product This compound reagents2->final_product StilleCycle cluster_reactants pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition (R¹-X) pd_complex2 R¹-Pd(II)(R²)L₂ pd_complex1->pd_complex2 Transmetalation (R²-SnBu₃) pd_complex2->pd0 Reductive Elimination product R¹-R² pd_complex2->product r1x R¹-X r2sn R²-SnBu₃

Caption: The catalytic cycle of the Stille coupling reaction.

This reaction is highly valued for its tolerance of a wide range of functional groups, allowing for the synthesis of complex molecules with high yields and selectivity. For drug development professionals, this means that the pyrazole core can be readily elaborated with diverse substituents to explore structure-activity relationships.

Handling, Storage, and Safety

Organotin compounds, including tributyltin derivatives, are highly toxic and require strict handling procedures. [1][2] Safety Precautions:

  • Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended), a lab coat, and safety goggles.

  • Routes of Exposure: These compounds are toxic by inhalation, ingestion, and skin contact. [3][4]Avoid creating aerosols or dust.

  • Waste Disposal: All organotin-contaminated waste must be disposed of as hazardous chemical waste according to institutional and governmental regulations.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • The container should be clearly labeled with the chemical name and all relevant hazard warnings.

Conclusion

This compound is a valuable, albeit not widely cataloged, synthetic intermediate. Its ability to participate in Stille cross-coupling reactions provides a powerful tool for the construction of complex, functionalized pyrazole-containing molecules. This guide has outlined its probable synthesis, key properties, and primary application, while also emphasizing the critical importance of safe handling practices due to the high toxicity of organotin compounds. For researchers in drug discovery and organic synthesis, this compound represents a gateway to novel chemical entities with potential therapeutic applications.

References

  • National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Available at: [Link]

  • Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS. Available at: [Link]

  • Organic Chemistry Portal. Stille Coupling. Available at: [Link]

  • Wikipedia. Stille reaction. Available at: [Link]

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An In-depth Technical Guide to 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for versatile and functionalized heterocyclic building blocks is insatiable. Among these, 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester emerges as a highly valuable, albeit specialized, intermediate. This molecule synergistically combines three key structural motifs:

  • A Pyrazole Core: A five-membered aromatic heterocycle known for its prevalence in marketed pharmaceuticals, acting as a robust scaffold that can engage in various biological interactions.

  • An Ethyl Ester Handle: A modifiable functional group at the C3 position that allows for subsequent elaborations such as hydrolysis, amidation, or reduction, enabling diverse derivatization pathways.

  • A Tributylstannyl Moiety: An organometallic group at the C5 position, which primarily serves as a potent nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[1][2]

This guide provides a comprehensive technical overview of this reagent, designed for researchers, scientists, and drug development professionals. It details its physicochemical properties, plausible synthetic routes, spectroscopic signature, core reactivity, and critical safety protocols, underscoring its utility in the rapid construction of complex molecular architectures.

Physicochemical and Spectroscopic Profile

Direct experimental data for this specific reagent is not widely published, as it is typically synthesized for immediate use in multi-step sequences. However, its properties can be reliably predicted based on its constituent parts and data from closely related analogs.

Physicochemical Properties

The following table summarizes the expected and calculated properties of the title compound.

PropertyValue / DescriptionSource / Basis
Molecular Formula C₁₆H₂₈N₂O₂Sn(Calculated)
Molecular Weight 400.11 g/mol (Calculated)
IUPAC Name Ethyl 5-(tributylstannyl)-1H-pyrazole-3-carboxylate(Nomenclature)
Appearance Expected to be a colorless to pale yellow oil or low-melting solidAnalogy to other tributyltin compounds
Solubility Expected to be soluble in common organic solvents (THF, Dioxane, Toluene, DMF, CH₂Cl₂) and insoluble in water.Polarity of the molecule; Organostannanes are poorly soluble in water.[2]
Stability Stable to air and moisture, but should be stored under an inert atmosphere (N₂ or Ar) to prevent slow degradation.General property of organostannanes.[1][3]
Spectroscopic Characterization

A robust spectroscopic analysis is essential for confirming the structure and purity of the synthesized reagent.

TechniqueExpected Chemical Shifts (δ) and Key Features
¹H NMR Tributyl Group: Complex multiplets between δ 0.8-1.6 ppm. (δ ~0.9 ppm (t, 9H, CH₃), ~1.3 ppm (sextet, 6H, CH₂), ~1.5 ppm (quintet, 6H, CH₂), ~1.1 ppm (t, 6H, Sn-CH₂)). Ethyl Group: δ ~4.4 ppm (q, 2H, O-CH₂) and ~1.4 ppm (t, 3H, CH₃). Pyrazole Ring: A singlet for the C4-H proton, expected around δ 6.5-7.0 ppm. A broad singlet for the N-H proton (variable, can be exchanged with D₂O).
¹³C NMR Tributyl Group: Four distinct signals expected between δ 10-30 ppm. (Sn-CH₂ ~10 ppm, followed by CH₂s at ~27 and ~29 ppm, and terminal CH₃ at ~14 ppm). Ethyl Group: O-CH₂ at ~60 ppm and CH₃ at ~14 ppm. Pyrazole Ring: C=O at ~160-165 ppm. Three aromatic carbons for the pyrazole ring (C3, C4, C5), with C5 bearing the tin atom showing a characteristic low-field shift.[4][5]
¹¹⁹Sn NMR A single peak is expected, with a chemical shift that can indicate the coordination state of the tin atom. For a tetracoordinate tin in this environment, the shift is typically in the range of δ -50 to +150 ppm relative to SnMe₄.[6][7]
IR (Infrared) Strong C=O stretch for the ester at ~1720-1740 cm⁻¹. N-H stretch (broad) around 3100-3300 cm⁻¹. C-H stretches from alkyl groups below 3000 cm⁻¹.
Mass Spec (MS) The mass spectrum will show a characteristic isotopic pattern for tin, confirming its presence. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass.

Synthesis of the Reagent

The synthesis of this compound is not a trivial, single-step process. A logical and robust synthetic strategy involves the initial formation of the pyrazole core followed by a regioselective stannylation reaction.

Representative Synthesis Pathway

A plausible two-step approach is outlined below, based on established methodologies for pyrazole synthesis and C-H functionalization.[8][9]

Synthesis_Pathway cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Alternative Step 2: Stannylation reagent1 Ethyl Diazoacetate + Tributylstannylacetylene product1 Ethyl 5-(tributylstannyl)-1H- pyrazole-3-carboxylate reagent1->product1 [3+2] Cycloaddition reagent2 Ethyl 1H-pyrazole- 3-carboxylate intermediate Lithium Pyrazolate reagent2->intermediate 1. n-BuLi or LDA THF, -78 °C product2 Ethyl 5-(tributylstannyl)-1H- pyrazole-3-carboxylate intermediate->product2 2. Bu₃SnCl

Caption: Plausible synthetic routes to the target compound.

Experimental Protocol: Synthesis via [3+2] Cycloaddition

This protocol is a representative method based on the well-known reaction between diazo compounds and alkynes.[10][11]

Caution: Ethyl diazoacetate is toxic and potentially explosive and must be handled with extreme care in a well-ventilated fume hood.[12][13][14]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add tributylstannylacetylene (1.0 eq) and anhydrous toluene (approx. 0.2 M).

  • Carbene Precursor Addition: In a separate flask, prepare a solution of ethyl diazoacetate (1.1 eq) in anhydrous toluene.

  • Reaction: Heat the solution of the alkyne to 80-100 °C. Add the ethyl diazoacetate solution dropwise over 1-2 hours using a syringe pump. Vigorous evolution of nitrogen gas will be observed.

  • Monitoring: After the addition is complete, maintain the temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR analysis of an aliquot.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The tributyltin-containing product and byproducts can be visualized on TLC using specific stains (e.g., potassium permanganate).

Core Reactivity and Synthetic Applications

The primary utility of this reagent lies in its bifunctional nature, allowing for sequential or orthogonal modifications at the stannylated C5 position and the C3 ester.

The Stille Cross-Coupling Reaction

The tributylstannyl group is a robust precursor for palladium-catalyzed Stille cross-coupling, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[1] This reaction is prized for its tolerance of a wide range of functional groups and its relatively mild conditions.[3][15]

3.1.1. Catalytic Cycle

The mechanism proceeds via a well-established catalytic cycle involving a Pd(0) species.[1][3]

Stille_Cycle Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition TM_Complex R¹-Pd(II)L₂-R² OA_Complex->TM_Complex Transmetalation SnWaste X-SnBu₃ OA_Complex->SnWaste          TM_Complex->Pd0 Reductive Elimination Product R¹-R² TM_Complex->Product center ArX R¹-X ArX->OA_Complex Stannane R²-SnBu₃ Stannane->TM_Complex

Caption: The catalytic cycle of the Stille cross-coupling reaction.

3.1.2. Self-Validating Experimental Protocol for Stille Coupling

This protocol is designed for a typical coupling with an aryl bromide.

  • Reagent Preparation: In a glovebox or under a strong flow of argon, add the aryl bromide (1.0 eq), this compound (1.1-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and an optional copper(I) iodide (CuI) co-catalyst (5-10 mol%) to a flame-dried Schlenk tube.

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., DMF, dioxane, or toluene) via syringe (to a concentration of 0.1-0.5 M).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Track the reaction's progress by TLC or LC-MS. The disappearance of the limiting starting material indicates completion.

  • Work-up & Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • To remove the toxic tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF). This causes the precipitation of insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through a pad of Celite®.

    • Wash the filtrate with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Transformations of the Ethyl Ester Group

The ethyl ester at the C3 position provides a secondary site for molecular diversification.

Ester_Transformations Start Pyrazole-COOEt (Starting Ester) Acid Pyrazole-COOH (Carboxylic Acid) Start->Acid Hydrolysis (LiOH or H₃O⁺) Amide Pyrazole-CONHR (Amide) Start->Amide Aminolysis (RNH₂) Alcohol Pyrazole-CH₂OH (Primary Alcohol) Start->Alcohol Reduction (LiAlH₄)

Caption: Key synthetic transformations of the C3-ethyl ester group.

  • Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) followed by acidic workup, or direct acid-catalyzed hydrolysis, yields the corresponding carboxylic acid. This product can then participate in further reactions, such as amide couplings.

  • Aminolysis: Direct reaction with ammonia or a primary/secondary amine, often requiring heat, can produce the corresponding amide.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the primary alcohol, providing another valuable functional group for further modification.

Critical Safety and Handling Protocols

WARNING: Organotin compounds, particularly tributyltin (TBT) derivatives, are highly toxic. [1][3][16] They pose significant health and environmental hazards.[17][18] Strict adherence to safety protocols is mandatory.

  • Toxicity: TBT compounds are toxic if swallowed or inhaled and harmful upon skin contact.[19] They can cause severe skin burns, are suspected of damaging fertility, and may cause organ damage through prolonged exposure.[16][19]

  • Engineering Controls: All manipulations involving tributyltin reagents must be performed in a certified, high-flow chemical fume hood to prevent inhalation of vapors.[17]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Tightly fitting safety goggles and a face shield are required.[19]

    • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination is suspected.[19]

    • Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes. An additional chemical-resistant apron is recommended.[17]

  • Handling: Avoid all personal contact.[17] Do not eat, drink, or smoke in the laboratory.[17] Keep containers securely sealed when not in use.

  • Spill Cleanup: For small spills, absorb the material with an inert absorbent (e.g., vermiculite or sand). For large spills, evacuate the area and contact emergency personnel.

  • Waste Disposal: All waste containing organotin compounds (reaction mixtures, contaminated consumables, KF filtrate) is considered hazardous waste. It must be collected in a clearly labeled, sealed container and disposed of through an authorized hazardous waste management service.[20] Do not pour organotin waste down the drain.

Conclusion

This compound stands as a powerful and versatile bifunctional reagent. Its true value is realized in its ability to facilitate the modular construction of complex molecules. Through the strategic application of the Stille cross-coupling, medicinal chemists and materials scientists can efficiently introduce the valuable pyrazole-3-carboxylate scaffold, while the ester handle provides a gateway for subsequent diversification. However, the significant toxicity of organostannanes cannot be overstated, and the use of this reagent demands rigorous adherence to safety protocols. When handled with the appropriate expertise and caution, this building block is an invaluable tool for accelerating discovery in chemical research.

References

  • Collaborative for Health & Environment. (n.d.). Tributyltin. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Rotterdam Convention. (2006, November 26). Draft decision guidance document for tributyltin compounds. Retrieved from [Link]

  • Yoon, Y., et al. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Supporting Information. Retrieved from [Link]

  • Dave, V., & Warnhoff, E. W. (1970). The Reactions of Diazoacetic Esters with Alkenes, Alkynes, Heterocyclic, and Aromatic Compounds. Organic Reactions, 18, 217-401.
  • PubMed. (n.d.). Synthesis and antiviral activity of novel pyrazole derivatives containing oxime esters group. Retrieved from [Link]

  • Malona, J. A., et al. (2009). A General Method for the Synthesis of 3-Carboalkoxybenzofurans. Organic Syntheses, 86, 191.
  • Yoon, Y., et al. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Supporting Information. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Ohtsu, H. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
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  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved from [Link]

  • Yoon, Y., et al. (2012). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling.
  • Stepaniuk, O. O., et al. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Synthesis, 45(07), 925-930.
  • PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 3-propyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • Williams, R. M. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197.
  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294.
  • Searle, N. E. (1955). Ethyl Diazoacetate. Organic Syntheses, Coll. Vol. 4, p.424; Vol. 35, p.50.
  • ResearchGate. (n.d.). ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. Retrieved from [Link]

  • Womack, E. B., & Nelson, J. F. (1944). Ethyl Diazoacetate. Organic Syntheses, Coll. Vol. 3, p.392; Vol. 24, p.56.
  • ResearchGate. (n.d.). 13C and 119Sn NMR Data of Organotin(IV) Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchner ring expansion. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-formyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).
  • ResearchGate. (n.d.). Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. Retrieved from [Link]

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An In-depth Technical Guide to 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed technical overview of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester, a versatile building block in medicinal chemistry and organic synthesis. The document elucidates a probable synthetic pathway, comprehensive characterization parameters, and the reactivity profile of this compound, with a focus on its application in cross-coupling reactions.

Introduction: The Significance of Pyrazole Stannanes

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The functionalization of the pyrazole ring is key to modulating its pharmacological profile. Organotin reagents, or stannanes, are instrumental in modern organic synthesis, primarily serving as nucleophilic partners in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[4] this compound merges these two important chemical motifs, offering a stable, versatile intermediate for the synthesis of complex, biologically active molecules. This guide will provide a comprehensive technical overview of this valuable compound.

Proposed Synthesis Pathway

graph "Synthesis_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Diethyl Oxalate + Acetone"]; B [label="Ethyl 2,4-dioxopentanoate"]; C [label="Ethyl 5-methyl-1H-pyrazole-3-carboxylate"]; D [label="Ethyl 5-chloro-1H-pyrazole-3-carboxylate"]; E [label="this compound"];

A -> B [label=" Claisen Condensation\n(Sodium Ethoxide) "]; B -> C [label=" Ring Formation\n(Hydrazine Hydrate) "]; C -> D [label=" Chlorination\n(e.g., SO2Cl2) "]; D -> E [label=" Stannylation\n(n-BuLi, Bu3SnCl) "]; }

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Methodology

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This initial step involves a Claisen condensation followed by cyclization with hydrazine.[6]

  • To a solution of sodium ethoxide in ethanol, slowly add a mixture of diethyl oxalate and acetone at low temperature (0-5 °C).

  • Stir the reaction mixture at room temperature for several hours until the formation of the intermediate, ethyl 2,4-dioxopentanoate, is complete (monitored by TLC).

  • Cool the reaction mixture and add hydrazine hydrate dropwise.

  • Reflux the mixture for several hours.

  • After cooling, pour the reaction mixture into ice-water and acidify with a dilute acid to precipitate the product.

  • Filter, wash with water, and dry the crude product. Recrystallization from a suitable solvent like ethanol should yield pure ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of Ethyl 5-chloro-1H-pyrazole-3-carboxylate

The methyl group at the 5-position is then converted to a chloro group, a better leaving group for the subsequent stannylation.

  • Dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate in a suitable chlorinated solvent (e.g., dichloromethane or chloroform).

  • Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is a lithium-halogen exchange followed by quenching with tributyltin chloride.[5]

  • Dissolve ethyl 5-chloro-1H-pyrazole-3-carboxylate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise.

  • Stir the mixture at -78 °C for a period to allow for the lithium-halogen exchange to occur.

  • Add tributyltin chloride (Bu₃SnCl) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

Comprehensive Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The following data are predicted based on the analysis of structurally similar pyrazole derivatives.[2][7][8][9][10]

Physical Properties
PropertyPredicted Value
Appearance Colorless to pale yellow oil or low-melting solid
Molecular Formula C₁₈H₃₄N₂O₂Sn
Molecular Weight 429.18 g/mol
Solubility Soluble in common organic solvents (e.g., CHCl₃, DCM, THF, Ethyl Acetate)
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show characteristic signals for the pyrazole ring proton, the ethyl ester group, and the tributyltin moiety.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12-13br s1HN-H of pyrazole
~6.8s1HC4-H of pyrazole
4.35q2H-OCH₂CH₃
1.37t3H-OCH₂CH₃
1.45-1.65m6HSn-(CH₂CH₂CH₂CH₃)₃
1.25-1.40m6HSn-(CH₂CH₂CH₂CH₃)₃
1.10-1.20m6HSn-(CH₂CH₂CH₂CH₃)₃
0.85-0.95t9HSn-(CH₂CH₂CH₂CH₃)₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~162C=O (ester)
~150C5-Sn
~140C3
~110C4
~61-OCH₂CH₃
~29Sn-(CH₂CH₂CH₂CH₃)₃
~27Sn-(CH₂CH₂CH₂CH₃)₃
~14-OCH₂CH₃
~13Sn-(CH₂CH₂CH₂CH₃)₃
~10Sn-(CH₂CH₂CH₂CH₃)₃

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[7][11][12][13]

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3400BroadN-H stretch
~2850-2960StrongC-H stretch (alkyl)
~1720StrongC=O stretch (ester)
~1550MediumC=N stretch (pyrazole ring)
~1250StrongC-O stretch (ester)

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns for pyrazole derivatives and the loss of butyl groups from the tin atom.[3][14][15][16] The isotopic pattern of tin (multiple isotopes) will be a key diagnostic feature.

Reactivity and Applications

The primary utility of this compound lies in its role as a versatile intermediate in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[4] This reaction allows for the formation of a new carbon-carbon bond at the 5-position of the pyrazole ring, enabling the introduction of a wide variety of substituents.

graph "Stille_Coupling" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="5-Tributylstannyl-1H-pyrazole-\n3-carboxylic acid ethyl ester"]; B [label="R-X\n(Aryl/Vinyl/Alkyl Halide or Triflate)"]; C [label="Pd(0) Catalyst\n(e.g., Pd(PPh3)4)"]; D [label="5-Substituted-1H-pyrazole-\n3-carboxylic acid ethyl ester"]; E [label="Bu3Sn-X"];

A -> C; B -> C; C -> D; C -> E; }

Figure 2: General scheme of the Stille coupling reaction utilizing the title compound.

This reactivity makes it a valuable tool for:

  • Drug Discovery: The introduction of diverse aryl and heteroaryl moieties at the 5-position can lead to the synthesis of novel compounds with potential therapeutic applications. The pyrazole core is a well-established pharmacophore, and its derivatization is a common strategy in medicinal chemistry.[1][2][3]

  • Agrochemicals: Pyrazole derivatives are also prevalent in the agrochemical industry as herbicides, fungicides, and insecticides.

  • Materials Science: Functionalized pyrazoles can be incorporated into polymers and other materials to impart specific properties.

Conclusion

References

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  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). SpectraBase.
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  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.).
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2025, July 10).
  • Ethyl Pyrazole-3-carboxyl
  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook.
  • Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. (n.d.). Organic Chemistry Portal.
  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.).
  • palladium-catalyzed coupling of acid chlorides with organotin reagents. (n.d.). Organic Syntheses Procedure.
  • IR Spectroscopy of Esters. (n.d.). Spectroscopy Online.
  • tributyl(3-methyl-2-butenyl)tin. (n.d.). Organic Syntheses Procedure.
  • Ethyl 3-methyl-1H-pyrazole-5-carboxyl
  • Navigating Stannylation: A Comparative Guide to Alternatives for Tributyltin Reagents. (n.d.). Benchchem.
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  • Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts.
  • The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online.
  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021, December 14).
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the novel compound, 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester. As a valuable intermediate in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds for drug discovery, a thorough understanding of its spectral characteristics is paramount for researchers in the field. This document will delve into the predicted spectral data, the underlying principles governing the observed chemical shifts and coupling constants, a plausible synthetic route, and a detailed experimental protocol for its preparation and NMR analysis.

The pyrazole moiety is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The introduction of an organostannyl group, such as tributyltin, at the 5-position of the pyrazole ring opens up a gateway for further functionalization through palladium-catalyzed cross-coupling reactions like the Stille coupling.[2] This allows for the facile introduction of diverse molecular fragments, making this compound a versatile building block in the synthesis of potential therapeutic agents.

Molecular Structure and Predicted NMR Data

The structure of this compound is presented below. A detailed analysis of its predicted ¹H and ¹³C NMR spectra is crucial for its unambiguous identification and characterization.

digraph "5_Tributylstannyl_1H_pyrazole_3_carboxylic_acid_ethyl_ester" {
  graph [layout=neato, overlap=false, splines=true, maxiter=1000];
  node [shape=plaintext];

// Define atom nodes N1 [label="N", pos="0,0.5!"]; N2 [label="N", pos="-0.8,-0.2!"]; C3 [label="C", pos="-0.5,-1.2!"]; C4 [label="C", pos="0.8,-1!"]; C5 [label="C", pos="0.8,0!"];

// Pyrazole ring bonds N1 -- N2 [len=1.5]; N2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- N1 [len=1.5];

// Substituents H_N1 [label="H", pos="-0.2,1.2!"]; N1 -- H_N1 [len=1];

C3_ester [label="C", pos="-1.5,-2!"]; O_ester1 [label="O", pos="-1.2,-2.8!"]; O_ester2 [label="O", pos="-2.5,-1.8!"]; C_ethyl1 [label="CH₂", pos="-3.5,-2.5!"]; C_ethyl2 [label="CH₃", pos="-4.5,-2.2!"]; C3 -- C3_ester [len=1.5]; C3_ester -- O_ester1 [style=double, len=1.2]; C3_ester -- O_ester2 [len=1.5]; O_ester2 -- C_ethyl1 [len=1.5]; C_ethyl1 -- C_ethyl2 [len=1.5];

H_C4 [label="H", pos="1.5,-1.5!"]; C4 -- H_C4 [len=1];

Sn [label="Sn", pos="2,0.5!"]; C5 -- Sn [len=1.8];

// Tributyl groups Sn_C1 [label="CH₂", pos="2.8,1.5!"]; Sn_C2 [label="CH₂", pos="3.8,1.2!"]; Sn_C3 [label="CH₂", pos="4.8,1.5!"]; Sn_C4 [label="CH₃", pos="5.8,1.2!"]; Sn -- Sn_C1 [len=1.5]; Sn_C1 -- Sn_C2 [len=1.5]; Sn_C2 -- Sn_C3 [len=1.5]; Sn_C3 -- Sn_C4 [len=1.5];

Sn_C5 [label="CH₂", pos="3,-0.5!"]; Sn_C6 [label="CH₂", pos="4,-0.2!"]; Sn_C7 [label="CH₂", pos="5,-0.5!"]; Sn_C8 [label="CH₃", pos="6,-0.2!"]; Sn -- Sn_C5 [len=1.5]; Sn_C5 -- Sn_C6 [len=1.5]; Sn_C6 -- Sn_C7 [len=1.5]; Sn_C7 -- Sn_C8 [len=1.5];

Sn_C9 [label="CH₂", pos="1.5,-0.8!"]; Sn_C10 [label="CH₂", pos="1.8,-1.8!"]; Sn_C11 [label="CH₂", pos="1.5,-2.8!"]; Sn_C12 [label="CH₃", pos="1.8,-3.8!"]; Sn -- Sn_C9 [len=1.5]; Sn_C9 -- Sn_C10 [len=1.5]; Sn_C10 -- Sn_C11 [len=1.5]; Sn_C11 -- Sn_C12 [len=1.5]; }

Figure 2: Proposed synthetic workflow for the target compound.

Step 1: Synthesis of Ethyl 5-iodo-1H-pyrazole-3-carboxylate

This protocol is adapted from established methods for the iodination of pyrazoles.

  • To a stirred solution of ethyl 1H-pyrazole-3-carboxylate (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add sodium hydroxide (1.1 eq.) at 0 °C.

  • After stirring for 30 minutes, a solution of iodine (1.1 eq.) in DMF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 5-iodo-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of this compound

This step utilizes a palladium-catalyzed stannylation reaction.

  • To a solution of ethyl 5-iodo-1H-pyrazole-3-carboxylate (1.0 eq.) in anhydrous toluene are added hexabutylditin ((Bu₃Sn)₂) (1.2 eq.) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).

  • The reaction mixture is degassed with argon for 15 minutes.

  • The mixture is then heated to reflux (approximately 110 °C) for 24 hours under an argon atmosphere.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as the final product.

NMR Data Acquisition Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Spectral width: 20 ppm

    • Acquisition time: 3-4 seconds

    • Relaxation delay: 2 seconds

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30 (proton decoupled)

    • Number of scans: 1024 or more, depending on sample concentration

    • Spectral width: 240 ppm

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2 seconds

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs) with an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct the spectra manually.

Trustworthiness and Self-Validating Systems

The protocols described above are based on well-established and reliable synthetic transformations in organic chemistry. The purity and identity of the intermediates and the final product should be rigorously confirmed at each stage using a combination of analytical techniques, including NMR spectroscopy, mass spectrometry, and thin-layer chromatography. The predicted NMR data, particularly the characteristic satellite peaks from tin coupling, serve as a powerful self-validating system for the successful synthesis of the target molecule. Any significant deviation from the expected chemical shifts or the absence of these satellite peaks would indicate either the formation of an unexpected product or the failure of the reaction.

Applications in Drug Development

Organostannyl pyrazoles are valuable precursors for the synthesis of more complex molecules through Stille cross-coupling reactions.[2] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the stannylated pyrazole and various organic halides or triflates, providing a versatile method for introducing a wide range of substituents onto the pyrazole core. This flexibility is highly desirable in drug discovery programs, where the systematic modification of a lead compound's structure (Structure-Activity Relationship studies) is essential for optimizing its biological activity and pharmacokinetic properties. The ability to rapidly generate a library of diverse pyrazole derivatives from a common stannylated intermediate can significantly accelerate the drug development process.

References

  • G. R. Fulmer, A. J. M. Miller, N. H. Sherden, H. E. Gottlieb, A. Nudelman, B. M. Stoltz, J. E. Bercaw, K. I. Goldberg, Organometallics2010 , 29, 2176–2179. [Link]

  • H. G. Kuivila, Adv. Organomet. Chem.1964 , 1, 47-87. [Link]

  • J. K. Stille, Angew. Chem. Int. Ed. Engl.1986 , 25, 508–524. [Link]

  • A. F. Littke, G. C. Fu, Angew. Chem. Int. Ed.2002 , 41, 4176–4211. [Link]

  • V. Farina, V. Krishnamurthy, W. J. Scott, The Stille Reaction, Wiley, 1998. [Link]

  • E. J. Corey, J. C. Link, Tetrahedron Lett.1992 , 33, 4145-4148. [Link]

  • S. M. T. Al-Mousawi, M. A. El-Apasery, M. H. Elnagdi, J. Heterocycl. Chem.2008 , 45, 1333-1336. [Link]

  • A. Padwa, Comprehensive Organic Synthesis, Vol. 4, Pergamon Press, 1991. [Link]

  • A. K. Jordão, A. C. S. N. de Melo, M. V. N. de Souza, Curr. Bioact. Compd.2014 , 10, 148-166. [Link]

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The Pervasive Toxicity of Tributyltin Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tributyltin (TBT) compounds, once lauded for their potent biocidal properties, are now recognized as one of the most toxic substances intentionally introduced into the environment.[1] Despite international regulations curbing their use, the persistence and bioaccumulative nature of TBT continue to pose a significant threat to ecosystems and potentially human health. This technical guide provides an in-depth exploration of the hazards and multifaceted toxicity of TBT compounds. We will delve into the molecular mechanisms of TBT-induced endocrine disruption, immunotoxicity, and neurotoxicity, supported by quantitative toxicological data and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the profound biological impacts of these pervasive environmental contaminants.

Introduction: The Legacy of a Potent Biocide

Tributyltin compounds are a class of organotin chemicals characterized by three butyl groups attached to a tin atom.[2] Their high efficacy in preventing the growth of marine organisms led to their widespread use as an active ingredient in antifouling paints for ship hulls, as well as in wood preservatives and as biocides in industrial water systems.[3][4] The slow leaching of TBT from these paints into the aquatic environment resulted in significant contamination of waterways and sediments globally.[2]

The lipophilic nature of TBT facilitates its rapid absorption into organic matter and sediments, where it can persist for years.[2][5] This persistence, coupled with a high potential for bioaccumulation and biomagnification in the food web, has led to devastating consequences for non-target organisms.[2] The most infamous example is the induction of "imposex," the imposition of male sexual characteristics on female gastropods, at remarkably low concentrations, leading to reproductive failure and population decline.[6][7]

Recognizing the severe ecological damage, the International Maritime Organization (IMO) implemented a global ban on the application of TBT-based antifouling paints, which came into full effect in 2008.[4][6] However, the legacy of TBT contamination endures, necessitating continued research into its long-term effects and potential for remediation.

Mechanisms of Tributyltin Toxicity

The toxicity of tributyltin is multifaceted, impacting various biological systems through distinct yet interconnected molecular pathways. The primary mechanisms of action include endocrine disruption, immunotoxicity, and neurotoxicity.

Endocrine Disruption: A Tale of Nuclear Receptor Hijacking

Tributyltin is a potent endocrine-disrupting chemical (EDC) that exerts its effects primarily through the inappropriate activation of nuclear receptors, specifically the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[8][9][10]

TBT has been shown to activate all three RXR-PPAR heterodimers (α, γ, and δ), with a primary interaction occurring at the RXR subunit.[8][9] Structural studies have revealed that TBT forms a covalent bond with a cysteine residue in the ligand-binding domain of RXRα, leading to a high-affinity interaction and subsequent activation of the receptor.[8][9] This activation of the RXR-PPARγ signaling pathway is a key molecular initiating event that promotes adipocyte differentiation, contributing to the obesogenic effects of TBT.[4][8]

Furthermore, TBT can interfere with estrogen signaling pathways. It has been shown to have agonistic activities for estrogen receptor-α (ER-α), leading to the proliferation of ER-positive breast cancer cells (MCF-7) at low doses.[11] TBT can also up-regulate aromatase activity, an enzyme responsible for converting androgens to estrogens, further disrupting the delicate hormonal balance.[11] The complex interplay of TBT with these nuclear receptors results in a cascade of downstream effects, including reproductive abnormalities, developmental defects, and metabolic disturbances.[8][12]

TBT_Endocrine_Disruption cluster_NuclearReceptors Nuclear Receptor Activation cluster_DownstreamEffects Downstream Cellular Effects TBT Tributyltin (TBT) RXR Retinoid X Receptor (RXR) TBT->RXR Covalent Binding ER Estrogen Receptor (ERα) TBT->ER Agonistic Activity Aromatase Increased Aromatase Activity TBT->Aromatase RXR_PPARg RXR-PPARγ Heterodimer RXR->RXR_PPARg PPARg PPARγ PPARg->RXR_PPARg Adipogenesis Adipogenesis (Obesogenic Effect) RXR_PPARg->Adipogenesis Gene_Expression Altered Gene Expression RXR_PPARg->Gene_Expression Estrogenic_Signaling Disrupted Estrogenic Signaling ER->Estrogenic_Signaling

Caption: TBT's primary endocrine-disrupting mechanisms.

Immunotoxicity: A Direct Assault on the Immune System

Tributyltin is a potent immunotoxicant, with the thymus being a primary target organ.[13] TBT induces apoptosis in thymocytes and lymphocytes, leading to thymus atrophy and a reduction in circulating immune cells, thereby compromising the adaptive immune response.[13] The induction of apoptosis by organotins occurs through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13]

In vitro studies using human lymphocytes and other immune cells have demonstrated that TBT can:

  • Induce Apoptosis: TBT triggers programmed cell death in a dose-dependent manner.[13]

  • Generate Oxidative Stress: TBT exposure leads to an increase in reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways.

  • Disrupt Intracellular Signaling: TBT can interfere with critical signaling cascades within immune cells, affecting their function and survival.

  • Modulate Cytokine Production: TBT can alter the production of cytokines, the signaling molecules of the immune system, leading to an imbalanced immune response.

Neurotoxicity: A Threat to the Central Nervous System

Tributyltin compounds are also recognized as neurotoxicants.[2] TBT can cross the blood-brain barrier and accumulate in the central nervous system, where it can induce a range of adverse effects.[7] The neurotoxic mechanisms of TBT are complex and involve:

  • Induction of Oxidative Stress: Similar to its effects on the immune system, TBT generates ROS in neuronal cells, leading to lipid peroxidation, protein damage, and ultimately, cell death.

  • Neuroinflammation: TBT can trigger an inflammatory response in the brain, characterized by the activation of microglia and the release of pro-inflammatory cytokines.

  • Apoptosis of Neuronal Cells: TBT can induce programmed cell death in various brain regions, potentially leading to cognitive and motor deficits.

  • Disruption of Calcium Homeostasis: TBT can interfere with intracellular calcium signaling, a critical process for neuronal function.

Studies in animal models, such as zebrafish, have shown that chronic exposure to low levels of TBT can lead to significant adverse physiological and biochemical responses in the brain, including alterations in neurotransmitter levels and the induction of endoplasmic reticulum stress.

Quantitative Toxicological Data

The toxicity of tributyltin varies significantly across different species and life stages. The following tables summarize key quantitative toxicity data for a range of organisms.

Table 1: Acute and Chronic Toxicity of Tributyltin to Aquatic Organisms

SpeciesOrganism TypeEndpointConcentration (µg/L)Exposure DurationReference
Pimephales promelas (Fathead minnow)Freshwater FishLC502.6 - 1396 hours[7]
Pimephales promelas (Fathead minnow)Freshwater FishLOEC (growth)0.08-[7]
Daphnia magnaFreshwater CrustaceanEC502.2 - 6.648-96 hours[7]
Daphnia magnaFreshwater CrustaceanChronic (reduced young survival)0.221 days[7]
Acanthomysis sculptaMarine CrustaceanLC500.4296 hours[7]
Palaemonetes pugioMarine CrustaceanLC5019.596 hours[7]
Nucella lapillus (Dog-whelk)Marine MolluscImposex Induction0.019-[7]
VariousMarine FishLC502.1 - 40048-96 hours[7]
VariousMarine MolluscsLC5084 - 71748-96 hours[7]

Table 2: Cytotoxicity of Tributyltin in Human Cell Lines

Cell LineCell TypeEndpointConcentration (µM)Reference
NeuroblastomaNeuronalCytotoxicity0.1 - 1[14]
Jurkat E6.1LeukemiaIC500.14 - 1.30[15]
HL-60LeukemiaIC500.06 - 0.18[15]
K562LeukemiaIC505.20 - 5.40[15]
MCF-7Breast CancerProliferationLow doses[11]
MCF-7Breast CancerIC50Submicromolar[16]

Experimental Protocols for TBT Toxicity Assessment

This section provides an overview of key experimental protocols for assessing the toxicity of tributyltin. These are intended as a guide and should be adapted based on specific research objectives and laboratory capabilities.

Assessment of Imposex in Nucella lapillus

The dog-whelk, Nucella lapillus, is a sensitive bioindicator for TBT pollution due to the distinct dose-response relationship between TBT exposure and the development of imposex.

Objective: To quantify the degree of imposex in a population of Nucella lapillus as a measure of TBT contamination.

Methodology:

  • Sample Collection: Collect a representative sample of adult dog-whelks from the study site.

  • Shell Height Measurement: Measure the shell height of each individual.

  • Sex Determination and Dissection: Carefully crack the shell to expose the soft tissues. Determine the sex of each individual by the presence (male) or absence (female) of a penis.

  • Imposex Staging (Females): In females, examine the area behind the right tentacle for the presence of male sexual characteristics (a developing penis and/or vas deferens).

  • Vas Deferens Sequence Index (VDSI) Calculation: Assign an imposex stage (0-6) to each female based on the degree of development of the male sexual organs. The VDSI for the population is the mean of the individual female VDS scores.

  • Data Analysis: A higher VDSI indicates a greater degree of TBT contamination.

In Vitro RXR/PPARγ Activation Assay

Luciferase reporter gene assays are commonly used to assess the ability of a compound to activate nuclear receptors.

Objective: To determine if TBT can activate the RXR-PPARγ heterodimer in a cell-based assay.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with expression plasmids for RXR and PPARγ, along with a reporter plasmid containing a luciferase gene under the control of a PPAR-responsive element.

  • Compound Exposure: Treat the transfected cells with a range of TBT concentrations. Include a vehicle control and a known RXR or PPARγ agonist as a positive control.

  • Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: An increase in luciferase activity in TBT-treated cells compared to the vehicle control indicates activation of the RXR-PPARγ pathway.

RXR_PPARg_Assay_Workflow start Start cell_culture Culture HEK293T cells start->cell_culture transfection Transfect with RXR, PPARγ, and Luciferase Reporter Plasmids cell_culture->transfection compound_exposure Expose cells to TBT and Controls transfection->compound_exposure incubation Incubate for 24-48 hours compound_exposure->incubation cell_lysis Lyse cells incubation->cell_lysis luciferase_assay Measure Luciferase Activity cell_lysis->luciferase_assay data_analysis Analyze and Interpret Data luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro RXR-PPARγ activation assay.

In Vitro Immunotoxicity Assessment

A variety of in vitro assays can be used to screen for the immunotoxic potential of TBT.

Objective: To evaluate the effect of TBT on the viability and function of human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy human donor blood using density gradient centrifugation.

  • Cell Culture and Exposure: Culture the PBMCs in appropriate media and expose them to a range of TBT concentrations.

  • Endpoint Analysis:

    • Cell Viability: Assess cell viability using methods such as the MTT assay or trypan blue exclusion.

    • Apoptosis: Measure apoptosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.

    • Cytokine Production: Measure the levels of key pro- and anti-inflammatory cytokines in the culture supernatant using ELISA or multiplex bead assays.

    • Lymphocyte Proliferation: Assess the effect of TBT on lymphocyte proliferation in response to mitogens (e.g., PHA) using a BrdU incorporation assay.

  • Data Analysis: Compare the results from TBT-treated cells to vehicle controls to determine the immunotoxic effects.

Analytical Methodologies for TBT Detection

Accurate and sensitive analytical methods are crucial for monitoring TBT contamination in various environmental matrices. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common techniques employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and selective for the analysis of organotin compounds. However, it requires a derivatization step to convert the non-volatile TBT into a more volatile form suitable for GC analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers the advantage of analyzing TBT directly without the need for derivatization. This simplifies sample preparation and reduces the potential for analytical errors.

The choice of method depends on the specific matrix being analyzed, the required detection limits, and the available instrumentation.

Bioremediation of TBT Contamination

Bioremediation offers a promising and environmentally friendly approach to cleaning up TBT-contaminated sites. Several microorganisms, including bacteria and fungi, have been shown to degrade TBT through a process of sequential debutylation, breaking it down into less toxic dibutyltin (DBT), monobutyltin (MBT), and finally inorganic tin.[17]

Enhancing the bioavailability of TBT in sediments is a key factor in improving the efficiency of bioremediation.[17][18] Strategies to achieve this include adjusting the pH and salinity of the sediment and using surfactants to increase the solubility of TBT.[17][18] Further research is needed to optimize these processes for large-scale application.

Conclusion and Future Perspectives

Tributyltin compounds represent a stark example of the long-lasting and far-reaching consequences of introducing highly toxic and persistent chemicals into the environment. While regulatory actions have significantly reduced new inputs of TBT, the existing contamination in sediments continues to pose a risk to aquatic ecosystems.

Future research should focus on several key areas:

  • Long-term ecological recovery: Continued monitoring of TBT levels and the recovery of sensitive populations, such as gastropods, is essential to assess the effectiveness of the global ban.

  • Human health effects: Further investigation into the potential health impacts of chronic, low-level exposure to TBT through the food chain is warranted.

  • Remediation technologies: The development and optimization of cost-effective and efficient bioremediation strategies for TBT-contaminated sediments are crucial for mitigating the legacy of this potent pollutant.

  • Alternatives to TBT: Research into and development of environmentally benign antifouling technologies remain a priority to prevent future ecological damage.

By continuing to unravel the complex toxicology of tributyltin and developing effective remediation strategies, the scientific community can contribute to the restoration of affected ecosystems and the protection of human health.

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  • Antizar-Ladislao, B. (2008). Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. A review.
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  • Cruz, A. C., da Silva, C. P., & de Oliveira, A. J. (2017). Tributyltin degrading microbial enzymes: A promising remediation approach. World journal of microbiology & biotechnology, 33(11), 203.
  • Whalen, M. M., Green, S. A., & Loganathan, B. G. (2002). Flow cytometric analysis of the cellular toxicity of tributyltin. Environmental research, 88(2), 101–109.
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Methodological & Application

Application Notes & Protocols: Stille Coupling of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Functionalization

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents such as the anti-inflammatory drug Celecoxib, the PDE5 inhibitor Sildenafil, and various kinase inhibitors in oncology. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a cornerstone for designing molecules with high target affinity and specificity.

The Stille cross-coupling reaction stands out as one of the most robust and versatile methods for carbon-carbon bond formation, offering a powerful tool for the late-stage functionalization of complex heterocyclic systems.[1][2][3] This is due to the reaction's remarkable tolerance for a wide array of functional groups, the air and moisture stability of the organostannane reagents, and the relatively mild reaction conditions employed.[3][4][5][6]

This guide provides an in-depth technical overview and detailed experimental protocols for the palladium-catalyzed Stille coupling of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester . We will explore the mechanistic underpinnings, key parameter optimization, and practical methodologies to empower researchers in synthesizing novel pyrazole-based compounds for drug discovery and materials science.

The Stille Coupling Catalytic Cycle: A Mechanistic Overview

The efficacy of the Stille reaction hinges on a palladium-driven catalytic cycle.[7] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][4][5]

  • Oxidative Addition : The cycle initiates with the active Pd(0) catalyst complex undergoing oxidative addition with an organic electrophile (R¹-X), typically an aryl or vinyl halide/triflate. This step forms a Pd(II) intermediate.[1][8] The reactivity of the halide is crucial, generally following the trend I > Br > OTf >> Cl.[7]

  • Transmetalation : This is often the rate-determining step.[1] The organostannane reagent (in this case, the pyrazole stannane) exchanges its organic group (R²) with the halide on the Pd(II) complex. The three non-transferable butyl groups on the tin atom remain bound to the tin.[7] The precise mechanism can be complex and is highly dependent on the substrates, ligands, and additives used.[9]

  • Reductive Elimination : The final step involves the two organic groups (R¹ and R²) coupling and being expelled from the palladium center, forming the desired C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5]

Stille_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) in1 pd0->in1 pd2_ox R¹-Pd(II)L₂-X (cis/trans complex) in2 pd2_ox->in2 pd2_trans R¹-Pd(II)L₂-R² in3 pd2_trans->in3 product Product R¹-R² in1->pd2_ox Oxidative Addition in2->pd2_trans Transmetalation byproduct1 X-SnBu₃ in2->byproduct1 in3->pd0 Reductive Elimination in3->product sub1 R¹-X (Electrophile) sub1->in1 sub2 R²-SnBu₃ (Pyrazole Stannane) sub2->in2

Sources

Synthesis of substituted pyrazoles from 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Substituted Pyrazoles from 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of this compound as a versatile building block for synthesizing substituted pyrazoles. The focus is on the palladium-catalyzed Stille cross-coupling reaction, providing deep mechanistic insights, detailed operational protocols, and robust troubleshooting strategies.

Introduction: The Pyrazole Scaffold and the Stille Coupling Advantage

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs like Celebrex (anti-inflammatory), Viagra (erectile dysfunction), and Rimonabant.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a cornerstone of modern drug design.[3][4][5] The synthesis of diversely substituted pyrazoles is therefore a critical endeavor in the discovery of new therapeutic agents.[1][6]

Among the myriad of synthetic methods, the Stille cross-coupling reaction stands out for its remarkable functional group tolerance, stability of reagents to air and moisture, and generally mild reaction conditions.[7][8] This reaction, which forges a carbon-carbon bond between an organostannane (organotin) and an organic halide or pseudohalide, is catalyzed by a palladium complex.[7][9][10] The use of this compound as the organostannane partner provides a powerful and direct route to novel 5-substituted pyrazoles, which are otherwise challenging to access.

Critical Safety Protocols: Handling Organotin Compounds

Before any experimental work, it is imperative to understand and mitigate the significant risks associated with organotin compounds. Tributyltin derivatives are highly toxic by all routes of exposure—inhalation, ingestion, and skin contact—and can affect the central nervous and immune systems.[11][12][13] Strict adherence to the following safety protocols is mandatory.

  • Engineering Controls : All manipulations of organotin compounds, including weighing and transferring, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[14]

  • Personal Protective Equipment (PPE) : At a minimum, this includes a lab coat, chemical splash goggles, and double-gloving with nitrile gloves. Ensure gloves are changed immediately upon contamination.

  • Handling and Storage : Organostannanes are often supplied in Sure/Seal™ bottles and should be transferred under an inert atmosphere (e.g., Argon or Nitrogen) using syringe techniques to prevent exposure and reaction with moisture.[13][14] Store reagents away from strong oxidizers in a cool, dry, and well-ventilated area.[14]

  • Waste Disposal : All waste contaminated with organotin compounds (e.g., excess reagents, used glassware, gloves, silica gel from chromatography) is classified as hazardous waste.[11][14] It must be collected in a dedicated, clearly labeled, and sealed container for disposal according to institutional and regulatory guidelines.[11][15]

  • Emergency Procedures :

    • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing.[11][14]

    • Eye Contact : Flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[14]

    • Spills : Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite), sweep up carefully to avoid dust, and place it in the designated hazardous waste container.[11] Respiratory protection may be necessary for larger spills.[11]

The Stille Reaction: Mechanistic Underpinnings

The efficacy of the Stille coupling hinges on a palladium-based catalytic cycle. Understanding this cycle is crucial for rational optimization and troubleshooting. The process involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9][16]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which is often generated in situ from a Pd(II) precatalyst or used directly as a complex like Pd(PPh₃)₄.[9][10] This electron-rich metal center reacts with the organic electrophile (R¹-X, e.g., an aryl bromide), inserting itself into the carbon-halide bond. This step oxidizes the palladium from Pd(0) to Pd(II), forming a square planar intermediate.[7][9]

  • Transmetalation : This is often the rate-determining step.[7][16] The organostannane (R²-SnBu₃) exchanges its organic group (the pyrazole moiety) with the halide on the palladium center. The precise mechanism can vary, but it results in a new Pd(II) intermediate where both organic partners (R¹ and R²) are bound to the palladium.[9][17] The driving force is the formation of a stable tin-halide bond (X-SnBu₃).

  • Reductive Elimination : The final step involves the coupling of the two organic groups (R¹ and R²) to form the desired product (R¹-R²). This process reduces the palladium center back to its catalytically active Pd(0) state, allowing the cycle to begin anew.[9][17] For this to occur, the organic ligands must be cis to each other on the palladium complex.[18]

Stille_Catalytic_Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L₂ (Active Catalyst) PdII_1 trans-R¹-Pd(II)L₂-X Pd0->PdII_1 OxAdd Oxidative Addition PdII_2 cis-R¹-Pd(II)L₂-R² PdII_1->PdII_2 TinWaste X-SnBu₃ Transmetalation Transmetalation PdII_2->Pd0 RedElim Reductive Elimination Product R¹-R² (Product) Stannane R²-SnBu₃ Halide R¹-X

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate

This protocol provides a representative procedure for the Stille coupling of this compound with 4-bromoanisole on a 0.5 mmol scale.

Reagents and Equipment
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)EquivalentsPurpose
This compound457.21251 mg0.551.1Organostannane
4-Bromoanisole187.0494 mg0.501.0Aryl Halide
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.5629 mg0.0250.05Catalyst
Anhydrous Toluene-5 mL--Solvent
Schlenk flask (25 mL) with condenser-1--Reaction Vessel
Magnetic stir bar, inert gas line (Ar/N₂), heating mantle----Equipment
Step-by-Step Procedure
  • Reaction Setup :

    • Flame-dry a 25 mL Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen. This ensures the removal of atmospheric oxygen and moisture, which can deactivate the catalyst.

  • Reagent Addition :

    • Under a positive flow of inert gas, add 4-bromoanisole (94 mg, 0.5 mmol) and tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol, 5 mol%) to the flask.

    • Add anhydrous toluene (5 mL) via syringe.

    • Finally, add the this compound (251 mg, 0.55 mmol) via syringe. A slight excess of the organostannane is used to ensure complete consumption of the aryl halide.

  • Reaction Execution :

    • Fit the flask with a reflux condenser under the inert atmosphere.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring. The solvent should be gently refluxing.

  • Monitoring Progress :

    • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.[7] Take a small aliquot from the reaction mixture via syringe, quench it with water, extract with ethyl acetate, and spot the organic layer on a TLC plate (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting aryl bromide spot has disappeared. This typically takes 12-24 hours.

  • Workup :

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Add a saturated aqueous solution of potassium fluoride (KF) (15 mL) and stir vigorously for 1 hour. This crucial step precipitates the tin byproducts as insoluble tributyltin fluoride, which is much easier to remove by filtration than soluble tin species.

    • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).

    • Transfer the filtrate to a separatory funnel, wash the organic layer with water (20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification :

    • Purify the crude residue by flash column chromatography on silica gel.[19] A gradient elution, starting with hexanes and gradually increasing the polarity with ethyl acetate, is typically effective for separating the desired product from non-polar impurities and any residual tin compounds.

    • Combine the product-containing fractions and evaporate the solvent to yield the pure ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Stille coupling synthesis.

Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to successful synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Poor quality or wet solvent/reagents.3. Insufficient temperature.1. Ensure a strictly inert atmosphere; use a fresh bottle of catalyst.2. Use freshly distilled/anhydrous solvents.3. Confirm reaction temperature is at reflux (100-110 °C for toluene).
Reaction Stalls 1. Catalyst deactivation over time.2. Transmetalation step is too slow.1. Add a second portion of the catalyst (1-2 mol%).2. Add a co-catalyst like copper(I) iodide (CuI, ~10 mol%) or an additive like lithium chloride (LiCl) to facilitate transmetalation.[20]
Stannane Homocoupling 1. Reaction conditions are too harsh.2. Presence of oxygen.1. Lower the reaction temperature and monitor carefully.2. Thoroughly degas the solvent and maintain a robust inert atmosphere.[17][20]
Difficult Removal of Tin Byproducts 1. Tributyltin oxide/halides are soluble in organic solvents.1. Use the KF workup as described in the protocol.2. An alternative is to wash the organic phase with a dilute solution of iodine (I₂) to convert residual stannanes to organotin iodides, which can sometimes be removed more easily.
Troubleshooting Logic Flow

troubleshooting_flow start Reaction Incomplete or Low Yield? check_reagents Are reagents/solvents anhydrous and pure? start->check_reagents Start Here check_atmosphere Is the inert atmosphere maintained? check_reagents->check_atmosphere Yes replace_reagents Use fresh, anhydrous reagents and solvents. check_reagents->replace_reagents No check_temp Is the temperature correct (reflux)? check_atmosphere->check_temp Yes improve_inert Improve degassing and inert gas flow. check_atmosphere->improve_inert No check_catalyst Is the catalyst active? check_temp->check_catalyst Yes adjust_temp Adjust heating to achieve gentle reflux. check_temp->adjust_temp No replace_catalyst Use fresh catalyst. Consider adding more. check_catalyst->replace_catalyst No additives Consider adding CuI or LiCl to accelerate transmetalation. check_catalyst->additives Yes replace_reagents->start Retry improve_inert->start Retry adjust_temp->start Retry replace_catalyst->start Retry success Problem Solved additives->success

Caption: A logical flowchart for troubleshooting common Stille coupling issues.

References

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Application Notes and Protocols for 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[3][4] The strategic functionalization of this versatile heterocycle is therefore a cornerstone of many medicinal chemistry programs.

This document provides detailed application notes and protocols for 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester , a highly versatile building block designed for the efficient synthesis of complex molecular architectures. This reagent uniquely combines three key functional elements:

  • A Pyrazole Core: The foundational heterocyclic scaffold with proven biological relevance.

  • A 5-Tributylstannyl Group: An organostannane moiety that serves as a powerful handle for palladium-catalyzed Stille cross-coupling reactions, enabling the formation of C-C bonds with a wide array of (hetero)aryl halides.[5][6]

  • A 3-Carboxylic Acid Ethyl Ester: A versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid, providing a vector for further derivatization, such as amide bond formation, to modulate physicochemical properties and target engagement.

These application notes are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for leveraging this reagent in medicinal chemistry campaigns.

PART 1: Application Notes & Scientific Insights

The Strategic Value in Drug Discovery

This compound is an ideal reagent for lead generation and optimization. Its true power lies in its application in the Stille cross-coupling reaction , a robust and highly functional-group-tolerant method for creating carbon-carbon bonds.[7][8]

The causality behind this choice is clear: by coupling the stannylated pyrazole at the C5 position with a diverse library of (hetero)aryl halides or triflates, chemists can rapidly generate a matrix of novel compounds. The subsequent hydrolysis of the C3 ethyl ester to the carboxylic acid and further elaboration (e.g., via amide coupling with a library of amines) allows for a systematic exploration of the Structure-Activity Relationship (SAR) around the pyrazole core. This modular approach is exceptionally efficient for navigating and optimizing complex biological endpoints.

The Stille Cross-Coupling: Mechanism and Advantages

The Stille reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[5][8] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

The Catalytic Cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step.[5]

  • Transmetalation: The organostannane reagent (in this case, our pyrazole) exchanges its organic group with the halide on the Pd(II) complex. This step regenerates a tin halide and forms a new Pd(II) complex bearing both organic partners.[5]

  • Reductive Elimination: The two organic groups are coupled and eliminated from the palladium center, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Diagram of the Stille Catalytic Cycle:

Stille_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 L₂Pd(II)(R¹)X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 L₂Pd(II)(R¹)(R²) transmetalation->pd_complex2 xsnbu3 X-SnBu₃ transmetalation->xsnbu3 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 r1r2 R¹-R² reductive_elimination->r1r2 r1x R¹-X r1x->oxidative_addition r2snbu3 R²-SnBu₃ r2snbu3->transmetalation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Key Advantages of the Stille Coupling in this Context:

  • Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide array of sensitive functional groups, which is critical when working with complex, drug-like molecules.[5]

  • Stability of the Stannane: Organostannanes, like the title compound, are typically stable to air and moisture, making them easier to handle and store compared to other organometallic reagents.[6]

  • Broad Substrate Scope: A vast range of aryl and heteroaryl halides/triflates can be used as coupling partners, allowing for extensive chemical diversity.[7]

A Note on Toxicity: It is crucial to acknowledge that organotin compounds are toxic.[5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), and all tin-containing waste must be disposed of according to institutional safety protocols.

PART 2: Experimental Protocols & Data

Protocol 1: General Procedure for Stille Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Stille coupling of this compound with a generic (hetero)aryl halide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.1 equiv.)

  • (Hetero)aryl halide (e.g., 4-bromoanisole) (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Optional: Copper(I) iodide (CuI) as a co-catalyst (5-10 mol%)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere of Argon, add the (hetero)aryl halide (1.0 mmol), the palladium catalyst (0.03 mmol), and CuI (0.05 mmol, if used).

  • Reagent Addition: Evacuate and backfill the flask with Argon three times. Add the anhydrous, degassed solvent (5 mL).

  • Stannane Addition: Via syringe, add the this compound (1.1 mmol) to the stirring mixture.

  • Heating: Heat the reaction mixture to 90-110 °C. The optimal temperature may vary depending on the reactivity of the halide.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL).

    • Wash the organic mixture with a saturated aqueous solution of potassium fluoride (KF) (2 x 15 mL) to precipitate the tin byproducts as insoluble tributyltin fluoride. Stir vigorously for 30 minutes during each wash.

    • Filter the mixture through a pad of Celite® to remove the precipitate.

    • Wash the filtrate with brine (15 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-1H-pyrazole-3-carboxylic acid ethyl ester.

Protocol 2: Saponification of the Ethyl Ester

This protocol details the hydrolysis of the ester to the corresponding carboxylic acid, a key step for subsequent amide coupling.

Materials:

  • 5-Aryl-1H-pyrazole-3-carboxylic acid ethyl ester (from Protocol 1)

  • Solvent mixture: Tetrahydrofuran (THF) and Water (e.g., 3:1 ratio)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 equiv.)

Step-by-Step Methodology:

  • Dissolution: Dissolve the pyrazole ester (1.0 mmol) in the THF/Water solvent mixture (8 mL).

  • Base Addition: Add LiOH (2.5 mmol) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete, as monitored by TLC or LC-MS (typically 2-6 hours).

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water (10 mL).

    • Acidify the solution to pH 3-4 with 1N HCl at 0 °C. A precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can often be used without further purification.

Data Presentation: Illustrative Stille Coupling Reactions

The following table summarizes representative conditions and expected outcomes for the Stille coupling protocol with various partners. These are based on established literature for similar transformations.[7][9]

EntryCoupling Partner (R-X)Pd Catalyst (mol%)SolventTemp (°C)Time (h)Approx. Yield (%)
14-IodoanisolePd(PPh₃)₄ (3%)Toluene90685-95
22-BromopyridinePd(PPh₃)₄ (5%)DMF1101270-80
33-ChlorobenzonitrilePd₂(dba)₃ (2.5%) + RuPhos (5%)Dioxane1001665-75
44-TriflyloxyacetophenonePd(PPh₃)₄ (4%) + CuI (10%)DMF95880-90

PART 3: Visualization & Workflow

Synthetic Workflow Diagram

The following diagram illustrates a typical synthetic sequence in a medicinal chemistry project, starting from the title compound to a final, more complex drug-like molecule.

***dot graph TD { A[this compound(Starting Material)] -- "Protocol 1: Stille Coupling+ Aryl Halide (R-X)Pd(PPh₃)₄, Toluene, 90°C" --> B(5-Aryl-1H-pyrazole-3-carboxylic acid ethyl ester(Coupled Intermediate)); B -- "Protocol 2: SaponificationLiOH, THF/H₂O" --> C(5-Aryl-1H-pyrazole-3-carboxylic acid(Key Acid Intermediate)); C -- "Amide Coupling+ Amine (R¹R²NH)HATU, DIPEA, DMF" --> D[Final Drug-like Molecule(Target Compound)];

}

Sources

The Strategic Utility of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Crop Protection

The pyrazole ring system is a cornerstone of modern agrochemical design, recognized as a "privileged scaffold" due to its prevalence in a multitude of high-performance fungicides, herbicides, and insecticides.[1][2] Its inherent chemical stability, coupled with multiple sites for functionalization, allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties.[3] A significant portion of contemporary fungicides, particularly the succinate dehydrogenase inhibitors (SDHIs), incorporate a pyrazole-carboxamide core.[4][5] These SDHIs disrupt the fungal mitochondrial respiratory chain, proving highly effective against a broad spectrum of plant pathogens.[6] The precise and efficient construction of substituted pyrazole intermediates is therefore a critical endeavor in agrochemical research and development.

This guide provides an in-depth examination of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester (CAS 141998-85-8), a versatile organotin reagent, and its strategic application in the synthesis of advanced agrochemical precursors via palladium-catalyzed cross-coupling reactions.

Core Concept: The Stille Coupling in Agrochemical Synthesis

The Stille cross-coupling reaction is a powerful C-C bond-forming transformation that couples an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex.[7] Its significance in complex molecule synthesis stems from its tolerance of a wide array of functional groups, the stability of the organostannane reagents to air and moisture, and typically high yields.[8] In the context of agrochemical synthesis, the Stille reaction provides a robust method for introducing diverse aryl and heteroaryl moieties onto the pyrazole ring, a key step in building the final active ingredients.

The use of this compound offers a strategic advantage by providing a nucleophilic pyrazole partner for coupling with various electrophilic fragments, thereby enabling the construction of complex pyrazole-based agrochemicals.

Experimental Protocols and Methodologies

Part 1: Synthesis of this compound

The target organotin reagent is typically prepared from a halogenated pyrazole precursor. The following protocol outlines a plausible synthetic route based on established organometallic chemistry principles.

Protocol 1: Preparation of this compound from Ethyl 5-iodo-1H-pyrazole-3-carboxylate

This protocol involves the reaction of a 5-iodopyrazole with a tributyltin reagent under palladium catalysis.

Materials:

  • Ethyl 5-iodo-1H-pyrazole-3-carboxylate

  • Hexabutylditin ((Bu₃Sn)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous and degassed toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add ethyl 5-iodo-1H-pyrazole-3-carboxylate (1.0 eq), hexabutylditin (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with argon or nitrogen.

  • Solvent Addition: Add anhydrous and degassed toluene via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield this compound.

Causality and Insights:

  • The use of a palladium(0) catalyst is essential for the catalytic cycle of the Stille reaction.

  • An inert atmosphere is crucial to prevent the oxidation of the palladium catalyst and the organotin reagent.

  • Hexabutylditin serves as the source of the tributylstannyl group.

  • The purification step is critical to remove residual tin byproducts, which can be toxic.

Part 2: Application in Agrochemical Intermediate Synthesis via Stille Coupling

The synthesized this compound can now be used to introduce the pyrazole moiety onto an aromatic or heteroaromatic ring, a common structural motif in SDHI fungicides.

Protocol 2: Stille Coupling of this compound with an Aryl Halide

This protocol details the synthesis of a key precursor for a pyrazole-carboxamide fungicide.

Materials:

  • This compound (1.1 eq)

  • A suitable aryl halide (e.g., 2-bromo-5-chloropyridine) (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 eq)

  • Anhydrous and degassed toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation: In a dry Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃ and P(o-tol)₃ in anhydrous, degassed toluene and stir for 15 minutes at room temperature.

  • Reagent Addition: To the catalyst mixture, add the aryl halide followed by this compound.

  • Reaction: Heat the mixture to 100-110 °C and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Filtration and Extraction: Filter the mixture through a pad of celite, washing with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired ethyl 5-aryl-1H-pyrazole-3-carboxylate.

Data Presentation: Representative Stille Coupling Conditions

EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
12-Bromo-5-chloropyridinePd₂(dba)₃ (2.5)P(o-tol)₃ (10)Toluene11016~85-95
21-Iodo-4-nitrobenzenePd(PPh₃)₄ (5)-DMF8012~80-90
34-BromotoluenePdCl₂(PPh₃)₂ (3)-Dioxane10024~75-85

Yields are approximate and will vary depending on the specific substrates and reaction scale.

Visualization of Synthetic Workflow and Mechanism

Diagram 1: General Workflow for Agrochemical Precursor Synthesis

G cluster_0 Synthesis of Organotin Reagent cluster_1 Stille Cross-Coupling cluster_2 Final Agrochemical Synthesis A Ethyl 5-iodo-1H- pyrazole-3-carboxylate C Stannylation Reaction (Pd(PPh3)4, Toluene, 110°C) A->C B Hexabutylditin B->C D 5-Tributylstannyl-1H-pyrazole- 3-carboxylic acid ethyl ester C->D F Stille Coupling (Pd2(dba)3, P(o-tol)3, Toluene, 110°C) D->F E Aryl/Heteroaryl Halide E->F G Ethyl 5-aryl-1H-pyrazole- 3-carboxylate (Precursor) F->G H Hydrolysis G->H I Amide Coupling H->I J Final Agrochemical (e.g., SDHI Fungicide) I->J

Caption: Workflow for agrochemical synthesis using the title reagent.

Diagram 2: Catalytic Cycle of the Stille Coupling

G Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII R1-Pd(II)L2-X OA->PdII TM Transmetalation PdII->TM PdII_R2 R1-Pd(II)L2-R2 TM->PdII_R2 Sn_byproduct X-SnBu3 TM->Sn_byproduct RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R1-R2 RE->Product Sn_reagent R2-SnBu3 Sn_reagent->TM Halide R1-X Halide->OA

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of complex pyrazole-containing agrochemicals. The Stille coupling methodology provides a reliable and efficient means of constructing key C-C bonds that are often found in the core structures of modern fungicides. While the toxicity of organotin reagents necessitates careful handling and purification procedures, the broad functional group tolerance and robust nature of the Stille reaction ensure its continued relevance in both academic research and industrial-scale synthesis. Future work in this area may focus on developing tin-free cross-coupling alternatives or catalytic systems that can utilize substoichiometric amounts of tin reagents to mitigate environmental concerns.

References

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection.
  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020). Molecular Diversity, 25(4), 2379-2388.
  • Google Patents. (n.d.).
  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide deriv
  • Wu, J., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. International Journal of Molecular Sciences, 16(3), 5654-5669.
  • Coupling of ethyl 1H-pyrazole-5-carboxylate 9 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.).
  • Pyrazole derivatives used in drugs, agrochemicals, and materials. (n.d.).
  • Design, Synthesis and Fungicidal Evaluation of Novel Pyraclostrobin Analogues. (n.d.). Scribd.
  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (2021). Molecular Diversity, 26(1), 205-214.
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).
  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles, 71(7), 1467.
  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxyl
  • Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. (2007). Heterocycles, 71(7).
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Advances, 13(14), 9495-9505.
  • Walter, H. (2015). Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) - Synthesis Challenges and Biological Aspects. CHIMIA International Journal for Chemistry, 69(7-8), 425-431.
  • Stille Coupling. (n.d.). Organic Chemistry Portal.
  • Stille reaction. (n.d.). In Wikipedia.
  • Recent Advances in Synthetic Routes to Azacycles. (n.d.). MDPI.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025).
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). MDPI.
  • Google Patents. (n.d.). Diketo-piperazine and piperidine derivatives as antiviral agents. (ES2432758T3).
  • Google Patents. (n.d.).

Sources

Application Notes & Protocols: Stille Cross-Coupling of Pyrazole Substrates for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in numerous blockbuster drugs due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions.[1][2][3] The Stille cross-coupling reaction offers a robust and versatile method for the C-C bond formation necessary to functionalize this important heterocycle. Its tolerance for a wide array of functional groups makes it particularly suitable for the complex molecular architectures encountered in drug development.[4][5][6] This guide provides a comprehensive overview of the Stille reaction mechanism, detailed experimental protocols optimized for pyrazole substrates, and a thorough troubleshooting guide to empower researchers in synthesizing novel pyrazole-containing entities.

The Mechanistic Underpinnings of the Stille Reaction

The Stille reaction is a palladium-catalyzed process that couples an organostannane (organotin) reagent with an organic electrophile, typically a halide or triflate.[7][8] The reaction proceeds through a well-studied catalytic cycle, which is fundamental to understanding reaction optimization and troubleshooting.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-electrophile bond (R¹-X) of the pyrazole substrate. This forms a square planar Pd(II) intermediate. The reactivity of the electrophile is crucial, with the typical trend being I > Br > OTf >> Cl.[7][8] For pyrazole substrates, iodopyrazoles are the most reactive partners.

  • Transmetalation: The organostannane (R²-SnR₃) reagent exchanges its organic group (R²) with the halide/triflate (X) on the palladium center. This is often the rate-determining step of the entire cycle.[7] The efficiency of this step is influenced by the nature of the R² group and the ligands on the palladium.

  • Reductive Elimination: The newly formed Pd(II) intermediate, now bearing both R¹ and R² groups, undergoes reductive elimination. This step forms the desired C-C bond (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][9]

The choice of ligands coordinated to the palladium center is critical. Electron-rich and sterically bulky ligands, such as tri(tert-butyl)phosphine or biarylphosphines (e.g., XPhos), can accelerate the oxidative addition and reductive elimination steps, leading to higher catalyst turnover and overall reaction efficiency.[10][11]

Stille_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Intermediate trans-[Pd(II)(R¹)(X)L₂] Pd0->PdII_Intermediate Oxidative Addition PyrazoleX Pyrazole-X (R¹-X) PyrazoleX->PdII_Intermediate Stannane R²-SnR₃ Stannane->PdII_Intermediate PdII_Coupling cis-[Pd(II)(R¹)(R²)L₂] PdII_Intermediate->PdII_Coupling Transmetalation PdII_Coupling->Pd0 Reductive Elimination Product Pyrazole-R² (Product) PdII_Coupling->Product SnX X-SnR₃ (Byproduct) PdII_Coupling->SnX

Caption: The catalytic cycle of the Stille reaction.

Optimizing Reaction Parameters for Pyrazole Substrates

The success of a Stille coupling with a pyrazole substrate hinges on the careful selection of several key components. The inherent electronic nature of pyrazoles—being π-excessive N-heterocycles—can influence catalyst activity, sometimes necessitating specific conditions.

ComponentKey Considerations & RecommendationsRationale
Pyrazole Electrophile Halopyrazoles (I, Br) or Pyrazolyl Triflates (OTf): Iodopyrazoles are most reactive but can be less stable. Bromopyrazoles offer a good balance of reactivity and stability. Triflates are excellent for late-stage functionalization.The C-X bond strength dictates the ease of oxidative addition. The order of reactivity is C-I > C-Br > C-OTf.[8]
Organostannane Tributylstannyl (SnBu₃) or Trimethylstannyl (SnMe₃) reagents: Use aryl-, heteroaryl-, or vinylstannanes. The transferable group's reactivity is alkynyl > vinyl > aryl > alkyl.[8]Tributyl and trimethyl groups are considered "non-transferable" and remain on the tin byproduct, minimizing side reactions. Trimethylstannanes are more reactive but also significantly more toxic.[7]
Palladium Catalyst Pd(0) Sources: Pd(PPh₃)₄, Pd₂(dba)₃. Pd(II) Pre-catalysts: PdCl₂(PPh₃)₂, Pd(OAc)₂. Typical Loading: 1-5 mol%.Pd(0) sources are directly active. Pd(II) sources are reduced in situ to the active Pd(0) state.[8][10] For challenging couplings (e.g., sterically hindered substrates), more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are recommended.
Solvent Anhydrous, degassed polar aprotic solvents: Dioxane, DMF, Toluene, or THF.These solvents effectively dissolve the catalyst and reagents while remaining inert under the reaction conditions. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Additives Copper(I) Iodide (CuI): 0.1-1.0 equivalents. Lithium Chloride (LiCl): 2-3 equivalents.CuI acts as a co-catalyst that can accelerate the rate-limiting transmetalation step, sometimes by several orders of magnitude.[7][12] LiCl can facilitate the oxidative addition step, especially with less reactive electrophiles like chlorides or triflates, by creating a more reactive anionic palladium species.[7][8]

Detailed Experimental Protocols

Safety Precaution: Organostannane reagents are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Standard Stille Coupling of 4-Iodopyrazole with an Arylstannane

This protocol is a robust starting point for many pyrazole coupling reactions.

Materials:

  • 1-Substituted-4-iodopyrazole (1.0 mmol, 1.0 equiv)

  • Aryl-tributylstannane (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Reaction vial with a magnetic stir bar

Procedure:

  • Preparation: Flame-dry the reaction vial under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the vial, add the 1-substituted-4-iodopyrazole, the aryl-tributylstannane, and Pd(PPh₃)₄.

  • Solvent Addition: Add the anhydrous, degassed dioxane via syringe.

  • Reaction: Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting iodopyrazole is consumed (typically 4-12 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL). c. To remove the toxic tributyltin iodide byproduct, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL) and stir vigorously for 30 minutes for each wash. A precipitate of insoluble fluorostannane will form. d. Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate. e. Wash the filtrate with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-arylpyrazole.

Protocol 2: Copper(I)-Mediated Stille Coupling for Challenging Substrates

This protocol is recommended for less reactive partners, such as bromopyrazoles or sterically demanding substrates.

Materials:

  • 1-Substituted-4-bromopyrazole (1.0 mmol, 1.0 equiv)

  • Heteroaryl-tributylstannane (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • Tri(2-furyl)phosphine (P(2-furyl)₃) (0.08 mmol, 8 mol%)

  • Copper(I) iodide (CuI) (0.2 mmol, 0.2 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)

  • Reaction vial with a magnetic stir bar

Procedure:

  • Preparation: Flame-dry the reaction vial under vacuum and cool under an inert atmosphere.

  • Reagent Addition: To the vial, add the 1-substituted-4-bromopyrazole, CuI, Pd₂(dba)₃, and P(2-furyl)₃.

  • Inerting: Evacuate and backfill the vial with inert gas three times.

  • Solvent and Stannane Addition: Add the anhydrous, degassed DMF, followed by the heteroaryl-tributylstannane via syringe.

  • Reaction: Heat the mixture to 80 °C and stir until the reaction is complete as determined by LC-MS (typically 6-18 hours).

  • Workup & Purification: Follow the workup and purification steps as described in Protocol 1, using the KF wash to remove tin byproducts.[9]

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Understanding potential pitfalls is key to successful synthesis.

Troubleshooting_Workflow Start Low or No Product Formation CheckCatalyst Is Catalyst Active? Start->CheckCatalyst CheckPurity Are Reagents Pure & Dry? CheckCatalyst->CheckPurity  Yes NewCatalyst Use Fresh Catalyst/Pre-catalyst CheckCatalyst->NewCatalyst  No CheckTemp Is Temperature Sufficient? CheckPurity->CheckTemp  Yes DryReagents Re-purify/Dry Reagents & Solvent CheckPurity->DryReagents  No CheckHomocoupling Stannane Homocoupling Observed? CheckTemp->CheckHomocoupling  Yes IncreaseTemp Increase Temperature (e.g., 80°C -> 110°C) CheckTemp->IncreaseTemp  No AddCuI Add CuI (0.1-1.0 eq) CheckHomocoupling->AddCuI  Yes ChangeLigand Switch to Bulky Ligand (e.g., XPhos) CheckHomocoupling->ChangeLigand  No NewCatalyst->Start Re-run DryReagents->Start Re-run IncreaseTemp->Start Re-run Success Reaction Successful AddCuI->Success ChangeLigand->Success

Caption: A decision workflow for troubleshooting Stille reactions.

ProblemPotential Cause(s)Suggested Solutions
Low or No Conversion 1. Deactivated catalyst (oxidized Pd(0)). 2. Insufficient temperature. 3. Poorly reactive electrophile (e.g., a chloropyrazole).1. Ensure all reagents and solvents are anhydrous and thoroughly degassed. Use a fresh bottle of catalyst. 2. Increase reaction temperature in 10-20 °C increments. 3. Switch to a more reactive electrophile (Cl → Br or I). For triflates, add LiCl.
Stannane Homocoupling A common side reaction where two organostannane molecules couple (R²-R²).[5][7][9]1. Add a Cu(I) salt (e.g., CuI) to promote the desired transmetalation over homocoupling.[12] 2. Lower the reaction temperature. 3. Use a different phosphine ligand.
Protodestannylation The organostannane reacts with trace acid or water to form R²-H instead of coupling.Ensure rigorous anhydrous conditions. If the substrate or other reagents are acidic, add a non-nucleophilic base like proton sponge (not typically needed).
Dehalogenation of Pyrazole The pyrazole starting material loses its halide to form the parent pyrazole-H.This can occur via side reactions with the catalyst. Try a different ligand/catalyst system or milder reaction conditions (lower temperature).
Difficult Purification Residual tin byproducts co-elute with the product.1. Perform a thorough aqueous KF wash during workup.[9] 2. Use a different organostannane (e.g., Me₃Sn instead of Bu₃Sn, as the byproducts are more volatile/soluble). 3. For column chromatography, sometimes adding 1-2% triethylamine to the eluent can help separate the product from tin residues.[9]

Conclusion

The Stille cross-coupling reaction remains a highly effective and reliable tool for the synthesis of functionalized pyrazoles in the context of drug discovery and development.[13][14] Its broad functional group tolerance allows for the late-stage modification of complex scaffolds, a critical advantage for generating diverse compound libraries. While the toxicity of organotin reagents is a significant drawback, careful handling and effective purification protocols can mitigate this risk. By understanding the underlying mechanism and systematically optimizing the reaction parameters as detailed in this guide, researchers can confidently employ the Stille reaction to accelerate the discovery of novel pyrazole-based therapeutics.

References

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition, 25(6), 508–524. Available at: [Link]

  • NROChemistry. Stille Coupling. NROChemistry Website. Available at: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. Available at: [Link]

  • OpenOChem Learn. Stille Coupling. OpenOChem Learn Website. Available at: [Link]

  • Herzon, S. B., & Hartwig, J. F. (2019). A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. Journal of the American Chemical Society, 141(42), 16817–16822. Available at: [Link]

  • Selig, R., et al. (2012). The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles. Tetrahedron, 68(36), 7439-7448. Available at: [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Stille Reaction, 38 Years Later. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]

  • Myers, A. (n.d.). The Stille Reaction. Myers Group Notes, Harvard University. Available at: [Link]

  • Smith, R. C., et al. (2015). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles. Inorganic Chemistry, 54(21), 10248–10250. Available at: [Link]

  • Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal Website. Available at: [Link]

  • Wang, C., et al. (2016). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 52(49), 7724-7727. Available at: [Link]

  • Bozorov, K., et al. (2019). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 10(4), 442-466. Available at: [Link]

  • Peral, D., et al. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. Catalysis Science & Technology, 3(2), 475-489. Available at: [Link]

  • Casado, A. L., et al. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(44), 5868-5894. Available at: [Link]

  • Sharma, D., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6296. Available at: [Link]

  • Zhang, Y. (2016). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. Available at: [Link]

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  • Elguero, J., & Goya, P. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5865. Available at: [Link]

  • Khan, I., et al. (2024). Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors. Scientific Reports, 14(1), 2379. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Pyrazolo[3,4-c]pyridines in Drug Discovery

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. Its structural resemblance to the purine nucleobases allows it to interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways.[1] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potential applications as anticancer, anti-inflammatory, and antiviral agents.[1] The ability to strategically functionalize the pyrazolo[3,4-c]pyridine core at various positions is crucial for modulating its physicochemical properties and optimizing its biological activity. This guide provides an in-depth overview of the synthesis of these valuable compounds, with a focus on practical, field-proven protocols and the rationale behind key experimental choices.

Strategic Approaches to the Pyrazolo[3,4-c]pyridine Core

The construction of the pyrazolo[3,4-c]pyridine core can be approached in several ways. A prevalent and effective strategy involves the initial synthesis of a substituted pyrazole ring, followed by the annulation of the pyridine ring. A particularly robust method for accessing the core structure is through the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, which serve as versatile intermediates for further functionalization.[1]

Workflow for the Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridine Scaffolds

The following workflow outlines a validated route to 5-chloro- and 5-bromo-1H-pyrazolo[3,4-c]pyridines, which are key building blocks for further elaboration.[1][2]

G start Substituted Aminopyridine intermediate1 1-(5-halopyridin-2-yl)ethan-1-one start->intermediate1 Acylation intermediate2 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-ones (3) intermediate1->intermediate2 NaNO2, Ac2O, DCE rt to 90 °C product 5-halo-1H-pyrazolo[3,4-c]pyridines (4) intermediate2->product NaOMe, MeOH rt

Figure 1: General workflow for the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds.

Detailed Experimental Protocols

The following protocols are based on established literature procedures and provide step-by-step guidance for the synthesis of key intermediates and their subsequent functionalization.

Protocol 1: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine (4a)

This protocol details the synthesis of a key halo-substituted intermediate, which is amenable to a variety of cross-coupling reactions.[1]

Materials and Reagents:

  • 2-Amino-5-chloropyridine

  • Acetic anhydride (Ac₂O)

  • Sodium nitrite (NaNO₂)

  • 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

  • Magnesium sulfate (MgSO₄)

  • Brine solution

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Acetylation of 2-Amino-5-chloropyridine: In a round-bottom flask, dissolve 2-amino-5-chloropyridine in a suitable solvent. Add acetic anhydride dropwise while stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the acetylated intermediate is isolated.

  • Diazotization and Cyclization: The acetylated intermediate is dissolved in 1,2-dichloroethane (DCE). Sodium nitrite and acetic anhydride are added sequentially. The reaction mixture is heated to 90 °C for approximately 20 hours.[1][2] This step facilitates the formation of the pyrazole ring.

  • Deacetylation: After cooling to room temperature, the reaction mixture is concentrated. The residue is then dissolved in methanol, and sodium methoxide is added.[1][2] This step removes the acetyl group. The reaction is typically complete within 1 hour at room temperature.[1][2]

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine as a solid.[1]

Expected Outcome:

  • Product: 5-chloro-1H-pyrazolo[3,4-c]pyridine (4a)

  • Appearance: White solid[1]

  • Yield: ~95%[1]

  • Characterization:

    • ¹H NMR (400 MHz, methanol-d₄): δ 8.80 (1H, s, 7-H), 8.15 (1H, d, J = 1.2 Hz, 3-H), 7.82 (1H, d, J = 1.2 Hz, 4-H)[1]

    • ¹³C NMR (101 MHz, methanol-d₄): δ 141.0 (C-5), 137.6 (C-7a), 135.1 (C-7), 134.2 (C-3), 131.2 (C-3a), 115.6 (C-4)[1]

    • HRMS (ES+): [M + H]⁺ calculated for C₆H₅N₃³⁵Cl: 154.0172; found: 154.0167[1]

Vectorial Functionalization of the Pyrazolo[3,4-c]pyridine Scaffold

The true utility of the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold lies in its capacity for selective functionalization at multiple positions, enabling the exploration of chemical space for drug discovery.[1][3] This "vectorial functionalization" allows for the systematic modification of the molecule to enhance its potency and selectivity for a given biological target.[1][3]

G scaffold 5-halo-1H-pyrazolo[3,4-c]pyridine n1 N-1 Functionalization scaffold->n1 Protection/Alkylation n2 N-2 Functionalization scaffold->n2 Protection/Alkylation c3 C-3 Functionalization scaffold->c3 Borylation & Suzuki-Miyaura Coupling c5 C-5 Functionalization scaffold->c5 Buchwald-Hartwig Amination c7 C-7 Functionalization scaffold->c7 Selective Metalation & Negishi Coupling

Figure 2: Key functionalization vectors of the pyrazolo[3,4-c]pyridine scaffold.[1][3]

Protocol 2: C-5 Functionalization via Buchwald-Hartwig Amination

This protocol demonstrates the introduction of an amine substituent at the C-5 position, a common modification to improve the pharmacokinetic properties of drug candidates.[1]

Materials and Reagents:

  • 5-bromo-2-(oxan-2'-yl)-2H-pyrazolo[3,4-c]pyridine (6b)

  • Morpholine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Toluene (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Petroleum ether (Pet ether)

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-2-(oxan-2'-yl)-2H-pyrazolo[3,4-c]pyridine (6b), the palladium catalyst, the ligand, and the base.

  • Addition of Reagents: Add anhydrous toluene via syringe, followed by the addition of morpholine.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite. Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel flash column chromatography using a gradient of ethyl acetate in petroleum ether.[1]

Expected Outcome:

  • Product: 4-[2'-(Oxan-2''-yl)-2H-pyrazolo[3,4-c]pyridin-5'-yl]morpholine (13)[1]

  • Appearance: Dark green oil[1]

  • Yield: ~62%[1]

Application Notes: Biological Significance and Therapeutic Potential

Pyrazolo[3,4-c]pyridine derivatives have been investigated for a range of therapeutic applications, owing to their ability to modulate the activity of various enzymes and receptors.

Biological Target/Activity Example Derivative Class Therapeutic Potential Reference
PI3Kγ Inhibition4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione derivativesAnticancer[4]
Analgesic and Sedative AgentsVarious pyrrolo[3,4-c]pyridine derivativesTreatment of pain and neurological disorders[4]
Antimicrobial ActivityPyrazolo[3,4-c]pyrazoles linked to pyridineTreatment of bacterial and fungal infections[5]
Antiproliferative ActivityPyrazolo[3,4-b]pyridine derivativesAnticancer[6]

Scientist's Note: The diverse biological activities of pyrazolo[3,4-c]pyridine derivatives underscore the importance of developing efficient and versatile synthetic routes. The ability to fine-tune the substitution pattern around the core scaffold is paramount for optimizing drug-like properties and achieving desired therapeutic effects. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and explore novel derivatives for various drug discovery programs.

References

  • Nowak, M., & Gzella, A. K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4945. [Link]

  • Bedwell, E. V., Emery, F. S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(48), 9893-9899. [Link]

  • Bedwell, E. V., Emery, F. S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Migliara, O., Petruso, S., & Sprio, V. (1979). A new route for the preparation of pyrazolo[3,4‐c] pyridines. Journal of Heterocyclic Chemistry, 16(3), 577-579. [Link]

  • Rao, R. M., Rao, V. R., & Reddy, P. S. N. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 272-278. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Abo, F. A. (2017). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Chemical & Pharmaceutical Bulletin, 65(11), 1046-1054. [Link]

  • Hassani, Z., Islami, M. R., & Kalantari, M. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. New Journal of Chemistry. [Link]

  • Abdel-Wahab, B. F., & Abdel-Gawad, H. (2018). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 15(4), 274-285. [Link]

  • Bedwell, E. V., Emery, F. S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]

  • Miao, M., Sun, D., & Tang, W. (2021). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 26(11), 3183. [Link]

  • Al-Suwaidan, I. A., Al-Issa, S. A., & Al-Omair, M. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(19), 6237. [Link]

  • Kavitha, S., Arulprakash, A., & Balachandran, C. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Bakholdina, A. S., Khoroshilova, O. V., & Koutentis, P. A. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 829. [Link]

  • El-Damasy, A. K., Lee, J. A., & Kim, K. H. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 5678. [Link]

  • Al-Suwaidan, I. A., Al-Issa, S. A., Al-Omair, M. A., & El-Emam, A. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(19), 6237. [Link]

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Troubleshooting & Optimization

Technical Support Center: Removal of Tributyltin Byproducts from Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-15

Introduction

Tributyltin (TBT) compounds are versatile reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1][2] However, their use is hampered by the formation of highly toxic and lipophilic organotin byproducts, which can be challenging to remove from reaction mixtures.[3][4] For researchers in drug development and related fields, reducing these impurities to at least the parts-per-million (ppm) level is critical to ensure the integrity of biological assays and the safety of synthesized compounds.[1][3]

This technical guide provides a comprehensive resource for scientists and researchers, offering troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of products from reactions involving tributyltin reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common tributyltin byproducts I need to remove?

A1: The primary byproducts depend on the specific reaction. In Stille couplings, you will typically encounter tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr).[3] If you are using tributyltin hydride (Bu₃SnH) as a radical reducing agent, you may have unreacted Bu₃SnH and its dimer, hexabutylditin (Bu₃SnSnBu₃), to contend with.[3]

Q2: I performed a standard aqueous potassium fluoride (KF) wash, but my NMR still shows tin-related peaks. What went wrong?

A2: While the aqueous KF wash is a common method, its effectiveness can be influenced by several factors:

  • Insufficient Washing: One or two washes may not be enough. It is often necessary to wash the organic layer three or more times with a saturated KF solution.[5][6]

  • Formation of an Emulsion or Precipitate: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface between the organic and aqueous layers, which can trap your product or prevent clean separation.[5][6] If this happens, filtering the entire biphasic mixture through a pad of Celite® is an effective solution.[5][6]

  • pH of the Aqueous Solution: The efficiency of the Bu₃SnF precipitation can be pH-dependent.

Q3: My product is polar and has some water solubility. Is an aqueous KF wash still the best option?

A3: For polar and water-soluble products, an aqueous KF wash can lead to product loss. In these cases, alternative methods should be considered:

  • Chromatography on Modified Silica: Using a stationary phase of 10% w/w anhydrous potassium carbonate (K₂CO₃) on silica gel is highly effective at removing a wide range of organotin impurities to very low levels.[1]

  • Liquid-Liquid Extraction: Partitioning your product and the tin byproducts between two immiscible solvents, such as hexane and acetonitrile, can be an effective strategy.[7]

Q4: How can I visually track the removal of tin byproducts during chromatography?

A4: Most organotin compounds are not UV-active and will not be visible on a TLC plate under a UV lamp.[8] However, you can use specific staining techniques for visualization:

  • Potassium Permanganate Stain: This stain will visualize most oxidizable compounds, including organotins, as yellow-brown spots on a purple background.[9][10]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor will cause many organic compounds, including organotins, to appear as yellow-brown spots.[8]

  • Specialized Stains: Morin hydrate can be used as a fluorescent indicator for some organotins.[11] Additionally, a xylenol orange and bromine water solution can be used to develop purple-red spots for various organotin compounds.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Persistent Tin Impurities After KF Wash Incomplete reaction of Bu₃SnX with KF. Formation of a stable emulsion.Increase the number of KF washes to 3-4.[5][6] If an emulsion or precipitate forms, filter the entire mixture through Celite®.[5][6]
Product Loss During Aqueous Workup Product is polar or has some water solubility.Avoid aqueous washes. Utilize chromatographic methods with K₂CO₃-modified silica gel or basic alumina.[1][6] Consider liquid-liquid extraction with immiscible solvents.[7]
Unidentified Peaks in NMR Spectrum Presence of unreacted Bu₃SnH or Bu₃SnSnBu₃.Pre-treat the crude reaction mixture with a slight excess of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and an ethereal solution of iodine until the iodine color persists. This converts the tin hydrides and ditins to tributyltin iodide, which can then be removed by a standard KF wash or chromatography.[1][7]
Difficulty Separating Product and Tin Byproducts by Standard Silica Gel Chromatography Product and tin byproducts have similar polarities.Add ~2-5% triethylamine to the eluent during flash chromatography.[5] Alternatively, use a stationary phase of 10% w/w K₂CO₃ on silica gel.[1]
Solid Product is Contaminated with Tin Tin byproducts are co-precipitating with the product.Slurry the crude solid in a suitable solvent like methyl tert-butyl ether (MTBE), filter, and then recrystallize the product.[6]

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This is a widely used and straightforward method for removing tributyltin halides.

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • KF Treatment: Transfer the mixture to a separatory funnel and wash the organic layer 2-3 times with a 1M aqueous solution of KF. For each wash, shake the funnel vigorously for at least one minute.[5]

  • Precipitate Removal: An insoluble white precipitate of Bu₃SnF may form at the interface. If this occurs, filter the entire mixture through a pad of Celite® to remove the solid.[5][6]

  • Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Protocol 2: Chromatography with K₂CO₃-Modified Silica Gel

This method is highly effective for removing a broad range of organotin impurities to levels below 15 ppm.[1]

  • Preparation of Stationary Phase: Prepare a mixture of 10% w/w anhydrous potassium carbonate and 90% w/w silica gel. This mixture can be stored for several months without a significant decrease in activity.[1]

  • Column Packing: Dry pack a chromatography column with the prepared K₂CO₃-silica mixture.

  • Sample Loading: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not required.[1] Dissolve the crude product in a minimal amount of a suitable solvent.

  • Elution: Load the dissolved product onto the column and elute with an appropriate solvent system to separate the desired product from the immobilized tin impurities.

Protocol 3: DBU and Iodine Treatment for Tin Hydrides and Ditins

This protocol is particularly useful when unreacted tributyltin hydride or hexabutylditin is suspected to be present.

  • Concentration: Concentrate the crude reaction mixture to remove the bulk of the solvent.

  • Dilution: Dilute the residue with diethyl ether.

  • DBU Addition: Add a slight excess of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][7]

  • Iodine Addition: Add a solution of iodine in diethyl ether dropwise until the characteristic color of iodine persists.[1][7]

  • Quenching: Quench any excess iodine with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and proceed with purification by an aqueous KF wash (Protocol 1) or chromatography (Protocol 2).[1]

Visualization of Workflows

Removal_Workflow cluster_start Crude Reaction Mixture cluster_methods Purification Methods cluster_end Final Product start Crude Product (contains tin byproducts) kf_wash Aqueous KF Wash start->kf_wash Halide byproducts k2co3_chrom K2CO3/Silica Chromatography start->k2co3_chrom Polar product or high purity needed dbu_iodine DBU/Iodine Pre-treatment start->dbu_iodine Unreacted Bu3SnH/ Bu3SnSnBu3 suspected end Purified Product (<15 ppm tin) kf_wash->end k2co3_chrom->end dbu_iodine->kf_wash

Sources

Technical Support Center: Purification of Stille Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of products from Stille coupling reactions. The Stille reaction is a powerful tool for C-C bond formation, valued for its tolerance of a wide array of functional groups.[1][2] However, its primary drawback is the use of stoichiometric organotin reagents, which are toxic and must be meticulously removed from the final product.[3][4][5] This is particularly critical in drug development and materials science, where residual tin levels must often be reduced to the parts-per-million (ppm) range.[3]

This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate the challenges of post-reaction purification and achieve the desired purity for your compounds.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of Stille coupling products in a direct question-and-answer format.

Question: I've performed a standard aqueous potassium fluoride (KF) wash, but my NMR still shows significant organotin contamination. What went wrong?

Answer: This is a common issue. While an aqueous KF wash is the frontline method for removing the primary organotin byproduct, tributyltin halides (e.g., Bu₃SnCl), its effectiveness can be hampered by several factors.

  • Causality: The KF wash relies on the reaction between the organotin halide and fluoride ions to form tributyltin fluoride (Bu₃SnF), a salt that is insoluble in most organic solvents and precipitates out.[3][6] Incomplete removal suggests this process was inefficient.

  • Potential Causes & Solutions:

    • Insufficient Contact Time/Agitation: The biphasic reaction requires vigorous mixing to maximize the interfacial area. Passive washing is not enough.

      • Solution: After adding the saturated KF solution, shake the separatory funnel vigorously for at least 1-2 minutes per wash.[6] For larger scales, mechanical stirring for 1-2 hours is recommended.[7]

    • Formation of an Interfacial Precipitate: A thick white precipitate of Bu₃SnF can form at the organic/aqueous interface, physically trapping your product and preventing efficient separation.[3][6]

      • Solution: Filter the entire biphasic mixture through a pad of Celite® to remove the solid precipitate. The layers in the filtrate can then be separated easily.[3][8]

    • Unreacted Starting Stannane or Homocoupled Byproducts: The KF wash is most effective against polar organotin halides (R₃SnX). It is less effective against non-polar species like unreacted starting organostannane (R₃SnR') or hexaalkyldistannane ((R₃Sn)₂) byproducts from homocoupling.[3][9]

      • Solution: If you suspect these impurities, a pre-treatment step is necessary. Add a solution of iodine (I₂) to the crude organic mixture. This converts residual tin hydrides and distannanes into tin iodides (Bu₃SnI), which are then readily removed by the subsequent KF wash.[6][8]

Question: My product and the tin byproducts are co-eluting during flash chromatography. How can I improve my separation?

Answer: Co-elution is a frequent challenge because many organotin byproducts, particularly the unreacted stannane and homocoupled species, are relatively non-polar and can have Rf values very similar to the desired coupled product.[3]

  • Causality: Standard silica gel is relatively neutral and separates compounds primarily based on polarity. If the polarity of your product and the tin impurities are too close, this method will fail. The solution is to modify the stationary phase or the eluent to selectively retard the tin species.

  • Solutions:

    • Triethylamine (TEA)-Treated Eluent/Silica: This is a simple and highly effective method.

      • Mechanism: The lone pair on the nitrogen of triethylamine coordinates to the tin atom, increasing its polarity and causing it to interact more strongly with the silica gel. This retards the elution of tin species relative to your product.

      • Protocol: Add 2-5% triethylamine to your flash chromatography eluent system.[1][6][10] Alternatively, you can prepare a slurry of silica gel in an eluent containing 2-5% TEA and use this to pack your column.

    • Potassium Carbonate (K₂CO₃)-Impregnated Silica: This is an exceptionally powerful technique for achieving very low residual tin levels.

      • Mechanism: The basic K₂CO₃-silica stationary phase strongly adsorbs the Lewis-acidic tin byproducts.

      • Efficacy: This method has been demonstrated to reduce organotin impurities from stoichiometric levels down to ~15 ppm in a single chromatographic run.[8][11]

      • Protocol: See the detailed protocol in Part 3.

    • Use Basic Alumina: For products that are stable on basic media, basic alumina can be a good alternative to silica gel, as it often provides different selectivity for organometallic compounds.[1]

Question: My product recovery is very low after the purification process. Where might it be going?

Answer: Low product recovery can be frustrating and is often traced back to either physical loss during workup or chemical degradation.

  • Potential Causes & Solutions:

    • Product Trapped in Precipitate: As mentioned, your product can become trapped in the Bu₃SnF precipitate during a KF wash.

      • Solution: After filtering the precipitate through Celite®, wash the filter cake thoroughly with several portions of your organic solvent (e.g., ethyl acetate, DCM) to recover any adsorbed product.[12]

    • Emulsion Formation: Vigorous shaking during the KF wash can sometimes lead to the formation of stable emulsions, which prevent clean separation of the organic and aqueous layers.

      • Solution: To break an emulsion, try adding brine (saturated aqueous NaCl) or filtering the entire mixture through Celite®.

    • Product Degradation on Acidic Silica Gel: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive functional groups in your product.

      • Solution: Deactivate the silica by using an eluent containing 1-2% triethylamine.[12] Alternatively, switch to a more neutral or basic stationary phase like neutral or basic alumina.[1]

    • Product Precipitation with Tin Fluoride: If your product has functional groups that can coordinate to tin (e.g., amines, pyridines) or has low solubility, it might co-precipitate with the tin fluoride.

      • Solution: Reduce the concentration of the KF solution or perform the wash at a slightly elevated temperature (e.g., 40 °C) to increase your product's solubility.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is it so crucial to remove tin byproducts from my Stille coupling reaction? Organotin compounds, such as the tributyltin or trimethyltin reagents often used in Stille couplings, are highly toxic.[5][9] For any application in medicinal chemistry, drug development, or materials science where the final compound will have biological contact or specific electronic properties, the removal of these toxic residues to ppm levels is an absolute regulatory and safety necessity.[3][4]

Q2: What are the most common tin byproducts I should expect? The primary byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) formed from the tin atom that is swapped out in the transmetalation step. You may also encounter unreacted organostannane starting material and hexaalkyldistannanes (e.g., Bu₃SnSnBu₃) formed from homocoupling side reactions.[3][9]

Q3: Can I simply remove the tin byproducts with a standard silica gel column? While standard silica gel chromatography can reduce tin levels, it is often insufficient to reach the low ppm levels required for many applications.[3] The relatively non-polar nature of many organotin byproducts can lead to co-elution with the desired product.[12] Modified chromatographic methods are almost always necessary for high-purity applications.

Q4: What analytical techniques can I use to confirm my final product is tin-free? Standard ¹H NMR is useful for detecting significant quantities of tin byproducts (look for the characteristic broad signals of the butyl groups around 0.9-1.5 ppm). However, to quantify tin at the low ppm levels required for pharmaceutical applications, more sensitive elemental analysis techniques are required, such as:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The gold standard for detecting trace metals at ppm or even parts-per-billion (ppb) levels.[3]

  • Atomic Absorption Spectroscopy (AAS): Another highly sensitive method for quantifying trace metals.[3]

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step methodologies for the most effective purification techniques.

Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration

Use Case: The standard first-line procedure for removing the bulk of organotin halides after a Stille reaction.

  • Reaction Quench: After the reaction is deemed complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether, DCM).

  • KF Treatment: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of KF.

  • Agitation: Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently. An insoluble white precipitate (Bu₃SnF) may form at the interface.[6]

  • Filtration: Filter the entire biphasic mixture through a 1-2 inch pad of Celite® in a Büchner or fritted glass funnel.

  • Rinse: Wash the filter cake thoroughly with several portions of the organic solvent used in step 2 to ensure full recovery of the product.

  • Separation: Return the filtrate to the separatory funnel. The layers should now be clear and easily separable. Separate the organic layer.

  • Final Washes: Wash the organic layer with brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter away the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.

Protocol 2: Flash Chromatography with Potassium Carbonate-Impregnated Silica Gel

Use Case: A highly effective method for removing stubborn organotin impurities to very low levels (<15 ppm) when standard chromatography fails.[11]

  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of finely powdered anhydrous potassium carbonate with 90g of silica gel (10% w/w). This mixture can be prepared in advance and stored for several months.[3][11]

  • Reaction Workup: After the reaction is complete, concentrate the crude reaction mixture directly under reduced pressure. A preliminary aqueous workup is typically not necessary.[11]

  • Column Packing: Dry-pack the chromatography column with the prepared K₂CO₃-silica mixture. Gently tap the column to ensure even packing. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent) and load it carefully onto the top of the column.

  • Elution: Elute the column with an appropriate solvent system, as determined by prior TLC analysis (on a standard silica plate).

  • Fraction Collection: Collect and analyze fractions by TLC to identify those containing the purified, tin-free product.

Part 4: Method Selection Guide

Navigating purification options can be daunting. The following decision tree and comparison table are designed to guide you to the most appropriate strategy for your specific situation.

Purification Strategy Decision Tree

This diagram provides a logical workflow for selecting a purification method.

Stille_Purification_Workflow start Crude Reaction Mixture kf_wash Aqueous KF Wash start->kf_wash filter_celite Filter through Celite kf_wash->filter_celite Precipitate forms? analysis Analyze Purity (NMR, LCMS) kf_wash->analysis No precipitate filter_celite->analysis chromatography Flash Chromatography chromatography->analysis Good separation k2co3_silica Chromatography on K2CO3-Silica chromatography->k2co3_silica Co-elution occurs tin_present Tin Still Present? analysis->tin_present product_ok Product Pure tin_present->product_ok No product_type Is Product a Solid? tin_present->product_type Yes k2co3_silica->analysis recrystallize Recrystallization / Slurry recrystallize->analysis product_type->chromatography No product_type->recrystallize Yes

Caption: Decision tree for selecting a Stille purification strategy.

Comparison of Primary Tin Removal Methods

This table summarizes the key features of the most common purification techniques.

MethodPrinciple of OperationAdvantagesDisadvantagesTypical Efficacy
Aqueous KF Wash Precipitation of insoluble trialkyltin fluoride (R₃SnF).[3]Simple, inexpensive, and effective for removing bulk tin halides.[6]Can form emulsions; less effective for non-polar tin species; risk of product loss in precipitate.[3][12]Good for bulk removal; often requires a secondary purification step.
Chromatography (TEA-treated silica) Selective retardation of Lewis-acidic tin species via coordination to triethylamine.[6]Simple modification to standard chromatography; good for resolving co-elution issues.Product must be stable to basic conditions; TEA must be removed post-column.Effective for many substrates, but may not reach low ppm levels alone.
Chromatography (K₂CO₃-silica) Strong adsorption of tin species onto a basic stationary phase.[11]Highly effective, can achieve <15 ppm tin; no aqueous workup needed.[8][11]Requires preparation of the stationary phase; product must be base-stable.Excellent; often sufficient as a single purification step.
Iodine (I₂) Pre-treatment Conversion of residual tin hydrides and distannanes to tin iodides, which are then easily removed.[6]Effectively removes non-polar tin byproducts that are resistant to KF wash.Introduces an additional reagent (I₂) that must be quenched and removed.Very high when combined with a subsequent KF wash.
Recrystallization / Slurry Exploits differences in solubility between the product and impurities.[13]Potentially the most effective method for achieving high purity for solid products; scalable.Only applicable to solid products; may result in yield loss.Can be excellent, often achieving >99.9% purity.

Part 5: References

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Harvard University. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Organotin chemistry. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Stille reaction. Retrieved from [Link]

  • Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. Retrieved from [Link]

  • Crich, D., & Sun, S. (1996). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 61(20), 7200–7201. Retrieved from [Link]

  • ResearchGate. (2013, November 24). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? Retrieved from [Link]

  • Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions. (2005). The Journal of Organic Chemistry, 70(14), 5755–5758. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling. Retrieved from [Link]

  • Salomon, C. J., Danelon, G. O., & Mascaretti, O. A. (2001). A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 66(23), 7891–7893. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]

Sources

Technical Support Center: Challenges in Purifying Organotin Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for organotin compound purification. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile yet challenging class of molecules. Organotin compounds, characterized by at least one tin-carbon bond, are widely used as PVC stabilizers, catalysts, and biocides, but their utility is often complicated by their inherent toxicity and purification difficulties.[1][2][3] This resource provides field-proven insights and detailed protocols to help you navigate common purification hurdles, ensuring the integrity of your research and the safety of your laboratory.

Section 1: Safety First - The Cardinal Rule of Organotin Chemistry

Before attempting any purification, it is imperative to understand and mitigate the significant risks associated with organotin compounds. Their toxicity varies with the number and nature of the organic substituents, with triorganotins (R₃SnX) generally being the most hazardous class.[1][2][4]

Question: What are the essential safety precautions I must take when handling organotin compounds?

Answer: Due to their high toxicity via inhalation, ingestion, and dermal contact, a multi-layered safety approach is non-negotiable.[1][4]

  • Engineering Controls: All manipulations involving organotin reagents must be performed within a certified chemical fume hood to prevent inhalation of volatile compounds or fine powders.[5]

  • Personal Protective Equipment (PPE): A comprehensive PPE setup is mandatory. This includes a flame-retardant lab coat, safety goggles or a face shield, and chemically resistant gloves.[5] Given that organotins can penetrate standard laboratory gloves, it is advisable to double-glove and change gloves frequently, especially after any suspected contact.

  • Waste Disposal & Decontamination: All organotin-contaminated waste, including solvents, reaction mixtures, and contaminated consumables, must be collected in clearly labeled, dedicated hazardous waste containers.[4][6] Glassware that has come into contact with organotins should be decontaminated by soaking in an oxidizing bleach solution or 20% nitric acid overnight to convert the organotins to less harmful tin oxides before standard washing.[6][7]

Hazard Class Toxicity Profile Primary Routes of Exposure Key Precautions
Triorganotins (R₃SnX) Highest toxicity; potent neurotoxins (trimethyltin, triethyltin), immunotoxins, and endocrine disruptors (tributyltin, triphenyltin).[1][8]Inhalation, Dermal Contact, IngestionUse only in a fume hood, wear double gloves, avoid all skin contact.[5]
Diorganotins (R₂SnX₂) Moderately toxic; can cause skin and eye irritation.[4]Dermal Contact, IngestionWear appropriate PPE, wash hands thoroughly after handling.
Monoorganotins (RSnX₃) Lowest toxicity of the organotin classes.[2]IngestionStandard chemical handling procedures apply.
Tetraorganotins (R₄Sn) Generally less toxic but can be metabolized into more toxic triorganotin compounds in the body.[1]Inhalation (if volatile), IngestionHandle with caution, recognizing potential for in-vivo conversion to more toxic forms.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of organotin compounds.

Q1: Why are organotin compounds notoriously difficult to purify?

A1: The challenges stem from a combination of factors:

  • Similar Polarity: Organotin byproducts, such as residual starting materials (e.g., tributyltin chloride) or homocoupled species (e.g., hexabutylditin), often have polarities very similar to the desired product, making chromatographic separation difficult.

  • Lewis Acidity: The tin atom is a Lewis acid, which can cause compounds to streak or decompose on standard silica gel, a Lewis acidic stationary phase.[9]

  • Toxicity: The high toxicity necessitates methods that minimize handling and exposure, which can rule out some conventional purification techniques.[10]

  • Non-Volatility: Many organotin compounds are high-boiling oils or solids, making distillation an unsuitable method due to the high temperatures required, which can lead to decomposition.[9][11]

Q2: What are the most common impurities I should expect?

A2: In reactions like the Stille coupling, the most prevalent impurities are unreacted organostannane reagents (e.g., Bu₃SnH), tin halides (e.g., Bu₃SnCl), and ditins (e.g., Bu₃SnSnBu₃).[6] These arise from the starting materials and side reactions during the catalytic cycle.

Q3: How do I choose the best purification strategy for my compound?

A3: The choice depends on the scale of your reaction, the nature of your product (solid vs. oil), and its stability. A general decision-making workflow can be visualized as follows:

G start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization / Slurrying is_solid->recrystallize  Yes kf_wash Perform Aqueous KF Wash is_solid->kf_wash No is_pure_solid Is it pure? recrystallize->is_pure_solid is_pure_oil Is it pure? kf_wash->is_pure_oil chromatography Column Chromatography (e.g., K2CO3/Silica) is_pure_solid->chromatography No end Pure Product is_pure_solid->end  Yes is_pure_oil->chromatography No is_pure_oil->end  Yes chromatography->end G start Crude Product in Organic Solvent add_kf Add 1M KF (aq) Shake Vigorously start->add_kf precipitate Bu₃SnF Precipitate Forms add_kf->precipitate filter Filter through Celite® Pad precipitate->filter separate Separate Layers, Dry & Concentrate filter->separate product Purified Product separate->product

Sources

Technical Support Center: Optimizing Stille Coupling Reactions with Pyrazole-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Stille coupling reactions, with a specialized focus on the application of pyrazole-based ligands. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and reproducibility of their C-C bond formation reactions. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established mechanistic principles and practical, field-proven insights.

Introduction: The Role of Pyrazole Ligands in Stille Coupling

The Stille reaction is a cornerstone of modern organic synthesis, valued for its tolerance of a wide array of functional groups.[1] The heart of this palladium-catalyzed reaction lies in its catalytic cycle, and the ligands coordinating to the palladium center are pivotal in dictating its efficiency.[1] While phosphine ligands have been the traditional workhorses, there is a growing interest in N-heterocyclic ligands, such as those derived from pyrazole.

Pyrazole-based ligands offer a unique combination of steric and electronic properties that can be finely tuned through substitution on the pyrazole ring.[2] This allows for the modulation of the catalytic activity, potentially overcoming challenges encountered with conventional ligand systems.[2] This guide will walk you through the nuances of employing these ligands effectively.

Frequently Asked Questions (FAQs)

Q1: Why should I consider using a pyrazole-based ligand instead of a standard phosphine ligand like PPh₃?

A1: Pyrazole-based ligands, particularly hybrid P,N-ligands (pyrazole-phosphine), offer several potential advantages:

  • Tunable Electronic and Steric Properties: The pyrazole moiety can be easily modified with various substituents to precisely control the electron-donating ability and steric bulk of the ligand.[2] This allows for a more tailored optimization of the catalytic system for your specific substrates.

  • Enhanced Catalyst Stability: The nitrogen atoms of the pyrazole can form strong coordination bonds with the palladium center, potentially leading to more stable catalytic species and reducing the likelihood of palladium black precipitation, especially at elevated temperatures.[2]

  • Access to Different Reactivity: The unique geometry and electronic nature of pyrazole ligands can alter the reactivity of the palladium catalyst, sometimes enabling challenging couplings that are sluggish with traditional phosphine ligands.

Q2: What are the key steps in the Stille coupling catalytic cycle that are influenced by the pyrazole ligand?

A2: The ligand influences all three key steps of the catalytic cycle:

  • Oxidative Addition: The electron-donating properties of the pyrazole ligand can enhance the electron density at the palladium center, which can facilitate the oxidative addition of the organic halide.

  • Transmetalation: This is often the rate-determining step.[1] The ligand's steric and electronic properties can influence the ease with which the organostannane reagent coordinates to the palladium and transfers its organic group.

  • Reductive Elimination: The steric bulk of the ligand can promote the final reductive elimination step to release the coupled product and regenerate the active Pd(0) catalyst.[1]

Below is a diagram illustrating the Stille catalytic cycle.

Stille_Cycle cluster_inputs Inputs Pd(0)L_n Pd(0)L_n Intermediate_A R1-Pd(II)L_n-X Pd(0)L_n->Intermediate_A Oxidative Addition Oxidative Addition Oxidative Addition R1-X R1-X Intermediate_B R1-Pd(II)L_n-R2 Intermediate_A->Intermediate_B Transmetalation Transmetalation Transmetalation R2-SnR3 R2-SnR3 Intermediate_B->Pd(0)L_n Reductive Elimination Product R1-R2 Intermediate_B->Product Reductive Elimination Reductive Elimination

Caption: The Stille Catalytic Cycle.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Scenario 1: Low or No Product Yield

Question: My Stille coupling reaction using a pyrazole-based ligand is giving very low to no yield. What are the likely causes and how can I fix it?

Answer: Low or no yield is a common problem that can often be traced back to a few key factors. Here is a systematic approach to troubleshooting this issue:

Potential Cause 1: Catalyst Inhibition/Poisoning The lone pair of electrons on the nitrogen atoms of the pyrazole ring can strongly coordinate to the palladium center, potentially deactivating the catalyst. This is a known challenge with N-heterocyclic ligands in cross-coupling reactions.

  • Solution:

    • Adjust Ligand-to-Metal Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is a common starting point, excess ligand can sometimes inhibit the reaction. Try systematically decreasing the ligand loading.

    • Consider a Hybrid Ligand: Pyrazole-phosphine (P,N) ligands can be particularly effective. The phosphine moiety often plays a crucial role in maintaining catalytic activity, while the pyrazole helps to fine-tune the electronic properties.[2]

Potential Cause 2: Suboptimal Reaction Temperature Pyrazole-ligated palladium catalysts can be sensitive to temperature.

  • Solution:

    • Temperature Screening: If your reaction is not proceeding at a lower temperature, a gradual increase may be necessary. Conversely, if you observe catalyst decomposition (e.g., formation of palladium black), the temperature may be too high.[2] An optimal temperature range, often between 80-100 °C, should be determined empirically.[2]

Potential Cause 3: Inappropriate Solvent or Base The choice of solvent and base is critical and can significantly impact the reaction outcome.

  • Solution:

    • Solvent Screening: Non-polar aprotic solvents like toluene or dioxane are often good starting points for Stille couplings. Polar aprotic solvents such as DMF or NMP can also be effective but may require different reaction temperatures.

    • Base Screening: While Stille couplings do not always require a base, one is often added. The choice of base can be critical. Common bases to screen include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Yield check_catalyst Check for Catalyst Inhibition (e.g., Pd black) start->check_catalyst adjust_ligand Adjust Ligand:Pd Ratio (Try 1:1, then decrease) check_catalyst->adjust_ligand Yes check_temp Is Temperature Optimized? check_catalyst->check_temp No consider_hybrid Consider P,N-Hybrid Pyrazole Ligand adjust_ligand->consider_hybrid screen_temp Screen Temperatures (e.g., 60°C, 80°C, 100°C) check_temp->screen_temp No check_solvent_base Are Solvent and Base Optimal? check_temp->check_solvent_base Yes screen_temp->check_solvent_base screen_solvent_base Screen Solvents (Toluene, Dioxane, DMF) and Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) check_solvent_base->screen_solvent_base No success Improved Yield check_solvent_base->success Yes screen_solvent_base->success

Caption: Troubleshooting workflow for low yield.

Scenario 2: Formation of Side Products

Question: My reaction is proceeding, but I'm observing significant side products, such as homocoupling of the organostannane or dehalogenation of my starting material. How can I suppress these?

Answer: The formation of side products indicates that undesired reaction pathways are competing with your desired Stille coupling.

Side Product 1: Homocoupling of the Organostannane (R²-R²) This is a common side reaction in Stille couplings.[1]

  • Potential Causes & Solutions:

    • High Temperature: Homocoupling is often favored at higher temperatures. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Excess Organostannane: While a slight excess of the organostannane is often used, a large excess can promote homocoupling. Use a stoichiometry of 1.05-1.2 equivalents of the organostannane.

    • Oxygen Contamination: Traces of oxygen can facilitate homocoupling. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are properly degassed.

Side Product 2: Dehalogenation of the Starting Material (R¹-H) This occurs when the organic halide is reduced instead of coupled.

  • Potential Causes & Solutions:

    • Solvent Choice: Certain solvents are more prone to promoting dehalogenation. If you are using a solvent like DMF, consider switching to a less polar option like toluene.

    • Presence of Water: Water can act as a proton source for dehalogenation. Ensure all reagents and solvents are anhydrous.

    • Ligand Electronics: A more electron-donating ligand can sometimes favor the desired cross-coupling over dehalogenation by accelerating the oxidative addition step. Experiment with different substituents on your pyrazole ligand.

Experimental Protocols

General Protocol for Stille Coupling with a Pyrazole-Phosphine Ligand

This protocol is a general starting point and should be optimized for your specific substrates.

Materials:

  • Palladium source (e.g., Pd₂(dba)₃)

  • Pyrazole-phosphine ligand

  • Organic halide (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add the palladium source and the pyrazole-phosphine ligand to a reaction vessel. Add a small amount of the reaction solvent and stir for 10-15 minutes.

  • Reaction Setup: To the catalyst mixture, add the base, the organic halide, and the remaining solvent.

  • Initiation: Add the organostannane to the reaction mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF to precipitate the tin byproducts. Filter the mixture, and wash the organic layer with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended Starting PointRange for OptimizationRationale
Catalyst Loading 1-2 mol% Pd0.5-5 mol%Lowering catalyst loading can reduce costs and side reactions, but may require longer reaction times.
Ligand:Pd Ratio 1:1 to 2:10.8:1 to 4:1Crucial for preventing catalyst inhibition by the pyrazole nitrogen.[2]
Solvent TolueneDioxane, DMF, NMPSolvent polarity can significantly affect reaction rate and selectivity.
Base K₂CO₃Cs₂CO₃, K₃PO₄, NoneThe choice of base can be substrate-dependent and influence reaction efficiency.
Temperature 80 °CRoom Temp. to 120 °CBalance between reaction rate and catalyst stability/side reactions.[2]
Concentration 0.1 M0.05 M to 0.5 MCan influence reaction kinetics.

References

  • Dash, S., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(ix), 87-95.
  • Chen, Z., & So, C. M. (2021). Palladium‐Phenylpyrazolylphosphine‐Catalyzed Cross‐Coupling of Alkenyl Pivalates.
  • Kuwata, S., & Ikariya, T. (2019). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 24(21), 3845.
  • Wikipedia contributors. (2024). Stille reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. (2013). Catalysis Science & Technology, 3(2), 475-489.
  • Weskamp, T., Böhm, V. P. W., & Herrmann, W. A. (1999). Combining N-heterocyclic carbenes and phosphines: improved palladium(II) catalysts for aryl coupling reactions. Journal of Organometallic Chemistry, 585(2), 348–352.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Biffis, A., et al. (2018). Palladium-catalysed C–C coupling reactions: a treasure trove for modern organic chemistry. Chemical Society Reviews, 47(13), 4180-4238.
  • Farina, V. (1998). New perspectives in the Stille reaction. Pure and Applied Chemistry, 70(5), 1071-1076.
  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.

Sources

Low yield in Stille coupling with 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Yield in Stille Coupling with 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for researchers encountering challenges with the Stille cross-coupling reaction, specifically focusing on the use of this compound. This particular substrate presents a unique set of challenges due to its heteroaromatic nature and electronic properties. This document moves beyond standard protocols to explore the underlying chemical principles, helping you diagnose problems and rationally design solutions for achieving higher yields and cleaner reactions.

The Stille reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and the stability of its organostannane reagents.[1][2] However, its mechanism is complex, and success is highly dependent on the subtle interplay between the catalyst, ligands, substrates, and reaction conditions.[3][4][5] This guide will serve as your partner in navigating that complexity.

Frequently Asked Questions (FAQs)

Q1: I'm getting very low to no yield in my Stille coupling with this compound. What is the most likely cause?

A1: Low yield with this specific substrate is a common issue and typically points to one of two primary culprits: (1) Failure in the transmetalation step or (2) Competing side reactions , particularly protodestannylation.

The pyrazole ring system introduces specific challenges not seen with simple aryl stannanes. The nitrogen atoms can coordinate with the palladium catalyst, potentially altering its reactivity. More importantly, the pyrazole is electron-deficient (due to the ester and the ring itself) and possesses an acidic N-H proton. This combination makes the transmetalation step inherently slow and creates a pathway for the undesired loss of the stannane group (protodestannylation).[6] A systematic troubleshooting approach, detailed below, is required to pinpoint the exact cause.

Q2: What are the main side reactions I should be aware of with this pyrazole stannane?

A2: The three most common side reactions to monitor are:

  • Protodestannylation: The cleavage of the C-Sn bond by a proton source, replacing the -SnBu₃ group with a hydrogen atom to form ethyl 1H-pyrazole-3-carboxylate. This is often the most significant byproduct with heteroaromatic stannanes containing acidic protons.[6]

  • Homocoupling: The dimerization of your stannane reagent (R²-R²) or your organic halide (R¹-R¹). Stannane homocoupling is a known side reaction in Stille couplings, especially when transmetalation is sluggish.[3][7][8]

  • Catalyst Decomposition: The formation of palladium black (insoluble Pd(0)) indicates your catalyst is precipitating out of the solution and becoming inactive. This can be caused by high temperatures, impurities, or inappropriate ligand choice.

Q3: How do I remove the toxic tributyltin byproducts after the reaction?

A3: Complete removal of organotin byproducts is critical.[8][9] The most common method is to quench the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[7][9][10] This causes the formation of insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through a pad of Celite. For less polar products that may co-elute with tin residues on silica gel, chromatography using silica impregnated with triethylamine or using basic alumina can be effective.[7][9]

In-Depth Troubleshooting Guide

This section is structured to help you diagnose issues based on experimental observations.

Symptom 1: No reaction observed. Starting materials are recovered unchanged.

This scenario strongly suggests a problem with the catalytic cycle's initiation, primarily the palladium catalyst's activity or the oxidative addition step.

Q1.1: How can I be sure my palladium catalyst is active?

A1.1: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade upon exposure to air and moisture.[10]

  • Cause: The Pd(0) center is oxidized, rendering it unable to perform the initial oxidative addition.

  • Solution:

    • Always store your catalyst under an inert atmosphere (argon or nitrogen).

    • If you suspect degradation, purchase a fresh batch or use a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) which is reduced to the active Pd(0) species in situ.[2]

    • Ensure your solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst.[10]

Q1.2: My organic halide is an aryl chloride. Could this be the problem?

A1.2: Yes. The reactivity of the organic halide (R¹-X) in the oxidative addition step follows the trend I > OTf > Br >> Cl.[2][3]

  • Cause: The C-Cl bond is very strong, and its oxidative addition to Pd(0) is often prohibitively slow under standard conditions.

  • Solution:

    • If possible, switch to the analogous aryl bromide or iodide.

    • If you must use an aryl chloride, you will need a specialized catalyst system. Use a strong electron-donating, bulky phosphine ligand (e.g., P(t-Bu)₃, SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃. These ligands form a more electron-rich, reactive Pd(0) center that is capable of cleaving the C-Cl bond.[11]

Symptom 2: The organic halide is consumed, but the main product is the protodestannylated pyrazole.

This is a classic sign that the transmetalation step is the rate-limiting step and is being outcompeted by a protonolysis pathway.

Q2.1: What is causing the protodestannylation and how do I prevent it?

A2.1: Protodestannylation is the reaction of your organostannane with an acidic proton. The source of the proton can be trace water in your solvent, the acidic N-H of another pyrazole molecule, or acid generated from side reactions.

  • Cause: The C(sp²)-Sn bond is susceptible to cleavage by acid. The electron-deficient nature of the pyrazole ring can exacerbate this.

  • Solutions:

    • Rigorous Conditions: Use freshly distilled, anhydrous, and thoroughly degassed solvents. Ensure all glassware is oven-dried.

    • Add a Non-Coordinating Base: Adding a hindered, non-coordinating base like Proton-Sponge® or 2,6-di-tert-butylpyridine can scavenge stray protons without interfering with the catalyst. Do NOT use common inorganic bases like K₂CO₃ unless specifically called for, as they can complicate the reaction.

    • Accelerate Transmetalation: The best defense is a good offense. If you can make the desired transmetalation reaction faster than the undesired protodestannylation, your yield will improve dramatically. See the next question for how to achieve this.

Q2.2: How can I speed up the transmetalation step for my electron-deficient pyrazole?

A2.2: This is the most critical optimization for your specific substrate. The transmetalation rate is highly dependent on additives and solvent.

  • Cause: The transfer of the pyrazole group from tin to palladium is slow. This is often the rate-determining step for the entire catalytic cycle.[1]

  • Solutions & Protocols:

    • The Copper Effect (Cu(I) Additive): The addition of stoichiometric or catalytic amounts of copper(I) salts, such as CuI or CuBr, can dramatically accelerate Stille couplings.[11][12] The exact mechanism is debated but may involve a separate Sn/Cu transmetalation step that is faster than the Sn/Pd step.[4]

    • Fluoride Additives: The use of anhydrous fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can generate a hypervalent, more nucleophilic tin species ([R-Sn(F)Bu₃]⁻), which accelerates the transfer of the organic group to the palladium center.[11][12]

    • Solvent Choice: Switch from nonpolar solvents like toluene to polar aprotic solvents like DMF, NMP, or dioxane. These solvents can better stabilize the charged intermediates involved in transmetalation and accelerate the reaction.[7][10]

Parameter Standard Condition Optimized Condition for Pyrazole Substrate Rationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / P(o-tol)₃ or AsPh₃Bulky, electron-rich ligands can accelerate reductive elimination. Triphenylarsine is known to accelerate Stille couplings.[2]
Solvent TolueneDMF or NMP (anhydrous, degassed)Polar aprotic solvents accelerate the transmetalation step.[7][10]
Additives None or LiClCuI (10-20 mol%) and/or CsF (2.0 equiv)CuI acts as a co-catalyst to speed up transmetalation.[4][12] CsF creates a hypervalent tin species.
Temperature 80-110 °C60-80 °CMilder conditions can suppress side reactions like protodestannylation and catalyst decomposition.[10]
Experimental Protocols
Protocol 1: Optimized Stille Coupling with Copper(I) Iodide Co-catalyst

This protocol is designed as a robust starting point for the coupling of this compound with an aryl bromide.

  • Glassware Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.1 equiv), and Copper(I) Iodide (0.2 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., Tri(o-tolyl)phosphine, 10 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and subject it to three cycles of vacuum followed by backfilling with argon.

  • Solvent Addition: Add anhydrous, degassed DMF (to make a ~0.1 M solution in the aryl halide) via a dry syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting reagent (typically the aryl bromide).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water to remove the DMF.

    • Wash the organic layer with a saturated aqueous solution of KF and stir for 1 hour.

    • Filter the mixture through a pad of Celite® to remove the precipitated tin fluoride.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Guides & Workflows

Diagram 1: The Stille Catalytic Cycle

Stille_Cycle pd0 Pd(0)L₂ Active Catalyst pd2_complex R¹-Pd(II)L₂-X Oxidative Adduct pd0->pd2_complex Oxidative Addition transmetal_complex R¹-Pd(II)L₂-R² Transmetalation Product pd2_complex->transmetal_complex Transmetalation (Often Rate-Limiting) transmetal_complex->pd0 Reductive Elimination product R¹-R² Desired Product transmetal_complex->product byproduct X-SnBu₃ transmetal_complex->byproduct reagents R¹-X reagents->pd2_complex stannane R²-SnBu₃ stannane->transmetal_complex

Caption: The catalytic cycle of the Stille cross-coupling reaction.[3][7]

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Flowchart start Low Yield Observed q1 Are Starting Materials Consumed (TLC/LCMS)? start->q1 ans1_no No, SM Recovered q1->ans1_no No ans1_yes Yes, SM Consumed q1->ans1_yes Yes cause_catalyst Probable Cause: - Inactive Catalyst - Oxidative Addition Failure (e.g., Aryl Chloride) ans1_no->cause_catalyst q2 Is Protodestannylated Byproduct Observed? ans1_yes->q2 solution_catalyst Solution: - Use fresh catalyst/precatalyst - Degas solvent thoroughly - Use stronger ligands for Ar-Cl (e.g., P(t-Bu)₃) cause_catalyst->solution_catalyst ans2_yes Yes, Protodestannylation is the Major Product q2->ans2_yes Yes ans2_no No, Complex Mixture or Baseline Material q2->ans2_no No cause_transmetal Probable Cause: - Slow Transmetalation - Presence of Protons (H₂O) ans2_yes->cause_transmetal cause_other Probable Cause: - Homocoupling - Product Decomposition ans2_no->cause_other solution_transmetal Solution: - Add Cu(I) and/or Fluoride - Use polar aprotic solvent (DMF) - Ensure anhydrous conditions cause_transmetal->solution_transmetal solution_other Solution: - Lower reaction temperature - Check thermal stability of product cause_other->solution_other

Caption: A logical workflow for diagnosing the cause of low yields.

References

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524. [Link]

  • NROChemistry. Stille Coupling. NROChemistry Website. [Link]

  • Espinet, P., & Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004, 43(36), 4704-4734. [Link]

  • Casanova, R., & Gürtler, C. The Stille Reaction, 38 Years Later. ACS Catalysis, 2015, 5(5), 3147-3169. [Link]

  • J&K Scientific. Stille Cross-Coupling. J&K Scientific Website. [Link]

  • Taye, N., et al. Recent developments of nanocatalysts for Stille coupling reaction. Journal of Molecular Structure, 2023, 1292, 136128. [Link]

  • Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal Website. [Link]

  • Rossi, R. A., et al. Stille coupling reactions with organostannanes. ResearchGate, 2009. [Link]

  • Crisp, G. T. Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications, 2003, (5), 628-629. [Link]

  • da Silva, F. M., et al. Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. ResearchGate, 2005. [Link]

  • Svejstrup, T. D., et al. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. Journal of the American Chemical Society, 2012, 134(32), 13356–13362. [Link]

  • NROChemistry. Stille Coupling (Video). YouTube, 2020. [Link]

  • Chemistry LibreTexts. Stille Coupling. Chemistry LibreTexts Website, 2023. [Link]

  • Myers, A. The Stille Reaction. Harvard University Chemistry Course Materials. [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Royal Society of Chemistry. [Link]

  • Kim, Y. M., & Yu, S. Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides. Journal of the American Chemical Society, 2003, 125(7), 1696-1697. [Link]

  • Cochran, J. C., et al. Protodestannylation of carbomethoxy-substituted vinylstannanes: Kinetics, stereochemistry and mechanisms. Organometallics, 1989, 8(3), 804-812. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Pyrazole Stannylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole stannylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a tin moiety onto the pyrazole ring. Pyrazole stannanes are versatile intermediates, particularly for palladium-catalyzed cross-coupling reactions like the Stille coupling, enabling the synthesis of complex, biologically active molecules. However, the inherent reactivity of the pyrazole ring system can lead to a variety of side reactions, complicating synthesis and purification.

This document provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind these experimental challenges and offer robust, self-validating protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole stannylation, and what are their primary advantages and disadvantages?

There are two primary strategies for synthesizing pyrazole stannanes:

  • Palladium-Catalyzed Stannylation of Halopyrazoles: This is a reliable method that involves the reaction of a halopyrazole (iodo- or bromopyrazole) with a distannane reagent (e.g., hexabutyldistannane) in the presence of a palladium catalyst.

    • Advantages: Generally high-yielding and offers good regiocontrol, as the position of stannylation is dictated by the initial halogen placement.

    • Disadvantages: Requires the pre-functionalization of the pyrazole ring with a halogen, adding steps to the synthetic sequence.

  • Direct C-H Stannylation: This method involves the direct conversion of a C-H bond on the pyrazole ring to a C-Sn bond, typically using a strong base to deprotonate the pyrazole followed by quenching with an organotin halide (e.g., tributyltin chloride).

    • Advantages: More atom-economical as it avoids the pre-halogenation step.

    • Disadvantages: Can suffer from poor regioselectivity, leading to mixtures of isomers (N-stannylation vs. C-stannylation, and C3/C5 vs. C4). The regioselectivity is highly dependent on the substitution pattern of the pyrazole and the reaction conditions.[1][2]

Q2: What is the general order of reactivity for the different positions on the pyrazole ring?

The reactivity of the pyrazole ring towards C-H functionalization generally follows this trend: N-H > C5-H > C3-H > C4-H.

  • N-H: The N-H proton is the most acidic and is readily removed by a base, making N-stannylation a common side reaction if the nitrogen is unprotected.

  • C5-H: The C5 position is the most acidic C-H bond and is the preferred site for deprotonation by strong bases, leading to C5-stannylation.[1]

  • C3-H: The C3 position is less acidic than C5 and generally less reactive towards deprotonation.

  • C4-H: The C4 position is the most electron-rich and is the preferred site for electrophilic substitution, but it is the least acidic C-H bond and thus the least likely to undergo deprotonation-stannylation.[1]

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific problems you might encounter during pyrazole stannylation, providing explanations for the underlying chemistry and actionable solutions.

Problem 1: Poor Regioselectivity - A Mixture of N- and C-Stannylated Products

Question: My reaction is yielding a mixture of N-stannylated and C-stannylated pyrazoles. How can I improve the selectivity for C-stannylation?

Causality: The N-H proton of an unprotected pyrazole is significantly more acidic than any of the C-H protons. In the presence of a base, deprotonation of the nitrogen is often the kinetically and thermodynamically favored process, leading to the formation of the N-stannylated product upon addition of the tin electrophile.

Solutions:

  • N-Protection: The most effective way to prevent N-stannylation is to protect the pyrazole nitrogen. Common protecting groups include:

    • Boc (tert-butyloxycarbonyl): Easily introduced using Boc-anhydride and can be removed under acidic conditions. However, be aware that some reductive conditions used for deprotection might affect other functional groups.[3][4]

    • SEM (2-(trimethylsilyl)ethoxymethyl): A robust protecting group that can be removed with fluoride sources. The SEM group has been shown to direct C-H arylation to the C5 position, a principle that can be extended to stannylation.[1]

    • Aryl or Alkyl groups: If the final target molecule contains a substituted nitrogen, incorporating this substituent early can serve as a permanent protecting group.

  • Optimization of Reaction Conditions:

    • Base: Using a bulky, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures can sometimes favor deprotonation at the sterically accessible C5 position over the N-H proton, though N-protection is generally more reliable.

    • Temperature: Running the reaction at low temperatures (e.g., -78 °C) can help to control the selectivity by favoring the kinetically controlled C-deprotonation.

Problem 2: Poor Regioselectivity - Mixture of C3 and C5 Stannylated Isomers

Question: I'm working with an N-protected pyrazole, but I'm still getting a mixture of C3- and C5-stannylated isomers. How can I favor one over the other?

Causality: Even with N-protection, the electronic and steric environments of the C3 and C5 positions can be similar, leading to a lack of regioselectivity. The outcome is often influenced by the substituents on the pyrazole ring and the reaction conditions.[2]

Solutions:

  • Steric Hindrance: Introduce a bulky substituent at either the C3 or C5 position to sterically block stannylation at that site and direct it to the other.

  • Directing Groups: Certain functional groups can direct metallation to an adjacent position. While less common for stannylation compared to other C-H functionalizations, it's a strategy to consider.

  • Ligand Effects in Palladium-Catalyzed Reactions: In the case of stannylation of halopyrazoles, the choice of phosphine ligand on the palladium catalyst can influence the rate of oxidative addition at different positions, potentially offering a handle for selectivity. Sterically bulky ligands can enhance selectivity for the less hindered halide.

Problem 3: Low Yields Due to Homocoupling

Question: My desired stannylated pyrazole is forming in low yield, and I'm observing a significant amount of a dimeric pyrazole byproduct. What is causing this homocoupling?

Causality: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions, including stannylation.[5][6] It can occur through two main pathways:

  • Reductive elimination from a di-organopalladium(II) intermediate formed by the reaction of two equivalents of the organostannane with the palladium catalyst.

  • Oxidative homocoupling of the organostannane, which can be promoted by the presence of oxidants like air.

Solutions:

  • Control of Stoichiometry: Use a slight excess of the distannane reagent, but avoid a large excess which can promote homocoupling.

  • Reaction Conditions:

    • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxidative homocoupling.

    • Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired stannylation.

  • Catalyst and Ligands: The choice of palladium source and ligand can have a significant impact. Experiment with different palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands to find a system that minimizes homocoupling for your specific substrate.

Problem 4: Product Degradation - Hydrolysis of the Stannane

Question: I've successfully synthesized my stannylated pyrazole, but it seems to be unstable and decomposes upon workup or storage. What is happening?

Causality: Organostannanes, including pyrazole stannanes, can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the cleavage of the carbon-tin bond and regeneration of the protonated pyrazole. Some pyrazole derivatives are known to have limited hydrolytic stability.[7]

Solutions:

  • Neutral Workup: During the reaction workup, use neutral water washes and avoid acidic or basic aqueous solutions.

  • Anhydrous Conditions: Ensure all solvents and reagents are dry, and conduct the reaction and workup under an inert atmosphere to minimize contact with moisture.

  • Storage: Store the purified stannylated pyrazole under an inert atmosphere at low temperature (e.g., in a freezer) to prolong its shelf life.

  • Immediate Use: Whenever possible, use the stannylated pyrazole in the subsequent reaction step (e.g., Stille coupling) immediately after its synthesis and purification to avoid degradation.

Problem 5: Difficulty in Purification - Removal of Tin Byproducts

Question: I'm struggling to remove the tin byproducts (e.g., tributyltin halides) from my final product. What are the best methods for purification?

Causality: Organotin byproducts are often nonpolar and can have similar chromatographic behavior to the desired product, making their separation by standard column chromatography challenging.

Solutions:

  • Aqueous KF Wash: Washing the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF) is a common and effective method. The fluoride ions react with the tin byproducts to form insoluble tributyltin fluoride, which can be removed by filtration.[8]

  • Triethylamine-Treated Silica Gel: Running a flash column with silica gel that has been pre-treated with a small amount of triethylamine (~2-5% in the eluent) can help to retain the tin byproducts.[8]

  • Alternative Stannanes: Consider using a stannane reagent designed for easier removal of byproducts. For example, stannanes with fluorous tags or those that can be converted to water-soluble species have been developed.[9]

  • Precipitation/Crystallization: If your product is a solid, recrystallization can be an effective method for removing tin impurities.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Stannylation of a Halopyrazole

This protocol provides a general starting point. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the halopyrazole (1.0 equiv), hexabutyldistannane (1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of KF (2 x 50 mL). Stir vigorously for 30 minutes during each wash. A precipitate of tributyltin fluoride may form.

    • Filter the mixture through a pad of Celite to remove the precipitate.

    • Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionNotes
Halogen I > Br >> ClIodopyrazoles are generally more reactive.
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/ligandCatalyst choice can impact yield and side reactions.
Solvent Toluene, Dioxane, DMFMust be anhydrous and degassed.
Temperature 80-110 °COptimization is often required.
Protocol 2: General Procedure for Direct C-H Stannylation of an N-Protected Pyrazole

This protocol is for the direct stannylation, which is often more challenging in terms of regioselectivity.

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the N-protected pyrazole (1.0 equiv) and anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C and add a strong base (e.g., LDA, 1.1 equiv) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Stannylation: Add tributyltin chloride (1.2 equiv) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Pathway and Common Side Reactions

Stannylation_Pathways cluster_main Desired C-Stannylation Pathway cluster_side1 Side Reaction: N-Stannylation cluster_side2 Side Reaction: Homocoupling start N-Protected Pyrazole deprotonation Deprotonation (Base, e.g., LDA) start->deprotonation lithiated Lithiated Pyrazole deprotonation->lithiated stannylation Reaction with Bu3SnCl lithiated->stannylation product C-Stannylated Pyrazole stannylation->product unprotected Unprotected Pyrazole n_deprotonation N-H Deprotonation (Base) unprotected->n_deprotonation anion Pyrazole Anion n_deprotonation->anion n_stannylation Reaction with Bu3SnCl anion->n_stannylation n_product N-Stannylated Pyrazole n_stannylation->n_product stannane Stannylated Pyrazole (Product) homocoupling Oxidative Addition & Reductive Elimination stannane->homocoupling pd_catalyst Pd(0) Catalyst pd_catalyst->homocoupling dimer Pyrazolyl-Pyrazole Dimer homocoupling->dimer

Caption: Desired C-stannylation pathway and common side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Start: Pyrazole Stannylation observe Observe Reaction Outcome (TLC, NMR, GC-MS) start->observe problem1 Problem: Mixture of N- and C-isomers observe->problem1 Poor Regioselectivity problem2 Problem: Low Yield & Homocoupling Product observe->problem2 Low Conversion problem3 Problem: Product Degradation observe->problem3 Post-reaction Issues problem4 Problem: Tin Impurities in Product observe->problem4 Purification Issues success Successful Stannylation observe->success Clean Reaction solution1 Solution: - Protect N-H (Boc, SEM) - Optimize base/temperature problem1->solution1 solution2 Solution: - Use inert atmosphere - Control stoichiometry - Screen catalysts/ligands problem2->solution2 solution3 Solution: - Neutral workup - Anhydrous conditions - Store cold & inert - Use immediately problem3->solution3 solution4 Solution: - KF wash - TEA-treated silica - Recrystallization problem4->solution4 solution1->start Re-run Experiment solution2->start Re-run Experiment solution3->start Re-run Experiment solution4->start Re-run Experiment

Caption: A workflow for troubleshooting common pyrazole stannylation issues.

References

  • Farag, A. M., Mayhoub, A. S., Barakat, S. E., & Bayomi, A. H. (2008). Regioselective synthesis and antitumor screening of some novel N-phenylpyrazole derivatives. Bioorganic & Medicinal Chemistry, 16(2), 881–889. [Link]

  • Yin, Z., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-7. [Link]

  • Goikhman, R., Jacques, T. L., & Sames, D. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society, 131(8), 3057–3062. [Link]

  • Dzedulionytė, K., Müldür, K., Žukauskaitė, A., Šačkus, A., & Arbačiauskienė, E. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. [Link]

  • Yoon, J. Y., Lee, S., & Shin, H. (2009). Recent advances in the regioselective synthesis of Pyrazoles. Ewha Womans University Repository. [Link]

  • Clive, D. L. J., & Wang, J. (2002). A Tin Hydride Designed To Facilitate Removal of Tin Species from Products of Stannane-Mediated Radical Reactions. The Journal of Organic Chemistry, 67(4), 1192–1198. [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]

  • Bayer CropScience AG. (2011). Method for purifying pyrazoles.
  • Mogensen, S., Taylor, M. K., & Lee, J. W. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 25(24), 5950. [Link]

  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(25), 4173–4176. [Link]

  • Gabr, M. (2017). Workup for removing tin byproducts? ResearchGate. [Link]

  • Kráľová, K., et al. (2019). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 24(18), 3328. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2013). A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 4(6), 2374-2379. [Link]

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

  • Sánchez-Migallón, A., et al. (2016). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]

  • Mercedes-Camacho, A., et al. (2017). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(4,4′-bipyrazolate). Chemical Communications, 53(83), 11449-11452. [Link]

Sources

Technical Support Center: Enhancing the Stability of Tributylstannyl Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tributylstannyl pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for improving the stability and successful application of this important class of reagents. As organometallic compounds, and specifically organotins, tributylstannyl pyrazoles require careful handling to prevent degradation and ensure reproducible results in applications such as Stille cross-coupling reactions. This document provides a structured approach to understanding and mitigating common stability challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of tributylstannyl pyrazoles.

Q1: What are the primary degradation pathways for tributylstannyl pyrazoles?

A1: Tributylstannyl pyrazoles are susceptible to degradation through several mechanisms common to organotin compounds. The primary pathways include:

  • Hydrolysis: The tin-carbon bond can be cleaved by water, especially under acidic or basic conditions, to form tributyltin oxide or hydroxide and the corresponding pyrazole.[1][2] However, under neutral environmental pH, hydrolysis is generally slow.[2][3]

  • Photodegradation: Exposure to UV light, particularly wavelengths around 300 nm, can induce cleavage of the tin-carbon bond, leading to the formation of dibutyltin derivatives and other degradation products.[2][3]

  • Thermal Decomposition: While many organotin compounds are stable at room temperature, elevated temperatures (often above 100°C) can lead to decomposition.[4]

  • Oxidation: Organotin compounds can be sensitive to oxidation, which can be exacerbated by the presence of air and light.[5]

Q2: How should I properly store my tributylstannyl pyrazole reagents?

A2: Proper storage is critical to maintaining the integrity of your tributylstannyl pyrazoles. We recommend the following conditions:

ParameterRecommendationRationale
Temperature Store at low temperatures, typically 2-8°C or colder.Reduces the rate of thermal degradation.[4]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation and hydrolysis from atmospheric moisture.
Light Protect from light by using amber vials or storing in the dark.Prevents photodegradation.[2][3]
Container Use well-sealed, clean, and dry glass containers.Prevents contamination and moisture ingress.

Q3: Can the position of the tributylstannyl group on the pyrazole ring affect its stability?

A3: Yes, the isomeric position of the tributylstannyl group can influence the compound's stability. While specific studies on tributylstannyl pyrazoles are limited, general principles of electronic and steric effects in substituted pyrazoles suggest that the stability can vary. For instance, the 5-substituted isomer is often the most stable, followed by the 3-substituted, with the 4-substituted isomer being the least stable.[6] This trend is attributed to the electronic distribution and steric hindrance within the pyrazole ring.[6]

Q4: What are the common impurities I might find in a degraded sample of tributylstannyl pyrazole?

A4: Common impurities resulting from degradation include:

  • The corresponding unsubstituted or protonated pyrazole.

  • Dibutyltin derivatives.[3]

  • Tributyltin oxide or chloride.

  • Homocoupled pyrazole dimers (from attempted reactions).

Analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) or a Flame Photometric Detector (FPD), can be used to identify and quantify these impurities.[7][8][9][10][11]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with tributylstannyl pyrazoles, particularly in the context of Stille cross-coupling reactions.

Problem 1: Low or No Yield in Stille Cross-Coupling Reaction

Possible Causes & Solutions

  • Degradation of the Stannyl Pyrazole:

    • Diagnosis: Analyze the starting material by NMR or GC-MS to check for the presence of protonated pyrazole or other tin-related degradation products.

    • Solution:

      • Purify the Reagent: If degradation is minor, purify the tributylstannyl pyrazole by column chromatography on silica gel or distillation if thermally stable.

      • Use Fresh Reagent: If significant degradation has occurred, it is best to use a fresh bottle or synthesize a new batch.

      • Optimize Handling: Ensure all solvents are anhydrous and reactions are performed under a strict inert atmosphere.

  • Inefficient Transmetalation:

    • Diagnosis: The transmetalation step is often rate-limiting in Stille couplings.[12][13] This can be influenced by ligands, solvents, and additives.

    • Solution:

      • Ligand Choice: Use ligands with low donicity, such as tri(2-furyl)phosphine or triphenylarsine, to accelerate the transmetalation.[12]

      • Solvent Effects: Polar solvents like THF can sometimes promote side reactions at higher temperatures.[6] Consider using less polar solvents like toluene or dioxane.

      • Additives: The addition of stoichiometric or catalytic amounts of copper(I) salts can facilitate the transmetalation step.[14] Lithium chloride can also be beneficial, particularly when using triflate electrophiles, by facilitating the displacement of the triflate from the palladium center.

  • Homocoupling of the Stannyl Pyrazole:

    • Diagnosis: Detection of a pyrazole-pyrazole dimer in your reaction mixture.

    • Solution: Homocoupling can occur through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process with the Pd(0) catalyst.[15] To minimize this, ensure a slow addition of the organostannane to the reaction mixture and maintain a low concentration of the Pd(0) species.

Problem 2: Inconsistent or Irreproducible Reaction Outcomes

Possible Causes & Solutions

  • Variable Reagent Quality:

    • Diagnosis: Inconsistent results between different batches of tributylstannyl pyrazole.

    • Solution:

      • Standardize Synthesis and Purification: If synthesizing in-house, ensure the protocol for synthesis and purification is well-defined and consistently followed.[6][16]

      • Quality Control: Before use, routinely check the purity of each batch of the stannane by NMR or GC.

  • Presence of Water or Oxygen:

    • Diagnosis: Reactions that are not rigorously performed under anhydrous and inert conditions may show variability.

    • Solution:

      • Solvent Preparation: Use freshly distilled and degassed solvents.

      • Inert Atmosphere: Thoroughly purge the reaction vessel with an inert gas (argon or nitrogen) and maintain a positive pressure throughout the experiment.

Experimental Workflow: Quality Control of Tributylstannyl Pyrazole

This workflow outlines a standard procedure for assessing the purity of your tributylstannyl pyrazole reagent before use.

QC_Workflow cluster_sampling Sample Preparation cluster_analysis Analytical Techniques cluster_interpretation Data Interpretation cluster_decision Decision A Obtain a representative sample of tributylstannyl pyrazole under an inert atmosphere. B Prepare a solution in an appropriate deuterated solvent (e.g., CDCl3). A->B D Alternatively, prepare a dilute solution for GC-MS analysis. A->D C Acquire 1H and 119Sn NMR spectra. B->C E In 1H NMR, look for the absence of a signal corresponding to the protonated pyrazole. C->E F In 119Sn NMR, a single peak in the expected region indicates a pure compound. C->F G GC-MS will show the parent ion and fragmentation pattern, and can quantify impurities. D->G H Purity >95%? E->H F->H G->H I Proceed with experiment. H->I Yes J Purify the reagent or obtain a new batch. H->J No

Caption: Quality control workflow for tributylstannyl pyrazoles.

Degradation Pathway Visualization

This diagram illustrates the primary degradation pathways affecting tributylstannyl pyrazoles.

DegradationPathways cluster_degradation Degradation Products TributylstannylPyrazole Tributylstannyl Pyrazole (R-SnBu3) ProtonatedPyrazole Protonated Pyrazole (R-H) TributylstannylPyrazole->ProtonatedPyrazole Hydrolysis (H2O) Dibutyltin Dibutyltin Derivatives (Bu2SnX2) TributylstannylPyrazole->Dibutyltin Photodegradation (UV light) TributyltinOxide Tributyltin Oxide/Hydroxide ((Bu3Sn)2O / Bu3SnOH) TributylstannylPyrazole->TributyltinOxide Hydrolysis/Oxidation

Caption: Primary degradation pathways of tributylstannyl pyrazoles.

Concluding Remarks

The stability of tributylstannyl pyrazoles is paramount for their successful application in organic synthesis. By understanding the mechanisms of degradation and implementing proper storage, handling, and reaction optimization strategies, researchers can significantly improve the reliability and outcome of their experiments. This guide provides a foundation for troubleshooting common issues, but careful observation and analytical monitoring of your reagents and reactions will always be key to success.

References

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  • Casado, J., et al. (2004). Effect of the Leaving Ligand X on Transmetalation of Organostannanes (vinylSnR3) with LnPd(Ar)(X) in Stille Cross-Coupling Reactions. A Density Functional Theory Study. Organometallics, 23(17), 4159-4167. Available from: [Link]

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  • Lyubina, A. P., et al. (2022). The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. Molecules, 27(19), 6296. Available from: [Link]

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  • Denmark, S. E., & Ober, M. H. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Aldrichimica Acta, 37(3), 75-85. Available from: [Link]

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Technical Support Center: Effective Removal of Organotin Residues Using a Potassium Fluoride (KF) Wash

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide on the effective removal of organotin residues from reaction mixtures using a potassium fluoride (KF) wash. This resource is designed for researchers, scientists, and drug development professionals who utilize organotin reagents, particularly in Stille cross-coupling reactions, and face the challenge of purifying their desired products from toxic tin byproducts.[1][2][3][4] Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the successful implementation of this purification technique in your laboratory.

The Underlying Chemistry: Why a KF Wash Works

The efficacy of a potassium fluoride wash lies in the high affinity of fluoride ions for tin. Organotin byproducts, such as tributyltin chloride (Bu₃SnCl) or other trialkyltin halides, are often soluble in the organic solvents used for reaction workups, leading to co-elution with the desired product during chromatography.[1] The introduction of an aqueous solution of potassium fluoride facilitates a metathesis reaction where the halide on the organotin species is exchanged for fluoride.[5] This results in the formation of a highly insoluble organotin fluoride precipitate (e.g., (Bu₃SnF)ₓ), which can be easily removed by filtration.[5][6][7]

Mechanism of Tributyltin Fluoride Precipitation

The reaction between tributyltin chloride and potassium fluoride can be represented as follows:

Bu₃SnCl (organic phase) + KF (aqueous phase) → Bu₃SnF(s)↓ + KCl (aqueous phase)

The resulting tributyltin fluoride is a solid that precipitates at the interface of the organic and aqueous layers, enabling its separation from the desired product which remains in the organic phase.[6][8]

Detailed Experimental Protocol: Aqueous KF Wash

This protocol provides a step-by-step guide for the removal of organotin residues using an aqueous potassium fluoride wash.

Materials:
  • Crude reaction mixture containing organotin residues

  • Suitable organic solvent (e.g., ethyl acetate, diethyl ether)

  • 1M Potassium Fluoride (KF) aqueous solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite® (diatomaceous earth)

  • Separatory funnel

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:
  • Dilution: Following the completion of your reaction, dilute the crude mixture with a suitable organic solvent. This decreases the viscosity and facilitates efficient extraction.[6][8]

  • Aqueous KF Wash: Transfer the diluted organic mixture to a separatory funnel. Add an equal volume of 1M aqueous KF solution.[6][8]

  • Vigorous Mixing: Stopper the separatory funnel and shake vigorously for at least one minute.[6][8] Proper mixing is crucial to ensure complete contact between the organotin species in the organic layer and the fluoride ions in the aqueous layer.[6]

  • Separation and Iteration: Allow the layers to separate. A white precipitate of organotin fluoride may be observed at the interface.[6][8] Drain the aqueous layer. Repeat the KF wash two to three times to ensure complete removal of the tin residues.[6][8]

  • Filtration (if necessary): If a significant amount of precipitate forms at the interface, making separation difficult, filter the entire biphasic mixture through a pad of Celite®.[1][6][8] The Celite will trap the solid tin fluoride, allowing the liquid layers to pass through. Return the filtrate to the separatory funnel.

  • Brine Wash: Wash the organic layer with a saturated brine solution to remove any remaining water-soluble impurities.[6][8]

  • Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[6]

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain your crude product, now significantly depleted of organotin residues. Further purification by chromatography may be necessary.

Visualizing the Workflow```dot

KF_Wash_Workflow cluster_prep Preparation cluster_extraction Extraction & Precipitation cluster_purification Purification start Crude Reaction Mixture dilute Dilute with Organic Solvent start->dilute add_kf Add 1M KF (aq) dilute->add_kf shake Shake Vigorously (1 min) add_kf->shake separate Separate Layers shake->separate repeat_wash Repeat Wash 2-3x separate->repeat_wash filter Filter through Celite (if needed) separate->filter brine_wash Wash with Brine separate->brine_wash filter->brine_wash dry Dry (Na₂SO₄/MgSO₄) brine_wash->dry concentrate Concentrate dry->concentrate end_product Purified Product concentrate->end_product

Caption: Alternative strategies for the removal of organotin residues.

Summary of Tin Removal Methodologies

Method Principle Advantages Disadvantages Reported Efficiency
Aqueous KF Wash Precipitation of insoluble trialkyltin fluoride (R₃SnF). [5]Simple, inexpensive, and effective for many substrates. [1]Can form emulsions; may not be effective for all tin species. [1]Can be highly effective, but depends on the substrate. [1]
Flash Chromatography (Triethylamine-treated Silica) Basic modifier helps retain tin species on the column. [6][8]Minimizes product degradation, improves separation. [9]Requires pre-treatment of the stationary phase. [9]>98% removal. [9]
Potassium Carbonate/Silica Gel Chromatography Basic stationary phase strongly adsorbs tin byproducts. [6][10]Highly effective for removing trace amounts of tin. [9]Requires preparation of the mixed stationary phase. [9]Reduces to <15 ppm. [6][9][10]
Chemical Scavengers (e.g., AlMe₃, NaOH) Converts organotin byproducts to more easily separable forms (nonpolar or polar). [8]Effective for specific types of organotin byproducts. [9]Reagents can be hazardous and may not be compatible with all functional groups. [9]>95% removal. [9]

References

  • Workup for Removing Tin Byproducts - Department of Chemistry: University of Rochester. Available from: [Link]

  • Safety Data Sheet: potassium fluoride - Chemos GmbH&Co.KG. Available from: [Link]

  • Potassium Fluoride - Boremco. Available from: [Link]

  • POTASSIUM FLUORIDE HAZARD SUMMARY - NJ.gov. Available from: [Link]

  • Safety Data Sheet: Potassium fluoride - Carl ROTH. Available from: [Link]

  • POTASSIUM FLUORIDE ANHYDROUS AR - Loba Chemie. Available from: [Link]

  • Associative Organotin Polymers. 2. Solution Properties of Symmetric Trialkyltin Fluorides - Taylor & Francis Online. Available from: [Link]

  • An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. Available from: [Link]

  • Stille Coupling | NROChemistry. Available from: [Link]

  • Workup for removing tin byproducts ? | ResearchGate. Available from: [Link]

  • (PDF) Potassium fluoride on calcium fluoride - A practical reagent for removal of organotin residues from reaction mixtures - ResearchGate. Available from: [Link]

  • Water‐Soluble Organotin Compounds – Syntheses, Structures and Reactivity towards Fluoride Anions in Water - ResearchGate. Available from: [Link]

  • Optimal Precipitation of Organotin Fluorides by Cation Exchange - Cornerstone. Available from: [Link]

  • Potassium fluoride on calcium fluoride – a practical reagent for removal of organotin residues from reaction mixtures - Crossref. Available from: [Link]

  • introduction to organotin chemistry - and applications - Gelest, Inc. Available from: [Link]

  • Liquid membrane transport of potassium fluoride by the organotin-based ditopic host Ph2FSnCH2SnFPh-CH2--[11]crown-6 - Chemical Communications (RSC Publishing). Available from: [Link]

  • Innovative Approaches to Tin Recovery from Low-Grade Secondary Resources: A Focus on (Bio)hydrometallurgical and Solvometallurgical Methods. Available from: [Link]

  • Chapter 1 Organotin Chemistry - UM Students' Repository. Available from: [Link]

  • Can anyone explain why we add potassium fluoride for this step? Is this some part of Finkelstein reaction? I always thought you use finkelstein with NaI . Thanks in advance : r/OrganicChemistry - Reddit. Available from: [Link]

  • KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds | Request PDF - ResearchGate. Available from: [Link]

  • Mechanism of action of tin-containing fluoride solutions as anti-erosive agents in dentine - an in vitro tin-uptake, tissue loss, and scanning electron microscopy study - PubMed. Available from: [Link]

  • A Practical Method for the Removal of Organotin Residues from Reaction Mixtures | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • US3284350A - Removal of tin and fluoride from aqueous solutions of the same - Google Patents.
  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings† - MSU Chemistry. Available from: [Link]

  • Testing for Water in DMSO: Exploring Alternatives to Volumetric Karl Fischer Analysis. Available from: [Link]

  • Alternative for determination of water content in solvents besides Karl-Fischer or benzophenone/sodium : r/Chempros - Reddit. Available from: [Link]

  • Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. Available from: [Link]

  • Tin - Wikipedia. Available from: [Link]

  • (PDF) Potassium fluoride postdeposition treatment with etching step on both Cu-rich and Cu-poor CuInS e 2 thin film solar cells - ResearchGate. Available from: [Link]

  • FLUORINATION OF RUTILE, ELECTROCHEMICAL REDUCTION OF TITANIUM FLUORIDE TO TITANIUM, AND ITS SEPARATION FROM THE ELECTROLYTE SALT - Journal of Chemical Technology and Metallurgy. Available from: [Link]

  • Stille Coupling - Organic Chemistry Portal. Available from: [Link]

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Technical Support Center: Safe Handling and Disposal of Tributyltin (TBT) Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical support for the safe management of tributyltin (TBT) and its associated waste streams. The following content is structured to address common questions and troubleshooting scenarios encountered during laboratory experiments, ensuring scientific integrity and adherence to safety standards.

Section 1: Foundational Knowledge and Initial Precautions

This section addresses the fundamental questions regarding the nature of TBT and the essential precautions required before commencing any experimental work.

Frequently Asked Questions (FAQs)

Q1: What is tributyltin (TBT), and why is it considered so hazardous?

A1: Tributyltin (TBT) is an organotin compound, meaning it has a tin atom bonded to organic butyl groups.[1] Historically, it was widely used as a biocide in anti-fouling paints for marine vessels due to its high toxicity to marine organisms like barnacles and algae.[2] This same high toxicity is what makes it hazardous in a laboratory setting. TBT is a potent endocrine disruptor, affecting hormonal systems, and can cause severe irritation to the skin and eyes.[3][4] It is also toxic if swallowed or inhaled and can lead to organ damage with prolonged exposure.[5][6] Furthermore, TBT is a persistent organic pollutant that can bioaccumulate in the environment, posing a long-term risk to ecosystems.[2][3]

Q2: What are the primary routes of exposure to TBT in a laboratory setting?

A2: The primary routes of exposure for laboratory personnel are inhalation of vapors or aerosols, skin contact, and accidental ingestion.[7] TBT compounds can be absorbed through the skin, and their vapors, though not always odorous, can be present in the air, especially when handled outside of a certified chemical fume hood.[7][8]

Q3: What immediate steps should I take to prepare my workspace for handling TBT?

A3: Before handling TBT, designate a specific area for this work, preferably within a chemical fume hood.[7][9] This area should be clearly marked with warning signs.[7] Ensure that an eyewash station and safety shower are readily accessible.[8] All necessary personal protective equipment (PPE) should be inspected and made available.[6] It is also crucial to have spill cleanup materials on hand before you begin your experiment.[8]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Proper PPE is non-negotiable when working with TBT. This section provides a detailed guide on selecting and using the appropriate protective gear.

Troubleshooting PPE Selection

Q: I'm only handling a very dilute solution of TBT. Do I still need the full PPE ensemble?

A: Yes. Even dilute solutions of TBT can be hazardous. The principle of ALARA (As Low As Reasonably Achievable) should be applied to exposure. The minimum required PPE for handling any concentration of TBT includes:

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles and a face shield.[10]Protects against splashes and vapors.
Hand Protection Chemical-impermeable gloves (e.g., nitrile or neoprene). Double gloving is recommended.[7][10]Prevents skin absorption, which is a primary exposure route.
Body Protection A laboratory coat (preferably chemical-resistant), long pants, and closed-toe shoes.[10]Protects skin from accidental splashes.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.[7]Essential if there is any risk of generating vapors or aerosols, or if not working in a fully functional fume hood.

This tiered approach to PPE based on the experimental conditions is crucial for ensuring safety.

Section 3: Experimental Workflow - Handling and Waste Segregation

This section provides a logical workflow for handling TBT during an experiment and properly segregating the waste generated.

Experimental Workflow Diagram

TBT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_waste Waste Segregation cluster_disposal Disposal Path prep_area Designate Fume Hood Area don_ppe Don Full PPE prep_area->don_ppe handle_tbt Handle TBT Reagents don_ppe->handle_tbt reaction Perform Reaction handle_tbt->reaction liquid_waste Collect Liquid Waste (reaction mixtures, rinses) reaction->liquid_waste solid_waste Collect Solid Waste (gloves, tips, paper) reaction->solid_waste glass_waste Segregate Contaminated Glassware reaction->glass_waste label_waste Label Waste Containers 'Hazardous Waste: Tributyltin' liquid_waste->label_waste solid_waste->label_waste decon_protocol Decontamination Protocol glass_waste->decon_protocol store_waste Store in Designated Area label_waste->store_waste ehs_pickup Arrange EHS Pickup store_waste->ehs_pickup decon_protocol->ehs_pickup Dispose as Hazardous Waste

Caption: Logical workflow for handling TBT from preparation to disposal.

Troubleshooting Common Handling Issues

Q: I accidentally generated some dust while weighing solid TBT. What should I do?

A: If you generate dust, immediately stop what you are doing. Ensure your respiratory protection is properly fitted. If you are not wearing a respirator, carefully exit the fume hood and alert your lab supervisor. All weighing of solid organotins should be done carefully inside a fume hood to minimize dust generation.[7] If a small amount of dust is generated, use a damp paper towel to gently wipe the area, then dispose of the towel as solid TBT waste. Do not dry sweep, as this will aerosolize the particles.[7]

Q: My TBT solution needs to be transferred. What is the safest method?

A: For transferring liquid TBT reagents, a syringe and needle should be used to avoid spills and minimize vapor release.[7][9] Many organotin reagents are air-sensitive and are supplied in Sure/Seal™ bottles, necessitating transfer under an inert atmosphere.[7][9] After transfer, the syringe and needle should be rinsed with a suitable solvent (e.g., toluene or hexane), and the rinseate collected as hazardous liquid waste.[9]

Section 4: Spill Management and Decontamination

Accidents can happen. This section provides clear, actionable steps for managing spills and decontaminating surfaces and glassware.

Spill Response Protocol

Q: I've had a small TBT spill inside the chemical fume hood. What is the correct procedure?

A: For a small spill within a fume hood:

  • Alert and Evacuate: Alert personnel in the immediate area and restrict access.[7]

  • PPE: Ensure you are wearing full PPE, including respiratory protection.[7]

  • Containment: Absorb the spill with an inert material like vermiculite, sand, or a commercial spill pillow.[8] Do not use combustible materials like sawdust.[8]

  • Collection: Carefully collect the absorbed material and contaminated cleaning supplies into a designated, sealed, and clearly labeled hazardous waste container.[6][10]

  • Decontamination: Decontaminate the spill area. Wash the area with a suitable solvent (like acetone or dichloromethane) and collect the washings as hazardous waste.[11] Follow this with a decontamination step using an oxidizing agent like commercial bleach or 20% nitric acid.[10][11]

  • Report: Report the spill to your laboratory supervisor and your institution's Environmental Health & Safety (EHS) office.[11]

Glassware Decontamination Protocol

Q: How do I safely clean and decontaminate glassware that has been in contact with TBT?

A: Contaminated glassware must be decontaminated before it can be washed for reuse or disposed of. This process must be performed in a fume hood.[10]

Step-by-Step Methodology:

  • Initial Rinse: Rinse the glassware with a small amount of an organic solvent like acetone or dichloromethane to remove the bulk of the TBT residue.[10] Collect this rinse solvent as hazardous liquid waste.[10]

  • Oxidative Soak: Submerge the rinsed glassware in a container with a strong oxidizing agent. Options include commercial bleach or a 20% nitric acid solution.[10] Allow the glassware to soak overnight to ensure complete oxidation of residual TBT to less toxic inorganic tin compounds.[10][11]

  • Dispose of Soaking Solution: Carefully decant the oxidizing solution into a designated hazardous waste container.[10]

  • Thorough Rinsing: Rinse the glassware multiple times with tap water, followed by several rinses with deionized water.[10]

  • Final Wash: The glassware can now be washed with a standard laboratory detergent, followed by final rinses with tap and deionized water.[10]

Section 5: Waste Disposal and Treatment

Improper disposal of TBT waste can have severe environmental consequences. This section details the principles and methods for the safe disposal of TBT-contaminated materials.

Waste Disposal Decision Tree

TBT_Disposal_Decision start TBT Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (e.g., reaction mixtures, solvents) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid glassware Contaminated Glassware waste_type->glassware Glassware collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid decon_glass Decontaminate Glassware (Protocol 2) glassware->decon_glass store_waste Store for Pickup by Environmental Health & Safety collect_liquid->store_waste collect_solid->store_waste decon_glass->store_waste

Caption: Decision-making workflow for the disposal of TBT waste.

FAQs on TBT Waste Disposal

Q: Can I neutralize TBT waste in the lab before disposal?

A: While some chemical treatments can degrade TBT, these procedures should only be performed by trained personnel with specific protocols. A common laboratory-scale procedure involves oxidation.

  • Oxidation: This process uses strong oxidizing agents like bleach (sodium hypochlorite) or nitric acid to break down TBT into less toxic inorganic tin compounds.[10][11] The reaction can be exothermic, so it must be done carefully in a fume hood, often after diluting the TBT waste with a suitable solvent.[7] The resulting solution must still be disposed of as hazardous waste.

Q: What are the options for the ultimate disposal of TBT waste collected from the lab?

A: All TBT waste is classified as hazardous waste.[7] It must be collected by your institution's EHS department for disposal by a licensed hazardous waste management company.[12] The primary disposal methods used by these facilities include:

  • Incineration: High-temperature incineration can destroy TBT, but it must be done in specialized facilities to prevent the release of toxic byproducts.[13]

  • Controlled Landfill: In some cases, treated or stabilized TBT waste may be disposed of in a designated hazardous waste landfill.[14]

Q: Can TBT be degraded biologically?

A: Yes, TBT undergoes a natural degradation process called debutylation, where butyl groups are sequentially removed, reducing the compound's toxicity.[15] This process occurs as follows: Tributyltin (TBT) → Dibutyltin (DBT) → Monobutyltin (MBT) → Inorganic Tin.[15] While various microorganisms can perform this degradation, it is a slow process and not a practical method for laboratory waste disposal.[15][16] However, bioremediation strategies are being explored for cleaning up contaminated environmental sites.[17]

References

  • Tributyltin - Wikipedia. Wikipedia. [Link]

  • TRIBUTYLTIN (TBT) | Oregon Department of Human Services. Oregon Department of Human Services. [Link]

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  • Tributyltin Chloride | C12H27ClSn | CID 15096. PubChem. [Link]

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  • Standard Operating Procedures. Del Valle Lab. [Link]

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  • Removal Processes for Tributyltin During Municipal Wastewater Treatment. ResearchGate. [Link]

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  • Organic Tin Compounds: Safety and Analysis Methods. NANOLAB. [Link]

  • Characterization of tributyltin in shipyard waters and removal through laboratory and full-scale treatment | Request PDF. ResearchGate. [Link]

  • Three Bench-Scale Tests Designed to Destroy Tributyltin (TBT) in Marine Sediments from North Queensland, Australia. Austin Publishing Group. [Link]

  • Tributyltin - Position Document 4. EPA NEPS. [Link]

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Validation & Comparative

A Comparative Guide to the Analytical Methods for 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in selecting and implementing the most suitable analytical strategies for this complex organometallic compound.

Introduction to this compound and its Analytical Challenges

This compound is a unique molecule that combines the structural features of an organotin compound and a functionalized pyrazole. The tributyltin moiety imparts specific reactivity and potential biological activity, while the pyrazole-3-carboxylic acid ethyl ester portion offers a versatile scaffold for further chemical modifications, making it a compound of interest in organic synthesis and medicinal chemistry.[1] The analytical characterization of this molecule is crucial for confirming its identity, purity, and stability. However, its hybrid nature presents distinct analytical challenges, including potential thermal lability, the presence of multiple reactive sites, and the need for speciation analysis to distinguish it from other organotin compounds.[2][3]

Core Analytical Techniques: A Comparative Overview

The analysis of this compound necessitates a multi-pronged approach, leveraging both chromatographic and spectroscopic techniques. The choice of method will depend on the analytical objective, whether it is qualitative structural confirmation, quantitative determination, or impurity profiling.

Chromatographic Methods: Separation and Quantification

Chromatographic techniques are central to isolating the target analyte from complex matrices and for its quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the analysis of organotin compounds, often preferred because it can circumvent the need for derivatization.[2][4]

  • Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, reversed-phase chromatography using a C18 column is a logical starting point.[5]

  • Detection:

    • UV-Vis Detection: The pyrazole ring provides a chromophore, allowing for detection using a UV-Vis detector. This is a robust and widely available technique suitable for routine analysis and quantification.

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides significantly higher selectivity and sensitivity, and offers structural information through fragmentation analysis.[6][7]

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): HPLC-ICP-MS is a highly sensitive and element-specific detection method for organometallic compounds, allowing for the quantification of tin.[4]

Gas Chromatography (GC): GC is another high-resolution separation technique, but its application to polar and thermally labile compounds like organotins often requires a derivatization step.[2]

  • Principle: Separation occurs based on the analyte's volatility and interaction with a stationary phase in a gaseous mobile phase.

  • Derivatization: The N-H proton of the pyrazole ring and the carboxylic acid functionality (if the ester is hydrolyzed) can be derivatized to increase volatility and thermal stability.[8] Common derivatization reagents for acidic protons include silylating agents like MTBSTFA.[9] However, the ethyl ester group may make the molecule sufficiently volatile for direct GC analysis, though this would need to be experimentally verified.

  • Detection:

    • Flame Ionization Detector (FID): A universal detector for organic compounds, providing good quantitative data.

    • Mass Spectrometry (MS): GC-MS is a powerful tool for the identification and quantification of organotin compounds, providing detailed structural information from the mass spectra.[10][11]

Spectroscopic Methods: Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds in solution.[12]

  • ¹H NMR: Will provide information on the number and connectivity of protons in the molecule, including the characteristic signals for the butyl groups of the tributyltin moiety and the protons on the pyrazole ring and the ethyl ester.[13]

  • ¹³C NMR: Complements the ¹H NMR data by providing information on the carbon skeleton.

  • ¹¹⁹Sn NMR: This is a crucial technique for organotin compounds, providing direct information about the coordination environment of the tin atom.[14][15]

  • ¹⁵N NMR: Can be used to probe the electronic environment of the nitrogen atoms in the pyrazole ring.[12]

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the molecule and its fragments.[4] The isotopic pattern of tin is a characteristic signature that aids in the identification of tin-containing fragments.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the N-H stretch of the pyrazole, the C=O stretch of the ester, and the C-N and C=C vibrations of the pyrazole ring.[16]

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, Sn) in the compound. This is a fundamental technique to confirm the empirical formula of a newly synthesized compound.

Comparison of Analytical Methods

Technique Principle Sample Preparation Information Obtained Strengths Limitations
HPLC-UV Differential partitioning between mobile and stationary phases.Simple dissolution in a suitable solvent.Quantitative, PurityRobust, widely available, non-destructive.Moderate sensitivity, not structurally specific.
HPLC-MS Differential partitioning followed by mass-to-charge ratio analysis.Simple dissolution.Quantitative, Purity, Structural (MW and fragmentation)High sensitivity and selectivity, structural information.[7]Higher cost and complexity.
HPLC-ICP-MS Differential partitioning followed by elemental analysis.Simple dissolution.Quantitative (elemental), SpeciationExtremely sensitive for tin, element-specific.[4]Provides no molecular structure information.
GC-MS Partitioning between gaseous mobile phase and solid stationary phase.May require derivatization to increase volatility.[8]Quantitative, Purity, StructuralHigh resolution, detailed structural information from fragmentation.[10]Potential for thermal degradation, derivatization adds complexity.
NMR (¹H, ¹³C, ¹¹⁹Sn) Nuclear spin transitions in a magnetic field.Dissolution in a deuterated solvent.Unambiguous Structure, PurityProvides detailed structural and stereochemical information.[12][14]Lower sensitivity, requires pure sample.
IR Spectroscopy Vibrational transitions of functional groups.Solid or solution.Functional group identificationFast, simple, non-destructive.Limited structural information.[16]
Elemental Analysis Combustion and detection of elemental components.Solid sample.Elemental CompositionConfirms empirical formula.Destructive, provides no structural information.

Experimental Protocols

The following are generalized protocols that should be optimized for the specific instrumentation and analytical requirements.

HPLC-UV/MS Protocol
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid for MS compatibility).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm (or at the λmax of the pyrazole chromophore).

  • MS Detection (ESI+): Scan range m/z 100-1000.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition.

GC-MS Protocol (Direct Injection - to be tested for feasibility)
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C (split/splitless).

  • Oven Program: 100 °C (1 min), ramp at 10 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Scan Range: m/z 40-600.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • ¹¹⁹Sn NMR: Acquire a proton-decoupled tin spectrum. A reference standard like tetramethyltin is used.

  • Data Processing: Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integrations.

Visualization of Analytical Workflows

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_detection Detection & Characterization Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (Optional for GC) Dissolution->Derivatization HPLC HPLC Dissolution->HPLC GC GC Dissolution->GC NMR NMR Dissolution->NMR MS_direct Direct MS Dissolution->MS_direct Derivatization->GC UV_Vis UV-Vis HPLC->UV_Vis MS Mass Spectrometry HPLC->MS ICP_MS ICP-MS HPLC->ICP_MS GC->MS FID FID GC->FID Structural_Elucidation Structural Elucidation & Purity Assessment NMR->Structural_Elucidation MS_direct->Structural_Elucidation Quantification Quantification UV_Vis->Quantification MS->Structural_Elucidation MS->Quantification ICP_MS->Quantification FID->Quantification

Caption: General analytical workflow for this compound.

Method Validation

Any analytical method developed for the routine analysis of this compound should be validated according to established guidelines to ensure the reliability of the results. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical characterization of this compound requires a synergistic application of chromatographic and spectroscopic techniques. HPLC, particularly when coupled with MS or ICP-MS, offers a robust platform for separation and quantification without the need for derivatization. GC-MS remains a powerful alternative, although the necessity of derivatization should be experimentally evaluated. For unequivocal structural confirmation, multinuclear NMR spectroscopy is unparalleled. The selection of the most appropriate analytical strategy will be dictated by the specific research question, whether it be routine quality control, metabolic studies, or detailed structural elucidation.

References

  • Finar, I. L., & Millard, B. J. (1969). High-resolution mass spectrometry. Part VI. A hydrogen rearrangement in the mass spectra of pyrazole oximes. Journal of the Chemical Society C: Organic, 2497-2500.
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  • Pop, F. A., et al. (2025). Diorganotin(IV) Complexes of Organoselenolato Ligands with Pyrazole Moieties—Synthesis, Structure and Properties. Molecules, 30(7), 1648.
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  • Santos, A. A., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 29(1), 166-179.
  • ALS. (n.d.). Analysis of organotin compounds. Retrieved from [a valid, clickable URL will be provided when available]
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  • Raju, R. R., et al. (2024). A novel, rapid, and sensitive LC-MS/MS method for the determination of Favipiravir in human plasma. Heterocyclic Letters, 14(3), 583-589.
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  • Li, J., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1169-1192.
  • Kalinina, E. V., et al. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry, 76(8), 945-952.
  • Vakhrushev, A. V., et al. (2012). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. Journal of Analytical Chemistry, 67(14), 1050-1056.
  • Kállai-Szabó, N., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 226.
  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook.
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A Senior Application Scientist's Guide to the Purity Assessment of Organotin Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The utility of organotin reagents in pivotal chemical transformations, from Stille couplings in complex molecule synthesis to their role as catalysts and stabilizers, is indisputable.[1] However, the success and reproducibility of these applications are fundamentally tethered to the purity of the reagent. Impurities, which can arise during synthesis, storage, or handling, can lead to unpredictable reaction outcomes, reduced yields, and the introduction of confounding variables in sensitive assays.

This guide provides an in-depth comparison of the essential analytical techniques for assessing the purity of organotin reagents. Moving beyond mere procedural descriptions, we will explore the causality behind methodological choices, establish self-validating experimental frameworks, and ground our discussion in authoritative analytical principles.

The Nature of Organotin Impurities: What Are We Looking For?

Understanding the likely impurities is the first step in selecting an appropriate analytical method. Organotin reagents are susceptible to several degradation pathways:

  • Hydrolysis: Organotin halides are sensitive to moisture, leading to the formation of corresponding oxides and hydroxides, often characterized by Sn-O-Sn stannoxane bridges.[2]

  • Redistribution (Comproportionation): A supposed pure sample of a di- or tri-organotin halide can exist as an equilibrium mixture with its tetra-, mono-, and other substituted counterparts.[2][3] For example, a reagent labeled R₃SnCl may contain traces of R₄Sn, R₂SnCl₂, and RSnCl₃.

  • Oxidation: Organotin hydrides are particularly prone to oxidation.[4]

  • Synthetic Precursors: Remnants from the synthesis, such as inorganic tin compounds or starting materials, may persist. Tetraorganotin compounds, often used as precursors, can be a common impurity in tri- or di-organotin products.[3][5]

The toxicity of organotin compounds is directly related to the number and nature of the organic groups attached to the tin atom, with tri-substituted compounds like Tributyltin (TBT) being the most toxic.[3][5][6] Therefore, identifying and quantifying these species is not just a matter of reaction efficiency but also of safety and environmental concern.

The Analytical Toolkit: A Comparative Overview

No single technique can provide a complete purity profile. A multi-modal approach is essential for a comprehensive assessment. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy and hyphenated chromatography-mass spectrometry techniques.

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Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse

NMR is arguably the most powerful tool for the initial assessment of an organotin reagent's structural integrity and for identifying major impurities. It is non-destructive and provides quantitative information about all NMR-active species in the sample.

Expertise & Experience: The key is to use both ¹H NMR and ¹¹⁹Sn NMR. ¹H NMR provides information on the organic substituents, revealing hydrolysis (e.g., disappearance of Sn-H signals, changes in alkyl group signals) or the presence of different alkyl/aryl environments. However, ¹¹⁹Sn NMR is the definitive technique as it directly probes the tin center. Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most sensitive and commonly used.[7] The chemical shift of ¹¹⁹Sn is exquisitely sensitive to the coordination number and the nature of the substituents on the tin atom, covering a vast range of over 5000 ppm.[8] A pure compound will exhibit a single sharp signal in the ¹¹⁹Sn NMR spectrum, while impurities will appear as distinct resonances.[9]

Trustworthiness: The self-validating nature of NMR comes from the combination of chemical shifts (δ), coupling constants (J), and signal integration. For example, ¹J(¹¹⁹Sn-¹³C) and ²J(¹¹⁹Sn-¹H) coupling constants, visible as satellites in ¹³C and ¹H spectra respectively, confirm the connectivity and provide structural information.[7][8]

Experimental Protocol: ¹H and ¹¹⁹Sn NMR Analysis

  • Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh ~20-30 mg of the organotin reagent into an NMR tube. Add ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆).

    • Causality: Using a dry solvent is critical to prevent hydrolysis of sensitive reagents during the analysis itself.

  • Internal Standard: Add a suitable internal standard for quantitative analysis (qNMR) if required. For ¹H NMR, a common choice is 1,3,5-trimethoxybenzene. For ¹¹⁹Sn NMR, an external standard of tetramethyltin (SnMe₄) is typically used as the 0 ppm reference.[8]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum. Pay close attention to the integration of signals corresponding to the organic groups.

    • Look for small, unexpected signals that may indicate impurities. For instance, the presence of Sn-O-Sn linked species can result in downfield shifts of the α-protons compared to the parent halide.

  • ¹¹⁹Sn NMR Acquisition:

    • Acquire a ¹H-decoupled ¹¹⁹Sn spectrum. This is a low-sensitivity nucleus, so a sufficient number of scans (often several hundred to thousands) will be required.

    • Causality: ¹H decoupling simplifies the spectrum to sharp singlets for each distinct tin environment, making identification and quantification easier.

    • The chemical shift is diagnostic. For example, four-coordinate tin in R₂SnCl₂ typically appears at a much lower frequency (more shielded) than in the parent R₄Sn compound.[10]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Reference the ¹¹⁹Sn spectrum to external SnMe₄ at 0 ppm.

    • Integrate all signals in both the ¹H and ¹¹⁹Sn spectra. The relative integrals in the ¹¹⁹Sn spectrum directly correspond to the molar ratio of the different organotin species present.

Data Presentation: Hypothetical NMR Purity Assessment of Tributyltin Chloride (Bu₃SnCl)

ParameterFresh, High-Purity Bu₃SnClAged/Degraded Bu₃SnClInterpretation
¹H NMR Sharp multiplets for butyl groups. Correct 9:6:6:6 integration.Broadening of signals. Additional small peaks in the alkyl region.Degradation products like (Bu₃Sn)₂O or Bu₂SnCl₂ are present.
¹¹⁹Sn NMR Signal 1 δ ≈ +160 ppm (sharp singlet)δ ≈ +160 ppm (major)Corresponds to the main Bu₃SnCl species.
¹¹⁹Sn NMR Signal 2 Not presentδ ≈ +140 ppm (minor)Likely corresponds to the stannoxane (Bu₃Sn)₂O.
¹¹⁹Sn NMR Signal 3 Not presentδ ≈ +122 ppm (trace)Likely corresponds to dibutyltin dichloride (Bu₂SnCl₂).[10]
Calculated Purity >98%~92%The sample has undergone hydrolysis and redistribution.
Liquid Chromatography with Mass Spectrometry (LC-MS): High-Sensitivity Speciation

For detecting trace-level impurities or analyzing complex mixtures, LC-MS is the technique of choice. It physically separates the different organotin species before they enter the mass spectrometer for detection and quantification.

Expertise & Experience: The most powerful variant for this application is Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) . This technique offers exceptional sensitivity and specificity for metal-containing compounds.[11] The LC separates species like TBT, DBT, and Monobutyltin (MBT), and the ICP-MS detects the tin atom with very low background interference, allowing for precise quantification even at trace levels.[12] A significant advantage over Gas Chromatography (GC) is that LC-MS typically does not require a derivatization step, which can be a source of error and uncertainty.[13][14][15]

Trustworthiness: This method is self-validating through the use of isotopically labeled internal standards and by comparing the retention times of peaks in the sample chromatogram to those of certified reference standards. The ICP-MS can monitor specific tin isotopes, providing an additional layer of confirmation.

Experimental Protocol: LC-ICP-MS for Organotin Speciation

  • Sample Preparation:

    • Accurately prepare a stock solution of the organotin reagent in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1000 µg/mL).

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Dilute an aliquot of the test sample to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of acetic acid and a complexing agent like tropolone) and an organic phase (e.g., methanol/acetonitrile) is typical.[12]

    • Causality: The gradient elution allows for the separation of organotin compounds with different polarities, from the more polar MBT to the less polar TBT, within a single run. Tropolone is added to improve peak shape and prevent interaction with the column.[12]

  • ICP-MS Conditions:

    • The eluent from the LC is introduced into the ICP-MS.

    • Monitor tin isotopes, such as m/z 118, 120.

    • Optimize plasma conditions (e.g., gas flow rates, power) for maximum tin signal intensity.

  • Data Analysis:

    • Identify peaks in the chromatogram based on their retention times compared to standards.

    • Construct a calibration curve by plotting the peak area against the concentration for each standard.

    • Quantify the amount of each organotin species in the sample using the calibration curve.

Gas Chromatography with Mass Spectrometry (GC-MS): The Classical Approach

GC-MS is a well-established technique for organotin analysis. However, because most organotin compounds (especially halides and oxides) are not sufficiently volatile or thermally stable for direct GC analysis, a derivatization step is typically required.[14][16][17]

Expertise & Experience: The process involves converting the organotin species into more volatile and stable tetraalkyl derivatives, often through reaction with a Grignard reagent (e.g., propylmagnesium bromide) or sodium tetraethylborate.[18][19][20] After derivatization, the compounds can be separated by GC and detected by MS. While effective, the derivatization step adds complexity and potential for error. The choice of derivatizing agent is crucial to ensure complete reaction without side products.

Trustworthiness: Validation is achieved by analyzing a derivatized certified reference material alongside the sample. The mass spectrum for each peak provides a fragmentation pattern that serves as a chemical fingerprint for identification, confirming the identity of the separated species.

Overall Purity Assessment Workflow

A robust quality control process integrates these techniques into a logical sequence.

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// Edges start -> nmr; nmr -> decision; decision -> pass [label="Yes"]; decision -> lcms [label="No"]; lcms -> fail; } dot Caption: A comprehensive workflow for organotin reagent quality control.

Conclusion

The purity of an organotin reagent is not a static property but is subject to change based on synthesis, handling, and storage. A rigorous purity assessment is therefore non-negotiable for ensuring reliable and reproducible results in research and development. While NMR spectroscopy offers an unparalleled overview of the bulk sample's structural integrity, high-sensitivity techniques like LC-ICP-MS are indispensable for the speciation and quantification of critical trace-level impurities. By adopting a multi-technique workflow grounded in sound analytical principles, researchers can proceed with confidence, knowing their starting materials meet the stringent requirements of their work.

References

  • Eurofins Australia. Organotins Analysis. [Link]

  • AB SCIEX. (2012). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. [Link]

  • Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. [Link]

  • R. C. et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Microchemical Journal. [Link]

  • R. W. et al. (2002). Speciation of Organotin Compounds, Total Tin, and Major Trace Metal Elements in Poisoned Human Organs by Gas Chromatography-Flame Photometric Detector and Inductively Coupled Plasma-Mass Spectrometry. Environmental Science & Technology. [Link]

  • Clark, H. C., & Willis, C. J. (1962). REACTIONS OF ORGANOTIN COMPOUNDS: I. THE STABILITY OF DIMETHYLTIN DIHYDRIDE, AND ADDITIONS TO SOME FLUORO-OLEFINS. Canadian Journal of Chemistry. [Link]

  • Speciation.net. (2024). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. [Link]

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  • University of Ottawa. (Sn) Tin NMR. [Link]

  • Lee, S. K. et al. (2013). Speciation analysis of organotin compounds by HPLC-ICP-MS. ResearchGate. [Link]

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  • Agency for Toxic Substances and Disease Registry. (2005). ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. NCBI. [Link]

  • Swedish Environmental Protection Agency. (2003). Screening of organotin compounds in the Swedish environment. [Link]

  • Ahmed, M. et al. (2020). ¹H-and ¹¹⁹Sn-NMR spectral data (ppm, DMSO-d₆) of complexes 1-4. ResearchGate. [Link]

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  • ResearchGate. (2014). (a) ¹HNMR (b) ¹¹⁹Sn{¹H}NMR spectra of the complex. [Link]

  • ResearchGate. (2012). ¹³C and ¹¹⁹Sn NMR Data of Organotin(IV) Compounds. [Link]

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A Senior Application Scientist's Guide to Stille Coupling and its Place in the Cross-Coupling Pantheon

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in pharmaceuticals, materials science, and beyond, the ability to forge new carbon-carbon (C-C) bonds with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions have revolutionized this field, earning the 2010 Nobel Prize in Chemistry for their profound impact.[1] Among these transformative methods, the Stille coupling holds a significant, albeit nuanced, position. This guide provides an in-depth comparison of the Stille coupling with other cornerstone cross-coupling reactions—Suzuki, Heck, and Sonogashira—offering field-proven insights and experimental data to inform your synthetic strategy.

The Stille Coupling: A Primer

Developed by John Kenneth Stille, this reaction forges a C-C bond between an organostannane (organotin) compound and an organic halide or pseudohalide, catalyzed by a palladium complex.[2] The reaction is lauded for its remarkable tolerance of a wide array of functional groups, including aldehydes, ketones, esters, and even unprotected alcohols and amines, a feature that makes it particularly valuable in the synthesis of complex, highly functionalized molecules.[2][3] Organotin reagents are also notably stable to air and moisture, simplifying their handling compared to other reactive organometallics.[2][4]

The catalytic cycle, a common theme in palladium cross-coupling, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Coupling_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) PdII_intermediate R¹-Pd(II)L₂-X Pd0->PdII_intermediate Oxidative Addition (R¹-X) PdII_coupled R¹-Pd(II)L₂-R² PdII_intermediate->PdII_coupled Transmetalation (R²-SnR₃) Byproduct X-SnR₃ PdII_intermediate->Byproduct PdII_coupled->Pd0 Reductive Elimination Product R¹-R² PdII_coupled->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

However, the Stille reaction's primary drawback is the inherent toxicity of organotin compounds and their byproducts.[2] These compounds are neurotoxic, can have cumulative effects, and pose significant environmental risks, necessitating careful handling and stringent purification methods to remove tin residues from the final products, a critical concern in pharmaceutical applications.[5][6][7]

Head-to-Head Comparison: Stille vs. The Titans of Cross-Coupling

The choice of a cross-coupling reaction is a strategic decision based on factors like substrate scope, functional group tolerance, reaction conditions, and, increasingly, green chemistry principles. Let's dissect how the Stille reaction stacks up against its main counterparts.

Stille vs. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which utilizes generally non-toxic and stable organoboron reagents (boronic acids and esters), has become the workhorse of C-C bond formation in both academic and industrial settings.[8][9]

Key Differentiators:

FeatureStille CouplingSuzuki-Miyaura Coupling
Organometallic Reagent Organostannane (R-SnR'₃)Organoboron (R-B(OH)₂, R-B(OR')₂)
Toxicity High (toxic reagents and byproducts)Low (environmentally benign byproducts)
Functional Group Tolerance Excellent, particularly for sensitive groupsVery good, but can be sensitive to strong bases
Reaction Conditions Generally neutral, often requires heatRequires a base for activation of the boronic acid
Byproduct Removal Can be challenging, requires specific workups (e.g., KF wash)Generally straightforward (water-soluble boron byproducts)

Performance Data:

In the synthesis of biaryl compounds, a common motif in drug discovery, the choice between Stille and Suzuki can lead to different outcomes depending on the electronic nature of the coupling partners.

Aryl Bromide Coupling PartnerStille Coupling Yield (%)Suzuki-Miyaura Coupling Yield (%)
4-Bromotoluene9191
4-Bromoanisole (electron-rich)9095
1-Bromo-4-nitrobenzene (electron-deficient)8980
4-Bromobenzonitrile (electron-deficient)9159
4-Bromobenzaldehyde8839

Data adapted from a comparative study on the functionalization of a diazocine core. Conditions for Stille: Pd₂(dba)₃, P(2-furyl)₃, toluene, 80 °C. Conditions for Suzuki: Pd(OAc)₂, XPhos, K₃PO₄, dioxane/H₂O, 80 °C.

As the data suggests, while both reactions can be highly effective, the Stille coupling sometimes provides superior yields for electron-deficient or coordinating substrates where the Suzuki reaction may falter.

Stille vs. Heck Reaction

The Heck reaction is unique among this group as it couples an aryl or vinyl halide with an alkene, not another organometallic reagent.[10] This makes it an excellent choice for the synthesis of substituted alkenes.

Key Differentiators:

FeatureStille CouplingHeck Reaction
Nucleophilic Partner OrganostannaneAlkene
Bond Formed C(sp²)-C(sp²), C(sp²)-C(sp), etc.C(sp²)-C(sp²) (vinylic)
Byproducts Organotin halidesStoichiometric base salt
Stereoselectivity Retention of configuration of vinyl stannanesTypically forms the trans-alkene
Atom Economy Lower due to tin reagentHigher, as no organometallic reagent is pre-formed

The Heck reaction's mechanism differs in the C-C bond formation step, which involves migratory insertion followed by β-hydride elimination.

Heck_Reaction_Workflow Start Start: Combine Aryl Halide, Alkene, Base, Pd Catalyst Reaction Heat Reaction Mixture (e.g., 100-140 °C) Start->Reaction 1. Setup Workup Cool, Filter Catalyst, Extract Product Reaction->Workup 2. Reaction Purification Purify by Column Chromatography Workup->Purification 3. Isolation Product Final Product: Substituted Alkene Purification->Product 4. Purification

Caption: A generalized experimental workflow for the Heck reaction.

Stille vs. Sonogashira Coupling

The Sonogashira coupling is the premier method for coupling aryl or vinyl halides with terminal alkynes, leading to the formation of C(sp²)-C(sp) bonds. It typically employs a palladium catalyst and a copper(I) co-catalyst.

Key Differentiators:

FeatureStille CouplingSonogashira Coupling
Nucleophilic Partner OrganostannaneTerminal Alkyne
Bond Formed C(sp²)-C(sp²), C(sp²)-C(sp), etc.C(sp²)-C(sp)
Co-catalyst Often none, but Cu(I) can accelerateTypically requires a Cu(I) co-catalyst
Base Often not requiredAmine base is typically used
Side Reactions Homocoupling of stannaneHomocoupling of alkyne (Glaser coupling)

The Sonogashira reaction provides a direct and efficient route to internal alkynes, a valuable functional group in medicinal chemistry and materials science.

A Note on C-N Bond Formation: The Buchwald-Hartwig Amination

While the aforementioned reactions are titans of C-C bond formation, it is crucial for the modern chemist to be aware of their C-N bond-forming counterparts. The Buchwald-Hartwig amination has emerged as the gold standard for the palladium-catalyzed synthesis of aryl amines from aryl halides and amines.[11] It shares a similar catalytic cycle involving oxidative addition and reductive elimination but is specifically tailored for the formation of C-N bonds. This reaction has largely replaced harsher, classical methods and offers excellent functional group tolerance.[11][12]

Experimental Protocols: A Practical Guide

Herein are representative, detailed protocols for the Stille, Suzuki, and Heck reactions. These should serve as a starting point, with optimization of catalyst, ligand, base, and solvent often necessary for specific substrates.

Representative Stille Coupling Protocol

Reaction: Coupling of an Aryl Bromide with an Aryl Stannane.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Aryl tributylstannane (1.1 mmol, 1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Tri(2-furyl)phosphine (P(2-furyl)₃, 0.08 mmol, 8 mol%)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, Pd₂(dba)₃, and tri(2-furyl)phosphine.

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add the degassed toluene via syringe, followed by the aryl tributylstannane.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.

  • Filter the mixture through celite, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Suzuki-Miyaura Coupling Protocol

Reaction: Coupling of an Aryl Iodide with a Phenylboronic Acid.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL) and Water (1 mL)

Procedure:

  • In a round-bottom flask, combine the aryl iodide, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon (repeat 3x).

  • Add degassed 1,4-dioxane and water.

  • Heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction by TLC.

  • After completion, cool to room temperature, add water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography.

Representative Heck Reaction Protocol

Reaction: Coupling of 4-Iodoacetophenone with Acrylic Acid.[6]

Materials:

  • 4-Iodoacetophenone (246 mg, 1.0 mmol, 1.0 equiv)

  • Acrylic acid (100 µL, 1.5 mmol, 1.5 equiv)

  • Sodium carbonate (Na₂CO₃, 318 mg, 3.0 mmol, 3.0 equiv)

  • Palladium(II) chloride (PdCl₂, 2 mg, 0.01 mmol, 1 mol%)

  • Water (5 mL)

Procedure:

  • To a round-bottom flask with a magnetic stir bar, add 4-iodoacetophenone, acrylic acid, sodium carbonate, and palladium(II) chloride.

  • Add 5 mL of water.

  • Heat the reaction to approximately 100 °C and stir for about 1 hour, or until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M aqueous HCl to a pH of ~1 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization if necessary.

Conclusion: Selecting the Right Tool for the Job

The Stille coupling, despite its toxicity concerns, remains a powerful and relevant tool in the synthetic chemist's arsenal, particularly for complex syntheses where its exceptional functional group tolerance is paramount.[13] For many standard C-C bond formations, especially in the context of green chemistry and pharmaceutical process development, the Suzuki-Miyaura reaction is often the preferred choice due to the low toxicity of its reagents.[8] The Heck and Sonogashira reactions, in turn, offer unparalleled efficiency for the synthesis of substituted alkenes and alkynes, respectively.

As a senior application scientist, my advice is to not have a single "favorite" cross-coupling reaction, but rather to understand the strengths and weaknesses of each. The causality behind your experimental choice should be driven by the specific demands of your target molecule, the required functional group compatibility, scalability considerations, and safety and environmental impact. By mastering this diverse toolkit, you will be well-equipped to tackle the synthetic challenges of modern drug discovery and materials science.

References

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  • An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole. PubMed. [Link]

  • Toxicity of organotin compounds and the ecological risk of organic tin with co-existing contaminants in aquatic organisms. PubMed. [Link]

  • Organo-tin compounds. (2022). Department of Climate Change, Energy, the Environment and Water, Australian Government. [Link]

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  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]

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  • An atom efficient synthesis of tamoxifen. Organic & Biomolecular Chemistry. [Link]

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  • Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. ResearchGate. [Link]

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  • Heck reaction. Wikipedia. [Link]

  • An efficient synthesis of losartan. The last step resulted in the formation of the tetrazole ring[14]. ResearchGate. [Link]

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  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. [Link]

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  • Suzuki reaction. Wikipedia. [Link]

  • Processes for preparing losartan and losartan potassium.
  • Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. Sciforum. [Link]

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  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]

  • Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants. ACS Publications. [Link]

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A Comparative Guide to Modern Alternatives for Tributyltin Reagents in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

For decades, the pyrazole core has been a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic properties and versatile substitution patterns make it a privileged scaffold in medicinal chemistry. Historically, the functionalization of the pyrazole ring, particularly through carbon-carbon bond formation, often relied on robust but problematic organometallic reagents. Among these, tributyltin compounds, primarily used in the Stille cross-coupling reaction, were workhorses for their reliability.

However, the scientific community has reached an unequivocal consensus: the era of tributyltin in routine synthesis must end. The significant toxicity, environmental persistence, and notorious difficulty in removing tin-based impurities from active pharmaceutical ingredients (APIs) present unacceptable risks to both human health and the environment.[1][2][3][4] This guide provides a comprehensive comparison of modern, safer, and often more efficient alternatives to tributyltin reagents for the synthesis and functionalization of pyrazoles, complete with experimental data and detailed protocols to facilitate their adoption in your laboratory.

The Imperative for Change: The Downfall of Tributyltin

The decision to move away from tributyltin reagents is not merely a matter of preference but one of scientific responsibility and process safety.

  • Profound Toxicity: Organotin compounds, particularly tributyltin (TBT), are potent endocrine disruptors and are highly toxic to aquatic life.[4][5] Their lipophilic nature leads to bioaccumulation, posing a long-term environmental threat.[1] In a laboratory and manufacturing context, their neurotoxic and immunotoxic effects necessitate stringent handling protocols, increasing operational complexity and risk.

  • Purification Nightmares: One of the most significant practical drawbacks is the difficulty of removing highly lipophilic organotin byproducts from reaction mixtures.[2][3] Residual tin can interfere with downstream reactions, poison catalysts, and, most critically, compromise the purity and safety of drug candidates, making them unsuitable for biological screening or clinical development.

  • Regulatory Scrutiny: Global regulatory bodies have imposed severe restrictions on the use of organotins. The International Maritime Organization's ban on TBT as an anti-fouling agent on ship hulls is a prominent example of the global move against these compounds.[4] This regulatory landscape signals a clear directive for the pharmaceutical and chemical industries to adopt greener alternatives.

The following sections will compare the leading tin-free methodologies, evaluating them on mechanism, scope, functional group tolerance, and overall practicality.

The New Gold Standard: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, has largely replaced Stille coupling for C-C bond formation. Its advantages are overwhelming, particularly concerning the toxicity profile of its reagents.

Mechanism & Rationale

The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation with a boronate complex, and reductive elimination to form the new C-C bond.[6] Boronic acids are generally stable, crystalline solids with low toxicity, making them far superior to organostannanes from a safety and handling perspective.[7] This method is ideal for functionalizing pre-formed pyrazole rings at specific positions using halopyrazoles or pyrazole triflates.[8][9]

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition pd0->pd_complex pd_intermediate R¹-Pd(II)L₂-X pd_complex->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_boron R¹-Pd(II)L₂-R² transmetalation->pd_boron byproducts_out transmetalation->byproducts_out X-B(OR)₂ pd_boron->pd0      reductive_elim Reductive Elimination pd_boron->reductive_elim product R¹-R² reductive_elim->product center_point reagents_in reagents_in->pd_complex R¹-X (Halopyrazole) reagents_in->transmetalation R²-B(OR)₂ (Boronic Acid/Ester)

Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.
Comparative Performance Data
SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-1H-pyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O1001295[10]
5-Iodo-1,3-dimethyl-1H-pyrazole4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene801692[6]
1-Phenyl-5-bromopyrazoleVinylboronic acid pinacol esterXPhos Pd G2K₂CO₃THF/H₂O60488[8]
1-Methyl-5-pyrazolyl triflate3-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane901878[9]
Representative Experimental Protocol: Suzuki Coupling of a 4-Bromopyrazole
  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromo-1-phenyl-1H-pyrazole (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and sodium carbonate (2.5 mmol, 2.5 eq).

  • Solvent Addition: Add a degassed mixture of dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired coupled product.

The Atom-Economical Approach: Direct C-H Activation

Direct C–H activation is a paradigm-shifting strategy that avoids the need for pre-functionalization (i.e., installing a halide or triflate) on the pyrazole ring. This approach shortens synthetic sequences and improves atom economy by directly coupling a C-H bond with a suitable partner.

Mechanism & Rationale

This method typically employs a transition metal catalyst (e.g., Pd, Rh, Cu) that coordinates to a directing group on the pyrazole substrate.[11][12] This coordination facilitates the cleavage of a specific C-H bond, forming a metallacyclic intermediate. This intermediate then reacts with a coupling partner (e.g., an aryl halide or another C-H bond) to form the final product. For pyrazoles, the N1-substituent or the N2 atom itself can act as the directing group, enabling regioselective functionalization.[13][14]

CH_Activation_Workflow start N-Substituted Pyrazole coordination Coordination of Pd(II) Catalyst to N2 start->coordination cmd Concerted Metalation- Deprotonation (CMD) coordination->cmd metallacycle Palladacycle Intermediate cmd->metallacycle coupling Reaction with Coupling Partner (e.g., Aryl Halide) metallacycle->coupling product C-H Functionalized Pyrazole coupling->product catalyst_regen Catalyst Regeneration coupling->catalyst_regen Pd(0) -> Pd(II) catalyst_regen->coordination

Caption: Simplified workflow for Pd-catalyzed C-H activation.
Comparative Performance Data
Pyrazole SubstrateCoupling PartnerCatalystOxidant/BaseSolventTemp (°C)Yield (%)Reference
1-Phenyl-1H-pyrazoleIodobenzenePd(OAc)₂Ag₂CO₃TFA10085 (C5-arylation)[12]
Hydrazone precursor(Intramolecular)Cu(OAc)₂DABCODMSO10092[13]
1-Pivaloyl-1H-pyrazoleAcrylatePd(OAc)₂PyridineToluene11075 (C4-alkenylation)[15]
2-(1H-pyrazol-1-yl)pyridineDiphenylacetylene[RhCp*Cl₂]₂CsOAcDCE8091 (Annulation)[11]
Representative Experimental Protocol: Copper-Catalyzed Intramolecular C-H Amination

This protocol is adapted from a synthesis of pyrazoles from hydrazones via C-H activation.[13]

  • Setup: In a pressure tube, combine the benzophenone hydrazone substrate (0.5 mmol, 1.0 eq), Cu(OAc)₂ (0.05 mmol, 10 mol%), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.15 mmol, 30 mol%).

  • Solvent Addition: Add anhydrous DMSO (2 mL).

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction for 12-24 hours. The reaction is open to the air, which serves as the terminal oxidant (O₂).

  • Workup: After cooling, pour the reaction mixture into a separatory funnel containing water (25 mL) and ethyl acetate (25 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield the substituted pyrazole.

Building from the Ground Up: [3+2] Cycloaddition Strategies

Instead of functionalizing a pre-existing pyrazole ring, cycloaddition reactions construct the heterocyclic core from acyclic precursors. These methods offer fundamentally different and powerful approaches to accessing diverse pyrazole structures.

Mechanism & Rationale

These reactions involve the [3+2] cycloaddition of a three-atom component (like a diazo compound, sydnone, or nitrile imine) with a two-atom component (an alkyne or alkene).[16] This approach is highly convergent and allows for rapid assembly of complex pyrazoles.

  • Sydnone-Alkyne Cycloaddition: A highly efficient, often metal-free, method that uses stable sydnone precursors as 1,3-dipoles, reacting with alkynes to form pyrazoles with excellent regioselectivity.[16]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): While classically forming triazoles, related strain-promoted cycloadditions are emerging for pyrazole synthesis. This "click chemistry" approach is notable for being catalyst-free, driven by the ring strain of a cyclooctyne, making it ideal for bioconjugation.[17][18][][20]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The archetypal click reaction. Though it primarily yields triazoles, its principles of efficiency and orthogonality have inspired similar copper-catalyzed routes to other heterocycles.[21][22][23][][25]

Cycloaddition_Scheme sydnone Sydnone (1,3-Dipole) ts [3+2] Cycloaddition Transition State sydnone->ts alkyne Alkyne (Dipolarophile) alkyne->ts co2 CO₂ (Extrusion) ts->co2 pyrazole Regioselective Pyrazole Product ts->pyrazole

Caption: General scheme for pyrazole synthesis via sydnone-alkyne cycloaddition.
Comparative Performance Data
1,3-DipoleDipolarophileConditionsSolventTempTimeYield (%)Reference
N-PhenylsydnonePhenylacetyleneThermalXylene140 °C12 h85[16]
N-(4-chlorophenyl)sydnone2-ethynyl-1,3-dithianet-BuOKTHFRT1 h75[16]
Tosylhydrazone (forms diazo in situ)Terminal AlkyneNi(0) catalystToluene100 °C24 h70-90[26]
Tetrazole (photo-activated)AlkeneUV light (365 nm)MeCNRT1-4 min>90[27][28]
Representative Experimental Protocol: Base-Mediated Sydnone-Alkyne Cycloaddition

This protocol is adapted from a regioselective pyrazole synthesis.[16]

  • Setup: To a vial charged with a magnetic stir bar, add the N-arylsydnone (0.25 mmol, 1.0 eq) and the 2-alkynyl-1,3-dithiane (0.30 mmol, 1.2 eq).

  • Solvent & Base: Add anhydrous THF (2.5 mL). Place the vial in an ice bath (0 °C) and add a 1.0 M solution of potassium tert-butoxide (t-BuOK) in THF (0.30 mL, 0.30 mmol, 1.2 eq) dropwise over 2 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor by TLC.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the highly substituted pyrazole.

The Classic Revisited: Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is the quintessential method for pyrazole construction.[29][30] It involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. While traditional, modern advancements have optimized this tin-free and often metal-free reaction, making it a highly relevant and green alternative.

Mechanism & Rationale

The reaction proceeds through the initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[31][32] The primary challenge of this method is controlling regioselectivity when using unsymmetrical dicarbonyls and substituted hydrazines. However, strategic choice of catalysts, solvents, and reaction conditions can often provide excellent control over the isomeric outcome.[33][34]

Knorr_Synthesis dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone/ Enamine Intermediate dicarbonyl->hydrazone hydrazine Hydrazine Derivative hydrazine->hydrazone + cyclized Cyclized Non-Aromatic Intermediate hydrazone->cyclized Intramolecular Cyclization pyrazole Pyrazole Product cyclized->pyrazole Dehydration (-H₂O)

Caption: Reaction pathway for the Knorr pyrazole synthesis.
Comparative Performance Data
1,3-DicarbonylHydrazineCatalyst/ConditionsSolventTemp (°C)Yield (%)NotesReference
AcetylacetonePhenylhydrazineAcetic AcidEthanolReflux90Mixture of regioisomers[29][31]
Ethyl acetoacetatePhenylhydrazineNano-ZnONone12094Green, solvent-free[33][34]
1,1,1-Trifluoro-2,4-pentanedioneArylhydrazine HClNoneDMAcRT98High regioselectivity[34]
Chalcone (α,β-unsaturated ketone)Hydrazine hydrateH₂O₂ then dehydrationEthanolReflux80-90Forms pyrazoline intermediate[31]
Representative Experimental Protocol: Nano-ZnO Catalyzed Knorr Synthesis

This protocol is adapted from a green, solvent-free synthesis of 1,3,5-substituted pyrazoles.[33][34]

  • Setup: In a round-bottom flask, combine ethyl acetoacetate (10 mmol, 1.0 eq), phenylhydrazine (10 mmol, 1.0 eq), and nano-ZnO powder (0.5 mmol, 5 mol%).

  • Reaction: Heat the solvent-free mixture at 120 °C with stirring for 30-60 minutes. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Add ethanol (20 mL) and heat briefly to dissolve the product.

  • Purification: Filter the hot solution to remove the nano-ZnO catalyst (which can be recovered and reused). Allow the filtrate to cool, upon which the product will crystallize. Collect the solid product by vacuum filtration and wash with cold ethanol to afford the pure pyrazolone derivative.

Summary and Future Outlook

The transition away from toxic tributyltin reagents is not a compromise but an upgrade in synthetic capability. Modern alternatives offer superior safety profiles, easier purification, and often, improved efficiency and broader substrate scope.

MethodKey AdvantagesKey LimitationsBest For...
Suzuki-Miyaura Coupling Low toxicity, high yields, broad functional group tolerance, commercially available reagents.Requires pre-functionalization (halide/triflate); residual palladium can be a concern.Late-stage functionalization and library synthesis where pyrazole core is already built.
Direct C-H Activation High atom and step economy; no pre-functionalization needed.Can require harsh conditions; regioselectivity can be challenging without a strong directing group.Shortening synthetic routes and functionalizing otherwise inert C-H bonds.
[3+2] Cycloaddition Convergent; builds complexity quickly; access to diverse substitution patterns; some methods are catalyst-free.Starting materials (e.g., sydnones, diazo compounds) can require separate synthesis and may be unstable.De novo synthesis of highly substituted pyrazoles from simple building blocks.
Knorr Synthesis Operationally simple, often metal-free, inexpensive and readily available starting materials.Regioselectivity can be a major issue with unsymmetrical substrates.Robust, large-scale synthesis of simple pyrazole structures.

The future of pyrazole synthesis lies in the continued development of catalyst systems for C-H activation and the discovery of novel, green cycloaddition pathways.[35] As researchers and drug development professionals, embracing these tin-free alternatives is essential for creating safer, more sustainable, and more efficient chemical processes that will drive the next generation of discovery.

References
  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Benchchem. [Online].
  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Online].
  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. [Online].
  • Heteroannulative C–H Activation Route to Pyrazoles and Indazoles. Synfacts. [Online].
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Online].
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  • synthesis of pyrazoles. YouTube. [Online].
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  • One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry. [Online].
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The Strategic Advantage of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence stems from its ability to engage in diverse biological interactions and its favorable pharmacokinetic properties. Consequently, the efficient synthesis of functionalized pyrazoles is a critical endeavor in drug discovery. This guide provides an in-depth technical comparison of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester, a key building block for creating complex pyrazole derivatives, against alternative synthetic strategies.

The Power of Stille Coupling: A Reliable Path to 5-Arylpyrazoles

This compound is primarily utilized in the Stille cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[2][3] This palladium-catalyzed reaction offers several distinct advantages that make it a go-to strategy for medicinal chemists.

One of the primary benefits of using organostannanes like the title compound is their remarkable stability to air and moisture, which simplifies handling and storage compared to other organometallic reagents.[2] Furthermore, the Stille coupling is renowned for its exceptional functional group tolerance, allowing for the union of complex molecular fragments without the need for extensive protecting group strategies.[3] This is particularly crucial in the later stages of a synthesis where sensitive functionalities are often present.

The general workflow for a Stille coupling reaction is depicted below. The catalytic cycle involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[4]

Stille_Coupling_Workflow reagents Aryl Halide (R-X) + This compound reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Solvent (e.g., Toluene) Heat (80-110 °C) reagents->reaction workup Work-up (e.g., Aqueous wash, extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 5-Aryl-1H-pyrazole-3-carboxylic acid ethyl ester purification->product

Figure 1: General experimental workflow for the Stille coupling reaction.

Head-to-Head Comparison: Stille Coupling vs. Alternative Methods

While the Stille coupling offers significant advantages, it is essential to consider alternative methods for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acid esters. The most common alternative is the Suzuki-Miyaura cross-coupling reaction, which utilizes organoboron reagents. Direct C-H arylation has also emerged as a powerful tool.

FeatureThis compound (Stille)Pyrazole-5-boronic acid/ester (Suzuki)Direct C-H Arylation
Reagent Stability Excellent; stable to air and moisture.[2]Generally good, but can be prone to protodeboronation.[4]Starting material is the parent pyrazole.
Functional Group Tolerance Excellent; compatible with a wide range of functional groups.[3]Good, but can be sensitive to strong bases.Moderate to good, but can be sensitive to reaction conditions.
Reaction Conditions Typically neutral or mildly basic.Requires a base for activation of the boronic acid/ester.[4]Often requires specific directing groups and oxidants.
Byproducts Toxic organotin compounds, which can be difficult to remove.[2]Non-toxic boron-containing byproducts, generally easier to remove.[4]Often produces stoichiometric amounts of salt waste.
Yields Generally good to excellent.[5]Often high, but can be substrate-dependent.[5]Can be variable and highly dependent on the substrate and catalyst system.

Table 1: Comparison of Synthetic Methods for 5-Aryl-1H-pyrazole-3-carboxylic acid esters.

A key advantage of the Stille coupling, particularly with substrates bearing coordinating groups, is its often superior performance where Suzuki coupling may falter. For instance, studies on similar heterocyclic systems have shown that Stille coupling can provide higher yields with substrates containing aldehydes, esters, and certain heterocycles.[5]

Synthetic_Strategies start Pyrazole Precursor stille Stille Coupling (using this compound) start->stille suzuki Suzuki Coupling (using Pyrazole-5-boronic acid/ester) start->suzuki cha Direct C-H Arylation start->cha product 5-Aryl-1H-pyrazole-3-carboxylic acid ethyl ester stille->product suzuki->product cha->product

Figure 2: Alternative synthetic routes to 5-Aryl-1H-pyrazole-3-carboxylic acid ethyl ester.

Experimental Protocol: A Practical Guide to Stille Coupling

The following is a representative experimental protocol for the Stille coupling of this compound with an aryl halide. This protocol is based on established procedures for similar heterocyclic stannanes and may require optimization for specific substrates.[6]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., toluene, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the aryl halide, this compound, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Reaction: Stir the reaction mixture at 80-110 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous potassium fluoride solution to remove tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-1H-pyrazole-3-carboxylic acid ethyl ester.

Applications in Drug Discovery: Building Bioactive Molecules

The 5-aryl-1H-pyrazole-3-carboxylic acid and its ester derivatives are valuable pharmacophores found in a variety of biologically active compounds. These include agents with anti-inflammatory, anticancer, and neuroprotective properties.[7][8][9] The ability to rapidly and efficiently synthesize a library of these compounds using this compound is a significant advantage in the early stages of drug discovery, enabling extensive structure-activity relationship (SAR) studies.

For example, certain 5-aryl-1H-pyrazole-3-carboxylic acids have been identified as selective inhibitors of human carbonic anhydrases, enzymes implicated in various diseases including cancer.[5] The modular nature of the Stille coupling allows for the systematic variation of the aryl group at the 5-position, facilitating the optimization of inhibitory activity and selectivity.

Conclusion

This compound stands out as a highly valuable and versatile reagent for the synthesis of functionalized pyrazoles. Its stability, broad functional group tolerance, and the reliability of the Stille coupling make it a superior choice in many synthetic scenarios, particularly in complex, multi-step syntheses common in drug discovery. While the toxicity of organotin byproducts necessitates careful handling and purification, the strategic advantages offered by this reagent often outweigh this drawback, providing a powerful tool for the efficient construction of novel and potent pharmaceutical candidates.

References

Click to expand
  • [4H-[10][11][12][13]tetrazine-1-carboxylic acid tert-butyl ester. MOLBASE.]([Link])

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A Comparative Guide to the Reactivity of Stannylated Pyrazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, pyrazoles stand out as a privileged scaffold, forming the core of numerous pharmaceuticals and functional materials. The ability to functionalize the pyrazole ring at specific positions is paramount for developing new molecular entities with tailored properties. Among the various methods for carbon-carbon bond formation, the Stille cross-coupling reaction offers a versatile and functional-group-tolerant approach. This guide provides an in-depth comparison of the reactivity of different stannylated pyrazoles, offering insights into how the position of the stannyl group and electronic factors govern their performance in this pivotal reaction.

The Strategic Importance of Stannylated Pyrazoles

Stannylated pyrazoles are key intermediates in the synthesis of complex pyrazole derivatives. Their stability to air and moisture, coupled with their broad functional group tolerance, makes them valuable reagents in medicinal chemistry and materials science. The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide, is a cornerstone of modern organic synthesis.[1] The choice of the stannylated pyrazole isomer—whether the tin moiety is appended to a nitrogen or a carbon atom—profoundly influences the reagent's reactivity and, consequently, the efficiency of the coupling process.

Reactivity Showdown: N-Stannylated vs. C-Stannylated Pyrazoles

The fundamental difference in reactivity between N-stannylated and C-stannylated pyrazoles lies in the nature of the bond being cleaved during the transmetalation step of the Stille catalytic cycle. The nitrogen-tin (N-Sn) bond is generally more polarized and labile than the carbon-tin (C-Sn) bond, suggesting that N-stannylated pyrazoles should exhibit higher reactivity. However, the synthetic utility and observed reactivity in practice present a more nuanced picture.

C-Stannylated Pyrazoles: The Workhorses of Pyrazole Functionalization

C-stannylated pyrazoles, where the tributylstannyl or trimethylstannyl group is attached to a carbon atom of the pyrazole ring (C3, C4, or C5), are the more commonly utilized isomers in Stille cross-coupling reactions. Their synthesis is well-established, often proceeding through lithiation of a halopyrazole followed by quenching with a trialkyltin chloride.[2]

The reactivity of C-stannylated pyrazoles in Stille coupling is robust, providing a reliable method for the introduction of aryl, heteroaryl, and other organic moieties at specific carbon atoms of the pyrazole core.

Table 1: Experimental Data for the Stille Coupling of C-Stannylated Pyrazoles

Stannylated PyrazoleCoupling PartnerCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
3(5)-(Tributylstannyl)pyrazoleIodobenzenePd(PPh₃)₄ (5)Toluene1101275[2]
4-(Tributylstannyl)-1-phenylpyrazoleIodobenzenePd(PPh₃)₄ (5)Toluene1101282[2]
5-(Tributylstannyl)-1-phenylpyrazoleIodobenzenePd(PPh₃)₄ (5)Toluene1101285[2]
5-(Tributylstannyl)-4-fluoropyrazoleAryl IodidesPd(PPh₃)₄ (5)DMF80378-95[3]

The data clearly indicates that C-stannylated pyrazoles are effective coupling partners in the Stille reaction, affording good to excellent yields of the desired products. The choice of catalyst, solvent, and temperature can be tailored to the specific substrates.

N-Stannylated Pyrazoles: A Case of Higher Reactivity but Lower Utility?

N-stannylated pyrazoles, such as 1-(tributylstannyl)pyrazole, are readily prepared by the reaction of pyrazole with a tin amide or by deprotonation followed by reaction with a trialkyltin halide. While the N-Sn bond is weaker and more easily cleaved, the direct use of N-stannylpyrazoles in Stille couplings is less frequently reported in the literature compared to their C-stannylated counterparts. This suggests that while they are likely more reactive, other factors may limit their synthetic utility.

One possible reason for the infrequent use of N-stannylpyrazoles in Stille couplings is the prevalence of alternative, highly efficient methods for N-arylation of pyrazoles, such as the Buchwald-Hartwig and Ullmann reactions.[4][5] These methods often provide a more direct and economical route to N-arylpyrazoles without the need to prepare the stannylated intermediate.

While direct comparative experimental data under identical conditions is scarce, the general principles of bond strengths and electronegativity suggest that the transmetalation step for an N-stannylpyrazole would be significantly faster than for a C-stannylpyrazole. A computational study on the Stille cross-coupling with organoheterostannanes supports the notion that the strength of the bond to tin is a crucial factor in the transmetalation step, with weaker bonds leading to lower activation energies.[6]

Mechanistic Insights: The Stille Catalytic Cycle

The reactivity of stannylated pyrazoles is best understood through the lens of the Stille catalytic cycle. The key steps are oxidative addition, transmetalation, and reductive elimination.[1]

Stille_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-SnR3) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination (R1-R2) R1-R2 R1-R2 R1-X R1-X R2-SnR3 R2-SnR3 X-SnR3 X-SnR3

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The transmetalation step is often rate-determining, and it is here that the difference between N- and C-stannylated pyrazoles is most pronounced. The cleavage of the more labile N-Sn bond is expected to proceed with a lower activation energy compared to the C-Sn bond, leading to a faster reaction rate.

The Influence of Substituents

The electronic nature of substituents on both the pyrazole ring and the aryl halide can significantly impact the reaction rate and yield. Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the stannane, potentially slowing down the transmetalation step. Conversely, electron-donating groups on the pyrazole ring can enhance reactivity. On the aryl halide partner, electron-withdrawing groups generally accelerate the oxidative addition step, while electron-donating groups can have the opposite effect.

Experimental Protocol: A Representative Stille Coupling of a C-Stannylated Pyrazole

This protocol describes the synthesis of 4-(tributylstannyl)-1-phenylpyrazole and its subsequent Stille coupling with iodobenzene, based on the work of Sakamoto et al.[2]

Part A: Synthesis of 4-(Tributylstannyl)-1-phenylpyrazole

  • Materials: 4-Iodo-1-phenylpyrazole, n-butyllithium (n-BuLi), tributyltin chloride (Bu₃SnCl), anhydrous tetrahydrofuran (THF).

  • Procedure: a. Dissolve 4-iodo-1-phenylpyrazole (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C. b. Add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes. c. Add Bu₃SnCl (1.2 eq) dropwise at -78 °C. d. Allow the reaction mixture to warm to room temperature and stir for 2 hours. e. Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether. f. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford 4-(tributylstannyl)-1-phenylpyrazole.

Part B: Stille Coupling of 4-(Tributylstannyl)-1-phenylpyrazole with Iodobenzene

  • Materials: 4-(Tributylstannyl)-1-phenylpyrazole, iodobenzene, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], anhydrous toluene.

  • Procedure: a. To a flame-dried Schlenk flask, add 4-(tributylstannyl)-1-phenylpyrazole (1.0 eq), iodobenzene (1.1 eq), and Pd(PPh₃)₄ (5 mol%). b. Add anhydrous, degassed toluene via syringe. c. Heat the reaction mixture to 110 °C and stir for 12 hours under an inert atmosphere. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether. f. Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to yield the desired 4-phenyl-1-phenylpyrazole.

Experimental_Workflow cluster_Stannylation Part A: Stannylation cluster_Stille_Coupling Part B: Stille Coupling A1 Dissolve 4-iodo-1-phenylpyrazole in THF A2 Cool to -78 °C A1->A2 A3 Add n-BuLi A2->A3 A4 Add Bu3SnCl A3->A4 A5 Warm to RT and stir A4->A5 A6 Workup and Purification A5->A6 B1 Combine stannylpyrazole, iodobenzene, and Pd catalyst A6->B1 Stannylated Pyrazole Intermediate B2 Add anhydrous toluene B1->B2 B3 Heat to 110 °C for 12h B2->B3 B4 Workup and Purification B3->B4

Caption: Experimental workflow for the synthesis and Stille coupling of a C-stannylated pyrazole.

Conclusion and Future Outlook

The choice between N-stannylated and C-stannylated pyrazoles for Stille cross-coupling reactions is a strategic one, dictated by the desired final product and the availability of synthetic routes. C-stannylated pyrazoles are well-established, reliable reagents for the functionalization of the pyrazole core, with a wealth of experimental data supporting their utility. In contrast, while N-stannylated pyrazoles are predicted to be more reactive due to the labile N-Sn bond, their application in Stille coupling is less common, likely due to the efficiency of alternative N-arylation methodologies.

Future research in this area could focus on a direct, quantitative comparison of the reactivity of N- and C-stannylated pyrazoles under identical conditions to experimentally validate the predicted reactivity trends. Furthermore, exploring the scope and limitations of Stille coupling with N-stannylpyrazoles could uncover new synthetic pathways and applications for this interesting class of reagents. For researchers and drug development professionals, a thorough understanding of these reactivity differences is crucial for the rational design of efficient and selective syntheses of novel pyrazole-based compounds.

References

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  • Sakamoto, T., Shiga, F., Uchiyama, D., Kondo, Y., & Yamanaka, H. (1992). Synthesis and reaction of tributylstannylpyrazoles. Heterocycles, 33(2), 813-818. [Link]

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  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. [Link]

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132–1136. [Link]

  • Littke, A. F., & Fu, G. C. (1999). A General and Convenient Method for the Stille Cross-Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2411–2413. [Link]

  • Kosugi, M., Sasazawa, K., Shimizu, Y., & Migita, T. (1977). Reactions of organotin compounds with palladium salts. A new method for the synthesis of ketones by the reaction of acyl chlorides with organotin compounds catalyzed by a palladium complex. Chemistry Letters, 6(3), 301–302. [Link]

  • Hanamoto, T., Suetake, T., Koga, Y., Kawanami, T., Furuno, H., & Inanaga, J. (2007). Synthesis and reactions of 5-tributylstannyl-4-fluoro-1H-pyrazole. Tetrahedron Letters, 48(23), 4079-4081. [Link]

  • Pérez-Temprano, M. H., Gallego, A. M., Casares, J. A., & Espinet, P. (2011). Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Organometallics, 30(3), 611–617. [Link]

  • Cárdenas, D. J., & Echavarren, A. M. (2000). A Computational Study on the C−Heteroatom Bond Formation via Stille Cross-Coupling Reaction: Differences between Organoheterostannanes Me3SnAsPh2 vs Me3SnPPh2. The Journal of Organic Chemistry, 65(1), 143–147. [Link]

Sources

A Spectroscopic Compass: Navigating the Structural Landscape of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Pyrazoles and Their Spectroscopic Scrutiny

Substituted pyrazoles represent a cornerstone in the architecture of modern chemistry, with their five-membered heterocyclic scaffold underpinning a vast array of compounds in medicinal chemistry and materials science.[1][2][3] Their prevalence in marketed drugs, from anti-inflammatory agents to anticancer therapies, underscores the critical importance of precise structural elucidation.[4][5] Spectroscopic analysis is the bedrock of this characterization, providing an indispensable toolkit for confirming synthetic outcomes, discerning isomeric subtleties, and understanding the electronic nuances conferred by various substituents.[6][7] This guide offers a comparative exploration of the principal spectroscopic techniques employed in the analysis of pyrazole derivatives, grounded in experimental data and field-proven insights to empower researchers in their synthetic and drug development endeavors.

The Influence of Substitution: An Electronic Tug-of-War

The spectroscopic signature of a pyrazole derivative is profoundly influenced by the nature and position of its substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert a considerable "push-pull" effect on the electron density within the aromatic ring, leading to predictable and interpretable shifts in spectroscopic data. Understanding this interplay is fundamental to deciphering the structural information encoded in the spectra.

G cluster_0 Influence of Substituents on Pyrazole Spectroscopy Pyrazole Core Pyrazole Core Spectroscopic Output\n(NMR, IR, UV-Vis) Spectroscopic Output (NMR, IR, UV-Vis) Pyrazole Core->Spectroscopic Output\n(NMR, IR, UV-Vis) Alters Spectroscopic Signature Electron-Donating Group (EDG)\n(e.g., -NH₂, -OR, -CH₃) Electron-Donating Group (EDG) (e.g., -NH₂, -OR, -CH₃) Electron-Donating Group (EDG)\n(e.g., -NH₂, -OR, -CH₃)->Pyrazole Core Increases Electron Density Electron-Withdrawing Group (EWG)\n(e.g., -NO₂, -CN, -COR) Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN, -COR) Electron-Withdrawing Group (EWG)\n(e.g., -NO₂, -CN, -COR)->Pyrazole Core Decreases Electron Density

Caption: Logical relationship illustrating the influence of substituent electronic effects on the spectroscopic properties of the pyrazole core.

¹H and ¹³C NMR Spectroscopy: Mapping the Proton and Carbon Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules, including pyrazole derivatives.[8] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Causality in Experimental Choices for NMR

The choice of solvent is critical as it can influence chemical shifts, particularly for protons involved in hydrogen bonding, such as the N-H proton of an unsubstituted pyrazole. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power and relatively inert nature. For compounds with limited solubility or to study tautomeric equilibria, more polar solvents like DMSO-d₆ are employed.[8] The concentration of the sample is also a key parameter; higher concentrations can favor intermolecular interactions which may affect the observed chemical shifts.

Comparative ¹H NMR Data

The position of substituents on the pyrazole ring dramatically alters the chemical shifts of the ring protons. The following table provides a comparative overview of typical ¹H NMR chemical shifts for a selection of substituted pyrazoles.[1]

Compound/SubstituentH-3 (ppm)H-4 (ppm)H-5 (ppm)Other Protons (ppm)
3,5-Dimethylpyrazole5.83 (s)-5.83 (s)2.25 (s, 6H, 2xCH₃)
1-Phenyl-3-methyl-5-aminopyrazole-5.60 (s)-7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂)
4-Nitro-1-phenylpyrazole8.05 (s)-8.50 (s)7.50-7.80 (m, 5H, Ar-H)
Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate-8.01 (s)-7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, OCH₂CH₃)

Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the pyrazole ring.[1]

Comparative ¹³C NMR Data

¹³C NMR spectroscopy provides valuable information about the carbon framework of pyrazole derivatives. The chemical shifts of the pyrazole ring carbons are sensitive to the electronic effects of the substituents. For instance, electron-withdrawing groups will generally cause a downfield shift (higher ppm) of the carbon to which they are attached.

Compound/SubstituentC-3 (ppm)C-4 (ppm)C-5 (ppm)Other Carbons (ppm)
3,5-Dimethylpyrazole148.5105.2148.513.5 (CH₃)
1-Phenyl-3-methyl-5-aminopyrazole152.095.0140.0128.9, 125.5, 121.0 (Ph), 14.0 (CH₃)
4-Nitro-1-phenylpyrazole140.0135.0128.0139.0, 129.5, 128.0, 120.0 (Ph)
Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate145.0110.0150.0170.0 (C=O), 60.0 (OCH₂), 14.0 (CH₃), 15.0 (OCH₂CH₃), Phenyl carbons
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[1]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the coupling patterns (multiplicity) to deduce the connectivity of atoms.[1]

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for the identification of functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule, providing a characteristic "fingerprint."

Comparative FT-IR Data

The vibrational frequencies of bonds within the pyrazole ring and its substituents are sensitive to the molecular structure. The following table summarizes characteristic IR absorption bands for various functional groups commonly found in pyrazole derivatives.[1]

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
N-H (unsubstituted at N1)Stretch3100 - 3500Broad
C-H (aromatic)Stretch3000 - 3100Medium
C=N (ring)Stretch1580 - 1650Medium to Strong
C=C (ring)Stretch1450 - 1550Medium to Strong
C=O (e.g., in carboxylates)Stretch1700 - 1750Strong
N-O (nitro group)Asymmetric & Symmetric Stretch1500 - 1560 & 1300 - 1360Strong
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr pellet): Grind 1-2 mg of the pyrazole compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

    • Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them with the presence of specific functional groups.

UV-Visible Spectroscopy: Unveiling Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For pyrazole derivatives, the key transitions are typically π → π* and n → π*.

Influence of Substituents on UV-Vis Spectra

The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the electronic nature of the substituents.

  • Bathochromic Shift (Red Shift): An increase in conjugation or the presence of electron-donating groups generally leads to a shift of λmax to longer wavelengths.

  • Hypsochromic Shift (Blue Shift): A decrease in conjugation or the presence of groups that disrupt the π-system can cause a shift of λmax to shorter wavelengths.

Comparative UV-Vis Data

The following table presents typical UV-Vis absorption data for pyrazole and some of its derivatives in a polar solvent like ethanol.

Compound/Substituentλmax (nm)Molar Absorptivity (ε)
Pyrazole~210~3,160
1-Phenylpyrazole~250~15,000
4-Nitropyrazole~280~8,000
3,5-Diphenyl-1H-pyrazole~260~20,000
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the pyrazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be chosen such that the absorbance at λmax falls within the linear range of the instrument (typically 0.2 - 1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to be used as a reference.

    • Fill a second, matched cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer.

    • Record the absorption spectrum over the desired wavelength range (e.g., 200 - 400 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

G cluster_1 General Spectroscopic Analysis Workflow Sample Preparation Sample Preparation NMR Analysis NMR Analysis Sample Preparation->NMR Analysis IR Analysis IR Analysis Sample Preparation->IR Analysis UV-Vis Analysis UV-Vis Analysis Sample Preparation->UV-Vis Analysis MS Analysis MS Analysis Sample Preparation->MS Analysis Data Integration Data Integration NMR Analysis->Data Integration IR Analysis->Data Integration UV-Vis Analysis->Data Integration MS Analysis->Data Integration Structure Elucidation Structure Elucidation Data Integration->Structure Elucidation

Caption: A generalized experimental workflow for the comprehensive spectroscopic characterization of pyrazole derivatives.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Fragmentation Patterns of Pyrazole Derivatives

Under electron impact (EI) ionization, pyrazole derivatives undergo characteristic fragmentation pathways. The molecular ion peak (M⁺) is usually observed, confirming the molecular weight. Common fragmentation patterns include:

  • Loss of HCN: A common fragmentation pathway for the pyrazole ring.[9]

  • Loss of N₂: Another characteristic fragmentation of the pyrazole core.[9]

  • Cleavage of Substituent Groups: The fragmentation of substituent groups can provide valuable information about their nature and location. For instance, the fragmentation of N-phenylpyrazoles is highly dependent on the substituents on the phenyl ring.[10]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids, or coupled to a gas or liquid chromatograph).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.[4]

Conclusion: An Integrated Approach to Structural Confirmation

The comprehensive characterization of pyrazole derivatives necessitates an integrated spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a high degree of confidence in the assigned structure. NMR spectroscopy elucidates the carbon-proton framework, IR spectroscopy identifies key functional groups, UV-Vis spectroscopy probes the electronic structure, and mass spectrometry confirms the molecular weight and provides fragmentation data. By judiciously applying these techniques and understanding the influence of substituents on the resulting spectra, researchers can confidently navigate the intricate structural landscape of pyrazole chemistry, accelerating the discovery and development of novel compounds with significant scientific and therapeutic potential.

References

  • A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Journal of Advanced Scientific Research.
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Can. J. Chem. 75, 1176-1182 (1997).
  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Marcel Dekker, Inc.
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH.
  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate.
  • UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Chemical Review and Letters.
  • Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.

Sources

A Senior Application Scientist's Guide to Nickel-Catalyzed Cross-Coupling of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Imperative for Efficient Synthesis

Nitrogen-containing heterocycles are fundamental building blocks in modern chemistry, with the pyrazole moiety standing out as a "privileged structure" in medicinal chemistry and materials science.[1] Its presence in blockbuster drugs like Celecoxib (anti-inflammatory), Sildenafil (Viagra), and various agrochemicals underscores its importance.[1] Consequently, the development of robust and versatile methods for the functionalization of the pyrazole core is a critical endeavor for the rapid discovery and optimization of new chemical entities.

Traditionally, the synthesis of substituted pyrazoles relied on multi-step sequences or the coupling of pre-functionalized starting materials. However, the advent of transition-metal-catalyzed cross-coupling has revolutionized this field, allowing for the direct formation of C-C and C-N bonds on the pyrazole ring. While palladium has long been the workhorse catalyst, its high cost and relative scarcity have spurred the search for more economical and sustainable alternatives.[2] Nickel, its first-row transition metal counterpart, has emerged as a powerful and often superior catalyst.[2][3] Nickel is not only more earth-abundant and cost-effective but also exhibits a unique reactivity profile, often enabling transformations that are challenging for palladium.[3][4] This guide provides a comparative analysis of state-of-the-art nickel-catalyzed cross-coupling methodologies for pyrazole functionalization, supported by experimental data and practical protocols.

Comparative Analysis of Nickel-Catalyzed Pyrazole Couplings

Nickel's versatility stems from its ability to access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III), Ni(IV)), facilitating diverse reaction pathways, including two-electron oxidative addition/reductive elimination cycles and single-electron transfer (SET) mechanisms.[5][6] This allows for the coupling of a wide array of substrates, including traditionally less reactive electrophiles like aryl chlorides.

C–N Cross-Coupling: The Gateway to N-Arylpyrazoles

The N-arylation of pyrazoles is a cornerstone transformation, as the N-aryl substituent is crucial for the biological activity of many compounds. Nickel catalysis provides a highly effective alternative to traditional Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination.

Performance Comparison: Nickel vs. Palladium/Copper

FeatureNickel CatalysisPalladium CatalysisCopper Catalysis
Cost LowHighLow
Reactivity with Aryl Chlorides Generally highOften challenging, requires specialized ligandsLow
Ligand Sensitivity Highly dependent on ligand choice (Phosphines, NHCs)Well-established ligand families (e.g., Buchwald, Hartwig ligands)Often requires diamine or phenanthroline ligands
Base Sensitivity Tolerates a range of bases (e.g., K₂CO₃, DBU)Often requires strong bases (e.g., NaOtBu)Tolerates moderate bases
Reaction Temperature Moderate to high (80-120 °C)Generally lower than NickelOften requires high temperatures (>120 °C)

Key Nickel Systems & Experimental Insights:

Nickel-catalyzed N-arylation typically employs a Ni(II) precatalyst (e.g., NiCl₂(dppf)) or a Ni(0) source (e.g., Ni(COD)₂) with a supporting ligand. The choice of ligand is critical for success.

  • Bisphosphine Ligands (e.g., dppf): Early systems utilized 1,1'-bis(diphenylphosphino)ferrocene (dppf), which remains a reliable choice for many substrates.[7]

  • DalPhos Ligands: The Stradiotto group has developed the "DalPhos" family of ligands, which have shown exceptional scope in C-N cross-couplings, particularly with challenging (hetero)aryl chlorides.[8]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form robust complexes with nickel, offering high stability and reactivity, even at lower catalyst loadings.[9][10]

  • Photoredox/Nickel Dual Catalysis: A green and innovative approach involves using visible light and a photoredox catalyst to drive the nickel catalytic cycle. This method allows for C-N coupling to occur under exceptionally mild conditions, such as at room temperature in water.[11][12][13]

Data Summary: Representative Ni-Catalyzed N-Arylation of Pyrazole

EntryAryl HalideCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
14-ChlorotolueneNiCl₂(dppf)K₃PO₄Dioxane11095[7]
22-Chloropyridine(PhPAd-DalPhos)Ni(o-tolyl)ClDBU/NaTFAToluene8088[8]
34-Chloroanisole[(IPr)Ni(styrene)₂]LiOtBuDioxane10092[14]
4Phenylamine*Ni(OAc)₂ / Eosin YH₂O₂WaterRT42[12]

Note: Entry 4 represents a photoredox C-N coupling with an arylamine instead of an aryl halide.

C–C Cross-Coupling: Direct C–H Functionalization

Directly converting the C–H bonds of a pyrazole ring into new C–C bonds is a highly atom-economical strategy.[15] However, a key challenge is controlling the regioselectivity. The pyrazole ring has three potential C–H functionalization sites (C3, C4, and C5), and their intrinsic reactivity can be similar.

  • Inherent Reactivity: The C5 proton is generally the most acidic, making it susceptible to deprotonation-metalation pathways. The C4 position is the most electron-rich and nucleophilic, favoring electrophilic aromatic substitution-type mechanisms.[16]

  • Directing Groups: To achieve high regioselectivity, a common strategy is to install a directing group (DG) on the pyrazole nitrogen (N1). The DG coordinates to the nickel center, delivering the catalyst to a specific C–H bond (typically C5) for activation.

Performance Comparison: Directed vs. Non-Directed C–H Functionalization

ApproachAdvantagesDisadvantagesTypical Regioselectivity
Directed High to excellent regioselectivity, broad substrate scope.Requires extra steps to install and potentially remove the directing group.C5 (most common)
Non-Directed More step-economical, no need for directing groups.Often results in mixtures of isomers, lower yields, narrower scope.C3 / C5 mixture

Data Summary: Representative Ni-Catalyzed C–H Alkylation/Arylation

EntryPyrazole SubstrateCoupling PartnerCatalyst / LigandPositionYield (%)Reference
11-(Pyridin-2-yl)pyrazole1-IodooctaneNi(OAc)₂ / Pincer LigandC582[17]
21-PhenylpyrazolePhenylboronic AcidNi(acac)₂ / PCy₃C575[16]
3PyrazoleBromo-benzeneNiBr₂ / BaTiO₃ (Mechanoredox)N1>90[8]

Mechanistic Considerations: The Nickel Difference

While sharing similarities with palladium, nickel catalysis often proceeds through distinct mechanistic pathways. Its lower redox potential and propensity for one-electron steps open up catalytic cycles involving Ni(I) and Ni(III) intermediates, which are less common for palladium.[5]

General Catalytic Cycle for Ni-Catalyzed C–N Coupling

The diagram below illustrates a plausible Ni(0)/Ni(II) catalytic cycle for the N-arylation of pyrazole with an aryl chloride.

G Ni0 L₂Ni(0) OA_Complex L₂Ni(II)(Ar)(Cl) Ni0->OA_Complex Oxidative Addition Base_Complex [L₂Ni(II)(Ar)(Pyrazolyl)] OA_Complex->Base_Complex Deprotonation/ Ligand Exchange Base_Complex->Ni0 Reductive Elimination BaseH_out Base-H⁺Cl⁻ Base_Complex->BaseH_out Product_out Ar-Pyrazole Base_Complex->Product_out ArCl_in Ar-Cl ArCl_in->Ni0 Pyrazole_in Pyrazole-H + Base Pyrazole_in->OA_Complex

Caption: Generalized Ni(0)/Ni(II) catalytic cycle for pyrazole N-arylation.

Causality Behind Experimental Choices:

  • Ligand Choice: Electron-rich and bulky ligands (e.g., NHCs, bulky phosphines) accelerate the reductive elimination step (the product-forming step) and stabilize the low-valent Ni(0) species.[4]

  • Base Selection: The base (e.g., K₂CO₃, DBU) is crucial for the deprotonation of the pyrazole N-H bond, forming the nucleophilic pyrazolide anion that displaces the halide on the nickel center. Weaker bases are often sufficient compared to palladium systems.[8]

  • Precatalyst: Air-stable Ni(II) precatalysts are often preferred for operational simplicity. They are reduced in situ to the active Ni(0) species by a reducing agent or through other reaction components.[3]

Experimental Protocols and Workflow

Trustworthy protocols are self-validating. The following procedures are representative examples derived from robust literature reports.

Protocol 1: Nickel-Catalyzed N-Arylation of Pyrazole with 4-Chlorotoluene

This protocol is adapted from methodologies utilizing bisphosphine ligands.[7]

Materials:

  • Pyrazole (1.0 mmol, 68.1 mg)

  • 4-Chlorotoluene (1.2 mmol, 151.9 mg, 141 µL)

  • NiCl₂(dppf) (0.05 mmol, 32.6 mg)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add NiCl₂(dppf), K₃PO₄, and pyrazole.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen gas (repeat 3 times).

  • Add anhydrous dioxane via syringe, followed by 4-chlorotoluene.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir for 18-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-arylpyrazole product.

General Laboratory Workflow

The following diagram outlines the standard workflow for setting up and running a nickel-catalyzed cross-coupling reaction.

workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Reagents (Catalyst, Base, Substrates) assemble Assemble in Schlenk Tube reagents->assemble glassware Oven-Dry Glassware glassware->assemble inert Evacuate & Backfill with Inert Gas (Ar/N₂) assemble->inert add_solvents Add Solvents & Liquid Reagents inert->add_solvents heat Heat & Stir (Monitor by TLC/GC-MS) add_solvents->heat quench Cool & Quench heat->quench extract Filter / Extract quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Standard laboratory workflow for a Ni-catalyzed cross-coupling reaction.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidation).2. Insufficiently anhydrous conditions.3. Poor quality base or solvent.4. Reaction temperature too low.1. Use a glovebox for setup. Ensure precatalyst is from a fresh bottle.2. Thoroughly dry glassware and use anhydrous solvents.3. Use freshly purchased or purified reagents.4. Increase temperature in 10 °C increments.
Formation of Homocoupled Byproducts 1. Catalyst decomposition.2. Reaction rate is too slow, allowing side reactions.1. Screen different ligands; NHC ligands often provide more stable catalysts.2. Increase catalyst loading slightly (e.g., from 5 mol% to 7.5 mol%).
Poor Regioselectivity (in C-H) 1. Intrinsic reactivity of substrate dominates.2. Steric hindrance near the target C-H bond.1. Switch to a directed C-H functionalization strategy.2. Modify the directing group to alter its reach and steric profile.
Inconsistent Results 1. Trace oxygen or moisture.2. Heterogeneous mixture (poor stirring).3. Purity of starting materials.1. Refine inert atmosphere technique; use a well-sealed system.2. Use a larger stir bar and ensure vigorous stirring.3. Re-purify starting materials before use.

Conclusion and Future Outlook

Nickel-catalyzed cross-coupling has unequivocally secured its place as an essential tool for the functionalization of pyrazoles. It offers a cost-effective, powerful, and often complementary alternative to palladium, particularly for engaging challenging substrates like aryl chlorides and for enabling novel transformations like cross-electrophile coupling. The ongoing development of new, highly active ligands and the application of innovative activation methods, such as photoredox and mechanochemistry, continue to broaden the horizons of this field.[8][18]

Future research will likely focus on:

  • Asymmetric Catalysis: Developing chiral nickel catalysts for the enantioselective functionalization of prochiral pyrazoles.[19]

  • C4-Selective C-H Functionalization: Designing new catalytic systems that can overcome the inherent electronic bias of the pyrazole ring to selectively functionalize the C4 position.

  • Sustainable Protocols: Further expanding the use of green solvents, lower reaction temperatures, and base-metal catalysts to align with the principles of sustainable chemistry.

By understanding the comparative advantages and mechanistic nuances of different nickel systems, researchers are better equipped to select the optimal conditions for their synthetic targets, accelerating the discovery of next-generation pharmaceuticals, agrochemicals, and functional materials.

References

  • Visible-Light-Mediated Nickel(II)-Catalyzed C-N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds. PubMed, 2018.
  • Visible-Light-Mediated Nickel(II)-Catalyzed C–N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds. Organic Letters, 2018.
  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI, 2022.
  • Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing...
  • Detailed Comparison of Ni vs.
  • Visible-Light-Mediated Nickel(II)-Catalyzed C–N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds. Organic Letters, 2018.
  • A Comparative Guide to Nickel and Palladium Catalysis in Cross-Coupling Reactions. Benchchem, N/A.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC, N/A.
  • Recent Advances in the Nickel-Catalyzed Alkyl
  • Well-defined nickel and palladium prec
  • Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87). YouTube, 2022.
  • Ligand Effects in Nickel C
  • Recent advances and prospects in nickel-catalyzed C–H activation.
  • Transition-metal-catalyzed C–H functionaliz
  • Nickel-catalyzed enantioselective C–H functionalization.
  • Mechanistic Insights into Nickel‐Catalyzed C H Functionaliz
  • 1.14 Nickel-Catalyzed Directed C—H Functionalization.
  • Recent Progress Concerning the N-Aryl
  • Nickel N-Heterocyclic Carbene-Catalyzed C–Heteroatom Bond Formation, Reduction, and Oxidation: Reactions and Mechanistic Aspects.
  • Recent advances in dual photoredox/nickel catalyzed alkene carbofunctionalised reactions.
  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. NIH, N/A.
  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research, N/A.

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A Comparative Guide to Catalytic Pyrazole Functionalization: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of therapeutic agents necessitates efficient and selective methods for its functionalization. This guide provides an in-depth comparative analysis of the leading catalytic systems for pyrazole functionalization, focusing on C-H activation and N-arylation. Drawing from established literature and field expertise, this document aims to elucidate the nuances of catalyst selection, empowering researchers to make informed decisions for their synthetic campaigns.

I. The Strategic Importance of Pyrazole Functionalization

The pyrazole core is a privileged structure in drug discovery due to its ability to engage in various biological interactions. The strategic modification of the pyrazole ring at its carbon and nitrogen atoms allows for the fine-tuning of a molecule's physicochemical properties, potency, and pharmacokinetic profile. Consequently, the development of robust and versatile catalytic methods for pyrazole functionalization is a highly active area of research. This guide will dissect and compare the performance of key transition metal catalysts—Palladium, Rhodium, Copper, and Nickel—in achieving these critical transformations.

II. C-H Functionalization of Pyrazoles: A Comparative Analysis of Palladium and Rhodium Catalysis

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for elaborating the pyrazole core, avoiding the need for pre-functionalized starting materials.[1] Palladium and Rhodium complexes have been at the forefront of this revolution, each offering distinct advantages and mechanistic pathways.

A. Palladium-Catalyzed C-H Arylation: Precision and Versatility

Palladium catalysis is a workhorse in C-H functionalization, and its application to pyrazoles is well-documented.[2][3] The pyrazole nitrogen often serves as a directing group, facilitating selective activation of the C5-H bond.

Catalyst System Overview:

A typical palladium-catalyzed C-H arylation of a pyrazole involves a palladium(II) salt, often in conjunction with an oxidant and a suitable ligand. The choice of these components is critical for achieving high efficiency and selectivity.

Experimental Protocol: Palladium-Catalyzed C5-Arylation of N-Substituted Pyrazoles

This protocol is adapted from established methodologies for the direct arylation of pyrazoles.[4]

Materials:

  • N-substituted pyrazole (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Potassium acetate (KOAc, 2.0 equiv)

  • Dimethylacetamide (DMA), anhydrous (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the N-substituted pyrazole, aryl bromide, Pd(OAc)₂, and KOAc.

  • Add anhydrous DMA to the tube.

  • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C5-arylated pyrazole.

B. Rhodium-Catalyzed C-H Vinylation: A Powerful Tool for C-C Bond Formation

Rhodium catalysts, particularly those featuring a Cp* (pentamethylcyclopentadienyl) ligand, have demonstrated exceptional reactivity for the C-H vinylation of pyrazoles.[5][6][7][8] These reactions typically proceed via a concerted metalation-deprotonation mechanism.[5]

Catalyst System Overview:

Rhodium(III) catalysts are commonly employed, often with a copper co-catalyst that acts as an oxidant to regenerate the active Rh(III) species.[5]

Experimental Protocol: Rhodium-Catalyzed C-H Vinylation of 3-Arylpyrazoles

This protocol is based on the work of Davies and Macgregor, providing a reliable method for pyrazole vinylation.[5]

Materials:

  • 3-Arylpyrazole (1.0 mmol)

  • Alkene (1.2 mmol)

  • [Cp*Rh(MeCN)₃][PF₆]₂ (5 mol%)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 2.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous (10 mL)

Procedure:

  • In a Schlenk flask, combine the 3-arylpyrazole, alkene, [Cp*Rh(MeCN)₃][PF₆]₂, and Cu(OAc)₂·H₂O.

  • Add anhydrous DCE to the flask.

  • Seal the flask and stir the mixture in a preheated oil bath at 83 °C for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether.

  • Wash the mixture with a 2 M ammonium hydroxide solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Performance Comparison: Palladium vs. Rhodium for C-H Functionalization
Catalyst SystemTypical ReactionCatalyst LoadingTemperature (°C)Reaction Time (h)Yield (%)Key Advantages
Palladium(II) Acetate C-H Arylation1-5 mol%100-14012-4860-95Broad substrate scope, good functional group tolerance.[9][10]
[Cp*Rh(III)] C-H Vinylation/Alkylation2-5 mol%80-13012-2470-98High reactivity, excellent for C-C bond formation with alkenes and alkynes.[5][11]

Workflow for Catalyst Selection in Pyrazole C-H Functionalization

Start Define Target Functionalization Arylation C-H Arylation Start->Arylation Vinylation C-H Vinylation/ Alkylation Start->Vinylation Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Arylation->Pd_Catalyst Rh_Catalyst Rhodium Catalyst (e.g., [Cp*Rh(III)]) Vinylation->Rh_Catalyst Protocol_Pd Implement Pd Protocol Pd_Catalyst->Protocol_Pd Protocol_Rh Implement Rh Protocol Rh_Catalyst->Protocol_Rh

Caption: Decision workflow for selecting a catalyst for pyrazole C-H functionalization.

III. N-Arylation of Pyrazoles: A Head-to-Head Comparison of Copper and Nickel Catalysis

The formation of N-arylpyrazoles is a crucial transformation in the synthesis of many biologically active molecules. Copper and Nickel-based catalytic systems are the dominant methods for achieving this C-N bond formation.

A. Copper-Catalyzed N-Arylation: The Classic Choice

The Ullmann condensation, a copper-catalyzed N-arylation, has been a long-standing method for this transformation. Modern iterations often employ diamine ligands to facilitate the reaction under milder conditions.[12][13][14][15][16]

Catalyst System Overview:

A typical system consists of a copper(I) salt, a diamine ligand, and a base. The choice of ligand and base can significantly impact the reaction's efficiency and substrate scope.

Experimental Protocol: Copper-Diamine-Catalyzed N-Arylation of Pyrazole

This protocol is a generalized procedure based on the work of Buchwald and others on copper-catalyzed N-arylation.[12][13][15]

Materials:

  • Pyrazole (1.2 mmol)

  • Aryl iodide or bromide (1.0 mmol)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • A diamine ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., DMF, dioxane, or toluene) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add CuI, the diamine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the pyrazole and the aryl halide, followed by the anhydrous solvent.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 24-48 hours.

  • After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

B. Nickel-Catalyzed N-Arylation: An Emerging Powerhouse

Nickel catalysis has gained significant traction as a more cost-effective and often more reactive alternative to palladium for cross-coupling reactions.[17][18] Recent advances have demonstrated the utility of nickel catalysts for the N-arylation of pyrazoles, including visible-light-mediated approaches.[19][20]

Catalyst System Overview:

Nickel-catalyzed C-N cross-coupling often utilizes a nickel(II) precatalyst and a ligand, with a base to facilitate the reaction. Photoredox catalysis can enable these reactions to proceed under very mild conditions.[19][20]

Experimental Protocol: Visible-Light-Mediated Nickel(II)-Catalyzed C-N Cross-Coupling

This innovative protocol, adapted from recent literature, offers a green and efficient route to N-arylpyrazoles.[19][20]

Materials:

  • Pyrazole (1.2 mmol)

  • Arylamine (1.0 mmol)

  • Nickel(II) salt (e.g., NiCl₂·6H₂O, 10 mol%)

  • Photocatalyst (e.g., an organic dye, if required)

  • Base (e.g., an organic base like DBU)

  • Solvent (e.g., water or a polar organic solvent)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • In a reaction vessel, combine the pyrazole, arylamine, nickel(II) salt, and base in the chosen solvent.

  • If using a photocatalyst, add it to the mixture.

  • Degas the solution by bubbling with an inert gas.

  • Seal the vessel and irradiate with a visible light source at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup.

  • Extract the product with an organic solvent, dry, concentrate, and purify by chromatography.

Performance Comparison: Copper vs. Nickel for N-Arylation
Catalyst SystemTypical ReactionCatalyst LoadingTemperature (°C)Reaction Time (h)Yield (%)Key Advantages
Copper(I)/Diamine N-Arylation5-10 mol%80-12024-4870-95Well-established, good functional group tolerance.[12][13][14][15][16]
Nickel(II) N-Arylation (C-N Cross-Coupling)5-10 mol%Room Temp - 10012-2465-90Cost-effective, can be performed under mild, photoredox conditions.[17][19][20]

Catalytic Cycle for Copper-Catalyzed N-Arylation of Pyrazole

CuI Cu(I)X Cu_Pyrazole Cu(I)-Pyrazole CuI->Cu_Pyrazole + Pyrazole - HX Pyrazole Pyrazole-H Pyrazole->Cu_Pyrazole Base Base Oxidative_Addition Oxidative Addition Cu_Pyrazole->Oxidative_Addition ArX Ar-X ArX->Oxidative_Addition CuIII_Intermediate [Ar-Cu(III)-Pyrazole]X Oxidative_Addition->CuIII_Intermediate Reductive_Elimination Reductive Elimination CuIII_Intermediate->Reductive_Elimination Reductive_Elimination->CuI Regeneration Product N-Arylpyrazole Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the copper-catalyzed N-arylation of pyrazole.

IV. Conclusion and Future Outlook

The functionalization of pyrazoles is a dynamic field with a continuous drive towards more efficient, selective, and sustainable catalytic methods. Palladium and Rhodium catalysts offer powerful and distinct approaches for C-H functionalization, with Palladium being a versatile tool for arylation and Rhodium excelling in vinylation and alkylation. For N-arylation, the classic copper-catalyzed methods remain highly reliable, while emerging nickel-catalyzed systems, particularly those leveraging photoredox catalysis, present exciting opportunities for milder and more economical syntheses.

The choice of catalyst is not a one-size-fits-all decision. It requires a careful consideration of the desired transformation, the substrate's electronic and steric properties, and the desired reaction conditions. By understanding the comparative advantages and mechanistic underpinnings of each catalytic system presented in this guide, researchers can better navigate the complexities of pyrazole functionalization and accelerate the discovery of novel, life-changing therapeutics.

V. References

  • Davies, D. L., & Macgregor, S. A. (2014). Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes. Chemistry – A European Journal, 21(7), 3087-3096. [Link]

  • Daugulis, O., et al. (2017). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition, 56(40), 12263-12266. [Link]

  • Tang, B. Z., et al. (2019). Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions. Polymer Chemistry, 10(35), 4875-4882. [Link]

  • Daugulis, O., et al. (2017). Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition, 56(40), 12263-12266. [Link]

  • Li, Z., et al. (2018). Visible-Light-Mediated Nickel(II)-Catalyzed C–N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds. Organic Letters, 20(13), 4005-4009. [Link]

  • Dong, G., et al. (2019). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 10(4), 1064-1070. [Link]

  • Li, Z., et al. (2018). Visible-Light-Mediated Nickel(II)-Catalyzed C–N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds. Organic Letters, 20(13), 4005-4009. [Link]

  • Garg, N. K., et al. (2020). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing nucleophiles, with isolated yields reported. Angewandte Chemie International Edition, 59(28), 11453-11459. [Link]

  • Davies, D. L., & Macgregor, S. A. (2013). Combined Experimental and Computational Investigations of Rhodium and Ruthenium Catalysed C-H Functionalisation of Pyrazoles with Alkynes. Dalton Transactions, 42(35), 12648-12661. [Link]

  • Doucet, H., et al. (2015). Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage. Tetrahedron, 71(37), 6439-6447. [Link]

  • Buchwald, S. L., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]

  • Zhang, J., et al. (2023). Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. Organic Letters, 25(38), 7004-7008. [Link]

  • Sanford, M. S., et al. (2012). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 112(3), 1781-1809. [Link]

  • Buchwald, S. L., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]

  • Kumar, A., et al. (2020). Regioselective palladium-catalyzed C-H arylation of 4-alkoxy and 4-thioalkyl pyrazoles. Tetrahedron Letters, 61(12), 151633. [Link]

  • Buchwald, S. L., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]

  • Lee, C.-F., et al. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 14(12), 5166-5178. [Link]

  • Buchwald, S. L., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]

  • König, B., et al. (2020). Overcoming limitations in dual photoredox/nickel catalyzed C–N cross- couplings due to catalyst deactivation. Nature Communications, 11(1), 1-9. [Link]

  • Buchwald, S. L., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]

  • Wang, J., et al. (2021). Rhodium(iii)-catalyzed direct C–H activation of 2-aryl-3H-indoles: a strategy for 4-heteroaryl pyrazole synthesis. Organic & Biomolecular Chemistry, 19(3), 564-568. [Link]

  • Yilmaz, I., et al. (2016). Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. Journal of Coordination Chemistry, 69(11-13), 1904-1918. [Link]

  • Anonymous. (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Bulletin of the Korean Chemical Society, 29(1), 11-12. [Link]

  • Ge, H., et al. (2020). Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles. Organic Chemistry Frontiers, 7(14), 1845-1849. [Link]

  • Sanford, M. S., et al. (2012). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 112(3), 1781-1809. [Link]

  • Singh, U. P., et al. (2019). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 17(46), 9849-9871. [Link]

  • Omondi, B. (2021). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. Journal of Organometallic Chemistry, 949, 121958. [Link]

  • Li, X., et al. (2017). Scheme 3 Direct C-H vinylation. Angewandte Chemie International Edition, 56(30), 8879-8883. [Link]

  • Rovis, T. (2016). Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization. Accounts of Chemical Research, 49(7), 1364-1374. [Link]

  • Saminathan, M., et al. (2015). Characterization data for new pyrazole derivatives. Journal of Molecular Structure, 1081, 24-32. [Link]

  • Singh, U. P., et al. (2019). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 17(46), 9849-9871. [Link]

  • Davies, D. L., & Macgregor, S. A. (2015). Combined experimental and computational investigations of rhodium-catalysed C-H functionalisation of pyrazoles with alkenes. Chemistry – A European Journal, 21(7), 3087-3096. [Link]

  • Cernijenko, A., et al. (2022). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis, 364(20), 3466-3497. [Link]

  • Ellman, J. A., & Bergman, R. G. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Chemical Society Reviews, 40(10), 5049-5067. [Link]

  • Wang, J., et al. (2018). Rhodium(iii)-catalyzed oxidative [3+2] annulation of arylboron reagents and 7-azabenzonorbornadienes via transmetalation-initiated C–H activation. Chemical Communications, 54(51), 7049-7052. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step guide for the safe and compliant disposal of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester. As an organotin compound, this chemical presents significant environmental and health risks that necessitate stringent handling and disposal protocols. This guide is designed for researchers, scientists, and drug development professionals to ensure safety, environmental protection, and regulatory compliance.

Hazard Identification and Risk Assessment: Understanding the Primary Threat

The principal hazard associated with this compound stems from its tributyltin (TBT) moiety. Organotin compounds, particularly tri-substituted variants like TBT, are among the most toxic substances deliberately introduced into the environment.[1] They are known for their extreme toxicity to aquatic life, persistence in sediment, and potential for bioaccumulation.[2][3][4]

Table 1: Inferred Hazard Profile for this compound

Hazard CategoryDescriptionSupporting Sources
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, harmful in contact with skin, and potentially toxic if inhaled.[7][8]Fisher Scientific[9], Santa Cruz Biotechnology[6], Sigma-Aldrich
Skin & Eye Irritation Causes skin irritation and serious eye irritation/damage.[6][7]Santa Cruz Biotechnology[6], ChemicalBook[7]
Specific Target Organ Toxicity Causes damage to organs through prolonged or repeated exposure.[9] Targets may include the nervous, immune, and reproductive systems.[5]Fisher Scientific[9], Sigma-Aldrich
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[2][5][9] TBT is a known endocrine disruptor in marine organisms.[1][10]LCGC International[2], DCCEEW[5], Fisher Scientific[9]

The Regulatory Imperative: Compliance with RCRA

In the United States, the disposal of chemical waste from laboratories is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[11] Due to its toxicity, this compound must be classified and managed as a hazardous waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is a serious regulatory violation that can lead to environmental contamination and significant penalties.[11][12]

The Core Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps from the moment waste is generated to its final disposal.

G cluster_0 Phase 1: In the Laboratory cluster_1 Phase 2: Accumulation & Storage cluster_2 Phase 3: Final Disposal A Step 1: Waste Generation B Step 2: Immediate Segregation A->B C Step 3: Containerization B->C D Step 4: Labeling & Dating C->D E Step 5: Safe Storage D->E F Step 6: Decontamination E->F E->F G Step 7: Arrange Professional Pickup F->G

Caption: Overall workflow for organotin waste disposal.
Step 1: Waste Generation & Personal Protective Equipment (PPE)

All work with organotin compounds must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[13] Appropriate PPE is mandatory to prevent dermal and eye contact.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Gloves Double-glove with nitrile or neoprene.Organotins can be absorbed through the skin.[13] Double gloving provides an extra layer of protection.
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and potential eye irritation or damage.[6][13]
Lab Coat Chemical-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Use is dictated by institutional policy, but all work should be in a fume hood.Prevents inhalation, a primary route of exposure for volatile compounds.[8][13]
Step 2: Immediate Waste Segregation

Proper segregation at the point of generation is crucial to prevent accidental mixing with incompatible chemicals and to ensure proper disposal routing.[11]

  • Solid Waste: Contaminated consumables (gloves, absorbent pads, pipette tips, etc.) must be placed in a designated, sealed container lined with a heavy-duty plastic bag.[13]

  • Liquid Waste: Unused reagents, reaction mixtures, and solvent rinses containing the organotin compound must be collected in a separate, dedicated liquid waste container.

  • Sharps: Contaminated needles and syringes must be placed in a designated sharps container for hazardous chemical waste.

Never mix organotin waste with other waste streams.

G A Is the waste contaminated with the organotin compound? B Place in Designated ORGANOTIN HAZARDOUS WASTE CONTAINER A->B Yes C Follow Standard Protocol for Non-Organotin Waste Stream A->C No

Caption: Decision logic for waste segregation.
Step 3: Containerization

Select waste containers that are chemically compatible with the organotin compound and any solvents used.[11] High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Containers must be in good condition, free from leaks or damage.[11]

  • Always keep containers securely closed except when adding waste.[9][12]

Step 4: Labeling and Dating

Proper labeling is a key requirement of the RCRA regulations.[14] As soon as the first drop of waste is added, the container must be labeled with:

  • The words "Hazardous Waste" .[14]

  • The full chemical name: "this compound" and any other components (e.g., solvents).

  • A clear indication of the associated hazards: "Toxic," "Marine Pollutant," "Irritant." [14]

  • The date the container was first used for accumulation.

Step 5: Safe Storage (Satellite Accumulation Area)

Laboratories can accumulate waste in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[14]

  • Store the sealed and labeled container in a well-ventilated area, away from strong oxidizers.[9][13]

  • Use secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[11]

  • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[12] Waste must be removed from the laboratory regularly.[11][15]

Step 6: Decontamination of Glassware and Surfaces
  • Glassware: Rinse contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol). Collect all rinsate as hazardous liquid organotin waste. After rinsing, glassware can be washed using standard laboratory procedures.

  • Surfaces: Decontaminate work surfaces in the fume hood using absorbent pads wetted with a solvent. Dispose of the pads as solid organotin hazardous waste.[13]

Step 7: Arrange for Professional Pickup and Disposal

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[12][16][17]

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Never transport hazardous waste off-site yourself. [14]

  • The final disposal method, typically high-temperature incineration, will be handled by the licensed facility to ensure the complete destruction of the toxic organotin moiety.[7]

Emergency Procedures: Spill Management

In the event of a spill:

  • Evacuate and Alert: Immediately alert others in the area and evacuate. Restrict access to the spill zone.[13]

  • Don PPE: Before cleanup, don the full PPE suite described in Table 2.

  • Containment: For liquid spills, cover with an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep up the material, avoiding dust generation.[13]

  • Collection: Place all contaminated absorbent material and cleanup supplies into a designated hazardous waste container for organotins.[13]

  • Decontaminate: Clean the spill area thoroughly as described in the decontamination section.

References

  • Investigating the Environmental Impact of Organotins. (2022, November 7). LCGC International. [Link]

  • Organo-tin compounds. (2022, June 30). Department of Climate Change, Energy, the Environment and Water, Australian Government. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2023, May 21). Daniels Health. [Link]

  • Fent, K. (1996). Ecotoxicology of organotin compounds. Critical Reviews in Toxicology. [Link]

  • Fent, K. (1996). Organotin compounds in the environment - An overview. ResearchGate. [Link]

  • Biological impact of organotin compounds. (n.d.). CiteSeerX. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 25). US Environmental Protection Agency. [Link]

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A Comprehensive Guide to the Safe Handling of 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the synthesis and application of novel chemical entities are endeavors marked by both the pursuit of discovery and a profound responsibility for safety. 5-Tributylstannyl-1H-pyrazole-3-carboxylic acid ethyl ester, a compound integrating the potent biological activity of a pyrazole core with the unique chemical reactivity of an organotin moiety, presents a significant handling challenge. The high toxicity associated with tributyltin compounds necessitates a rigorous and well-understood safety protocol to mitigate risks of exposure.[1][2][3][4] This guide, designed for drug development professionals and laboratory scientists, provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and technical expertise.

Hazard Analysis: Understanding the Dual-Risk Profile

The primary hazard associated with this compound stems from the tributyltin (TBT) group. Organotin compounds, particularly trisubstituted derivatives like TBT, are known for their severe toxicity.[2][3][4] They can be absorbed through the skin, inhalation, and ingestion, leading to a range of adverse health effects.[5]

Key Hazards of Tributyltin Compounds:

  • Neurotoxicity: Organotins can cause damage to the central nervous system.[2][6]

  • Immunotoxicity: These compounds are known to suppress the immune system.[2][3]

  • Skin and Eye Irritation: Direct contact can lead to severe irritation and chemical burns.[1][4]

  • Endocrine Disruption: Some organotins are known to interfere with hormonal systems.[2][6]

While the pyrazole-3-carboxylic acid ethyl ester moiety is generally less hazardous, similar pyrazole derivatives are known to cause skin and eye irritation.[7][8][9] Therefore, the combined structure necessitates a cautious approach that addresses both the systemic toxicity of the organotin and the localized irritant effects of the heterocyclic component.

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

A comprehensive personal protective equipment (PPE) strategy is the cornerstone of safe handling. The selection of PPE must be based on a thorough risk assessment and adhere to OSHA's PPE Laboratory Standards (29 CFR 1910.132).[10][11]

dot

Caption: PPE Selection Workflow for Handling this compound.

PPE Component Specification Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[12][13]Tributyltin compounds can be absorbed through the skin.[5] Double gloving provides an extra barrier against potential tears or permeation.
Eye and Face Protection Chemical splash goggles and a face shield.[12][13]Protects against splashes of the compound or solvents, which can cause severe eye irritation or damage.[1][4]
Body Protection Chemical-resistant lab coat.Prevents contamination of personal clothing and skin.
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge.[12][14]Required when there is a potential for aerosol generation or when working outside of a certified chemical fume hood.
Operational Plan for Safe Handling

All manipulations of this compound should be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.[15][16]

Step-by-Step Handling Procedure:

  • Preparation: Before handling the compound, ensure that all necessary PPE is correctly donned. The designated work area within the fume hood should be clean and uncluttered.

  • Weighing and Transfer:

    • For solid compounds, carefully weigh the material in the fume hood to avoid generating dust.[15]

    • For solutions, use a syringe or cannula for transfers to prevent spills.[15][16]

  • Reaction Setup: All reactions involving this compound should be conducted in a closed system or under an inert atmosphere if the chemistry requires it.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE carefully to avoid cross-contamination. Wash hands thoroughly with soap and water.[17]

Decontamination and Disposal Procedures

Proper disposal of organotin waste is crucial to prevent environmental contamination.[15][18] All waste containing this compound is considered hazardous waste.

dot

Caption: Disposal Workflow for this compound Waste.

Waste Segregation and Disposal:

Waste Type Disposal Procedure
Liquid Waste Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[19]
Solid Waste Place all contaminated materials (gloves, absorbent pads, etc.) in a dedicated, clearly labeled, and sealed hazardous waste container.[15]
Contaminated Glassware Rinse with a suitable solvent (collecting the rinse as hazardous waste) and then decontaminate by soaking in an oxidizing solution, such as commercial bleach, overnight.[12][19]
Emergency Response

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove contaminated clothing.[15] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[15] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[15]

  • Spill: Evacuate the area and restrict access.[15] Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[12] Decontaminate the spill area.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.